Product packaging for CI-949(Cat. No.:CAS No. 104961-19-5)

CI-949

Cat. No.: B1214535
CAS No.: 104961-19-5
M. Wt: 392.4 g/mol
InChI Key: JPTSIWRGXIZEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CI-949 is a novel antiallergy agent characterized as an orally effective inhibitor of allergic mediator release, as established in both in vitro and animal models . Research indicates that this compound operates by inhibiting the release of key allergic mediators, though its specific molecular targets are an area of ongoing investigation. Studies conducted on male Fischer 344 rats have demonstrated that even at high doses of up to 100 mg/kg/day for 14 days, this compound does not adversely affect fundamental immune parameters, including splenic T- and B-lymphocyte populations, lymphocyte proliferation, Natural Killer cell activity, and antibody-forming cell response . In holistic mouse models of immunocompetence, this compound was found to affect host resistance only at its maximum tolerated dose, increasing pulmonary tumor burden in a B16F10 melanoma model. Crucially, no adverse effects were observed on resistance to the bacterial pathogens Streptococcus pneumoniae or Listeria monocytogenes , with the no adverse effect level being at least 100 mg/kg/day in the latter model . This profile suggests that the immune system is not a specific target for this compound, even at overtly toxic doses. This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostic procedures, clinical use, or personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N6O3 B1214535 CI-949 CAS No. 104961-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-phenyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12(2)29-18-15-11-14(28-3)9-10-16(15)26(13-7-5-4-6-8-13)17(18)19(27)21-20-22-24-25-23-20/h4-12H,1-3H3,(H2,21,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTSIWRGXIZEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C(=O)NC4=NNN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104961-19-5
Record name CI-949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104961195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI-949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61MHX09INL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of CI-949: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is an experimental anti-allergic compound that has demonstrated potent inhibitory effects on the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets and its impact on intracellular signaling pathways. Through a detailed analysis of available preclinical data, this document elucidates the multifaceted inhibitory profile of this compound, encompassing the suppression of histamine, leukotrienes, and thromboxanes. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the scientific findings.

Introduction

Allergic and inflammatory conditions are characterized by the excessive release of potent chemical mediators from immune cells, primarily mast cells and basophils. These mediators, including histamine, leukotrienes, and thromboxanes, are responsible for the clinical manifestations of allergic reactions, such as bronchoconstriction, vasodilation, and inflammation. This compound, with the chemical name 5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, has emerged as a significant inhibitor of this mediator release. This guide delves into the intricate mechanisms by which this compound exerts its anti-allergic effects.

Core Mechanism of Action: Inhibition of Calcium and Calmodulin-Dependent Signaling

The primary mechanism of action of this compound appears to be the disruption of intracellular calcium signaling and the antagonism of calmodulin, a key calcium-binding protein. This upstream interference has cascading downstream effects on the release of various allergic and inflammatory mediators.

Inhibition of Intracellular Calcium Mobilization

Studies on human neutrophils have shown that this compound effectively inhibits the mobilization of intracellular calcium when stimulated with the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor agonist. This inhibition is a critical event, as calcium is a crucial second messenger in the activation of mast cells and basophils, leading to degranulation and the synthesis of lipid mediators.

Calmodulin Antagonism

This compound has been identified as a potent antagonist of calmodulin. Calmodulin plays a pivotal role in activating a multitude of enzymes, including calmodulin-dependent phosphodiesterase. By inhibiting calmodulin, this compound can disrupt these enzymatic activities, which are essential for the cellular processes leading to mediator release.

Inhibition of Allergic Mediator Release

This compound demonstrates a broad-spectrum inhibitory effect on the release of key mediators of allergic inflammation from various immune cells.

Inhibition of Histamine Release

This compound has been shown to inhibit the release of histamine from human basophilic leukocytes and chopped lung mast cells. The inhibition is dose-dependent and varies with the stimulus used.

Inhibition of Arachidonic Acid Metabolites: Leukotrienes and Thromboxanes

A significant aspect of this compound's activity is its ability to inhibit the synthesis and release of leukotrienes (LTC₄/LTD₄ and LTB₄) and thromboxane B₂ (TXB₂). These lipid mediators are potent pro-inflammatory molecules derived from the metabolism of arachidonic acid by the lipoxygenase and cyclooxygenase pathways, respectively. The inhibitory action of this compound on these pathways is a direct consequence of its interference with upstream calcium and calmodulin-dependent signaling, which is necessary for the activation of phospholipase A₂, the enzyme that releases arachidonic acid from the cell membrane. While this compound is classified as a "lipoxygenase inhibitor," its primary mechanism is likely the upstream inhibition of the signaling cascade rather than direct inhibition of the lipoxygenase enzyme itself.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of this compound from various in vitro studies.

Table 1: Inhibition of Mediator Release from Human Leukocytes and Mast Cells

MediatorCell TypeStimulusIC₅₀ (µM)
HistamineHuman Basophilic Leukocytesanti-IgE11.4
Leukotriene C₄/D₄Human Basophilic Leukocytesanti-IgE0.5
Thromboxane B₂Human Basophilic Leukocytesanti-IgE0.1
HistamineHuman Chopped Lung Mast Cellsanti-IgE16.6
Leukotriene C₄/D₄Human Chopped Lung Mast Cellsanti-IgE7.1
Thromboxane B₂Human Chopped Lung Mast Cellsanti-IgE6.2
Leukotriene B₄Human NeutrophilsfMLP1.7
Thromboxane B₂Human NeutrophilsfMLP2.0
Leukotriene B₄Human NeutrophilsSerum-opsonized zymosan (SOZ)2.0
Thromboxane B₂Human NeutrophilsSerum-opsonized zymosan (SOZ)3.3

Table 2: Inhibition of Cellular Processes

ProcessCell TypeStimulusIC₅₀ (µM)
Intracellular Calcium MobilizationHuman NeutrophilsfMLP8.4
Calmodulin-dependent Phosphodiesterase Activity--31.0

Table 3: Inhibition of Mediator Release from Guinea Pig Lung Fragments

MediatorStimulusIC₅₀ (µM)
HistamineAntigen26.7 ± 2.8
Leukotrienes (C₄-D₄)Antigen2.7 ± 2.4
Thromboxane B₂Antigen3.0 ± 1.8

Experimental Protocols

Mediator Release from Human Leukocytes and Mast Cells
  • Cell Preparation: Human basophilic leukocytes were isolated from peripheral blood of allergic donors. Human lung mast cells were obtained from chopped lung tissue.

  • Stimulation: Cells were challenged with anti-human IgE to induce degranulation and mediator release.

  • Mediator Quantification: Histamine release was measured by automated fluorometric assay. Leukotrienes (LTC₄/D₄) and thromboxane B₂ were quantified by radioimmunoassay.

  • Inhibition Assay: Cells were pre-incubated with varying concentrations of this compound before the addition of the stimulus. The concentration of this compound that caused 50% inhibition of mediator release (IC₅₀) was determined.

Inhibition of Neutrophil Activation
  • Cell Preparation: Human neutrophils were isolated from the peripheral blood of healthy volunteers.

  • Stimulation: Neutrophils were stimulated with fMLP or serum-opsonized zymosan (SOZ).

  • Measurement of Arachidonic Acid Metabolites: Leukotriene B₄ and thromboxane B₂ in the cell supernatants were measured by radioimmunoassay.

  • Measurement of Intracellular Calcium Mobilization: Neutrophils were loaded with a fluorescent calcium indicator, and changes in intracellular calcium concentration upon stimulation with fMLP in the presence or absence of this compound were monitored using a fluorometer.

Calmodulin Antagonism Assay
  • Assay Principle: The ability of this compound to inhibit the activity of calmodulin-dependent phosphodiesterase was assessed.

  • Methodology: The assay measures the conversion of a fluorescent substrate by the enzyme in the presence of calcium and calmodulin. The inhibitory effect of this compound was determined by measuring the reduction in enzyme activity at various concentrations of the compound.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for assessing its inhibitory activity.

G cluster_0 Mast Cell / Basophil Activation cluster_1 Antigen Antigen IgE IgE Antigen->IgE binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI cross-links PLC Phospholipase C Fc_epsilon_RI->PLC activates IP3 IP₃ PLC->IP3 generates ER Endoplasmic Reticulum IP3->ER acts on Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_calmodulin Ca²⁺-Calmodulin Complex Ca2_release->Ca2_calmodulin PLA2 Phospholipase A₂ Ca2_calmodulin->PLA2 activates Degranulation Degranulation (Histamine Release) Ca2_calmodulin->Degranulation triggers AA Arachidonic Acid PLA2->AA releases LOX Lipoxygenase AA->LOX substrate for Leukotrienes Leukotrienes LOX->Leukotrienes Histamine_granules Histamine Granules Histamine_granules->Degranulation CI949 This compound CI949->Ca2_release Inhibits CI949->Ca2_calmodulin Antagonizes

Figure 1: Proposed mechanism of action of this compound on the IgE-mediated signaling pathway in mast cells and basophils.

G cluster_0 Experimental Workflow: In Vitro Mediator Release Assay Cell_Isolation Isolate Target Cells (e.g., Basophils, Mast Cells) Preincubation Pre-incubate Cells with Varying Concentrations of this compound Cell_Isolation->Preincubation Stimulation Add Stimulus (e.g., anti-IgE, fMLP) Preincubation->Stimulation Incubation Incubate for a Defined Period Stimulation->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection Mediator_Quantification Quantify Mediator Levels (e.g., Histamine, Leukotrienes) Supernatant_Collection->Mediator_Quantification Data_Analysis Analyze Data and Determine IC₅₀ Values Mediator_Quantification->Data_Analysis

Figure 2: A generalized experimental workflow for determining the inhibitory effect of this compound on mediator release.

Conclusion

This compound is a potent inhibitor of allergic mediator release with a multifaceted mechanism of action. Its core activity lies in the inhibition of intracellular calcium mobilization and the antagonism of calmodulin. These upstream effects lead to the broad-spectrum inhibition of the release of histamine and the synthesis of arachidonic acid metabolites, including leukotrienes and thromboxanes. The quantitative data and experimental evidence presented in this guide provide a solid foundation for understanding the pharmacological profile of this compound and its potential as a therapeutic agent for allergic and inflammatory diseases. Further research to fully elucidate the specific molecular interactions of this compound within the signaling cascade will be beneficial for the development of more targeted anti-allergic therapies.

CI-949: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is a novel investigational compound initially developed as an anti-allergy agent. It functions as an inhibitor of allergic mediator release, demonstrating a range of pharmacological effects on various immune cells, including basophils, mast cells, eosinophils, and neutrophils. Its mechanism of action is linked to the inhibition of intracellular calcium mobilization, with evidence suggesting it acts as a potent calmodulin antagonist. Toxicological studies in rodent and canine models have established its safety profile, identifying key dose-limiting toxicities. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways to support further research and development.

Pharmacology

This compound has demonstrated significant inhibitory effects on the release of allergic mediators from various immune cells. Its pharmacological activity is primarily attributed to its ability to interfere with calcium-dependent cell activation processes.

Mechanism of Action: Calmodulin Antagonism

This compound's primary mechanism of action is believed to be the antagonism of calmodulin, a key intracellular calcium sensor.[1] By inhibiting calmodulin, this compound disrupts downstream signaling pathways that are crucial for the release of histamine, leukotrienes, and other pro-inflammatory mediators from activated immune cells. This is supported by findings that this compound preferentially inhibits cellular responses to stimuli that promote intracellular calcium mobilization or influx.[1]

cluster_cell Immune Cell Stimulus Allergenic Stimulus (e.g., anti-IgE, FMLP) Receptor Cell Surface Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER mobilizes Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Calmodulin Calmodulin Ca_cyto->Calmodulin CaM_complex Ca2+/Calmodulin Complex Calmodulin->CaM_complex Downstream Downstream Effectors CaM_complex->Downstream Mediator Mediator Release (Histamine, Leukotrienes, etc.) Downstream->Mediator CI949 This compound CI949->Calmodulin inhibits

Figure 1: Proposed signaling pathway for this compound's inhibitory action.
In Vitro Pharmacology

This compound has been evaluated in various in vitro systems, demonstrating potent inhibition of key cellular functions involved in the allergic response.

This compound effectively inhibits the release of histamine, leukotrienes (LTC₄/LTD₄), and thromboxane B₂ (TXB₂) from human leukocytes and chopped lung mast cells challenged with anti-IgE.[2][3]

Table 1: In Vitro Inhibition of Mediator Release by this compound

Cell TypeStimulusMediator InhibitedIC₅₀ (µM)Reference
Human Leukocytesanti-IgEHistamine11.4[2][3]
Human Leukocytesanti-IgELeukotriene C₄/D₄0.5[2][3]
Human Leukocytesanti-IgEThromboxane B₂0.1[2][3]

This compound also modulates the activity of human neutrophils, inhibiting several key functions in response to various stimuli.[1]

Table 2: In Vitro Effects of this compound on Human Neutrophil Functions

FunctionStimulusIC₅₀ (µM)Reference
Intracellular Calcium MobilizationFMLP8.4[1]
Calmodulin-dependent Phosphodiesterase Activity-31.0[1]
Leukotriene B₄ ReleaseSerum-opsonized zymosan (SOZ)2.0[1]
Thromboxane B₂ ReleaseSerum-opsonized zymosan (SOZ)3.3[1]
Leukotriene B₄ ReleaseFMLP1.7[1]
Thromboxane B₂ ReleaseFMLP2.0[1]

Note: At a concentration of 100 µM, this compound inhibited spontaneous migration and chemotaxis toward f-met-leu-phe (FMLP) by 49.1% and 45.8%, respectively, and inhibited the phagocytosis of serum-opsonized zymosan (SOZ) by 39.0%.[1]

Toxicology

The toxicological profile of this compound has been evaluated in both rodent and non-rodent species through acute and repeated-dose studies.

Acute Toxicity

Single-dose toxicity studies have been conducted to determine the median lethal dose (LD₅₀) of this compound.

Table 3: Acute Toxicity of this compound

SpeciesRouteSexLD₅₀ (mg/kg)Reference
MouseOralMale292[4]
MouseOralFemale430[4]

Note: The highest asymptomatic dose in mice was 200 mg/kg.[4]

Repeated-Dose Toxicity

Subacute and chronic toxicity studies have been performed in rats and dogs to assess the effects of repeated exposure to this compound.

Table 4: Summary of Repeated-Dose Toxicity Findings for this compound

SpeciesDurationRouteDose Levels (mg/kg/day)Key FindingsReference
Rat2 weeksOral200 and 400Mortality, weight loss, lymphoid tissue changes, stomach ulceration, adrenal gland enlargement.[4]
Rat13 weeksOral100 and 150Mortality and clinical intolerance.[4]
Dog2 weeksOralUp to 60Well-tolerated.[4]
Dog13 weeksOral60 and 120Poorly tolerated; cutaneous sores, mucocutaneous purulent discharge, emesis, diarrhea, weight loss, myocardial and vascular inflammation, gastric ulceration, thymic atrophy.[4]

The no-effect doses in 13-week studies were established at 50 mg/kg/day in rats and 10 mg/kg/day in dogs.[4]

Experimental Protocols

Disclaimer: The following experimental protocols are summaries based on available literature and may not be complete or sufficient for direct replication. Researchers should consult the original publications for detailed methodologies.

In Vitro Inhibition of Mediator Release from Human Leukocytes

This protocol provides a general outline for assessing the inhibitory effect of this compound on anti-IgE-induced mediator release from human leukocytes.

start Start isolate Isolate Human Leukocytes start->isolate preincubate Pre-incubate with this compound isolate->preincubate stimulate Stimulate with anti-IgE preincubate->stimulate incubate Incubate stimulate->incubate centrifuge Centrifuge to Pellet Cells incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Mediator Release (Histamine, Leukotrienes, etc.) supernatant->quantify end End quantify->end

Figure 2: General workflow for in vitro mediator release assay.

Methodology:

  • Leukocyte Isolation: Human leukocytes are isolated from the peripheral blood of healthy donors.

  • Pre-incubation: The isolated leukocytes are pre-incubated with varying concentrations of this compound for a specified period.

  • Stimulation: The cells are then challenged with an optimal concentration of anti-human IgE to induce mediator release.

  • Incubation: The cell suspension is incubated at 37°C for a defined time to allow for mediator release.

  • Termination and Sample Collection: The reaction is stopped by centrifugation to pellet the cells. The supernatant containing the released mediators is collected.

  • Quantification: The concentrations of histamine, leukotrienes, and other mediators in the supernatant are quantified using appropriate analytical methods (e.g., ELISA, HPLC).

In Vivo Toxicology Studies in Rodents

This protocol outlines a general approach for conducting repeated-dose oral toxicity studies of this compound in rats.

Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a minimum of one week.

  • Dose Administration: this compound is administered orally via gavage once daily for the duration of the study (e.g., 14 days or 13 weeks) at various dose levels. A control group receives the vehicle only.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, including changes in behavior, appearance, and mortality. Body weight and food consumption are recorded regularly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected and preserved for histopathological examination.

Pharmacokinetics and Synthesis

Conclusion

This compound is a potent inhibitor of allergic mediator release with a clear mechanism of action related to calmodulin antagonism. Its in vitro and in vivo pharmacological and toxicological profiles have been characterized, providing a foundation for its potential therapeutic application. This technical guide consolidates the available data to aid researchers and drug development professionals in their evaluation and future investigation of this compound. Further studies are warranted to elucidate its full pharmacokinetic profile and to develop a scalable synthesis process.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of CI-949, a potent antiallergy compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 3-isopropoxy-5-methoxy-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide, is a complex heterocyclic molecule. Its structure combines an indole core, a tetrazole ring, and several functional group substitutions that contribute to its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 104961-19-5N/A
Molecular Formula C₂₀H₂₀N₆O₃N/A
Molecular Weight 392.42 g/mol N/A
IUPAC Name 3-isopropoxy-5-methoxy-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamideN/A
SMILES CC(C)Oc1c(C(=O)Nc2nnnn2)n(-c2ccccc2)c2cc(OC)ccc12N/A
InChI Key JPTSIWRGXIZEOO-UHFFFAOYSA-NN/A

Proposed Synthesis of this compound

Synthesis of the Indole-2-Carboxylic Acid Intermediate

The synthesis of the key intermediate, 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid, can be achieved through a multi-step process, likely starting from a substituted aniline derivative. A potential pathway is outlined below:

Experimental Protocol:

  • Fischer Indole Synthesis: The synthesis would likely commence with a Fischer indole synthesis. This involves the reaction of a suitably substituted phenylhydrazine, such as (4-methoxyphenyl)phenylhydrazine, with an α-ketoester, like ethyl 2-oxobutanoate, in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to construct the indole ring system.

  • Hydroxylation/Alkylation: The resulting indole-2-carboxylate would then undergo functional group manipulations. This may involve hydroxylation at the 3-position, followed by an Williamson ether synthesis with 2-bromopropane in the presence of a base (e.g., sodium hydride) to introduce the isopropoxy group.

  • Saponification: The final step to obtain the carboxylic acid intermediate is the hydrolysis of the ethyl ester under basic conditions, for example, by refluxing with sodium hydroxide in a mixture of ethanol and water, followed by acidification to precipitate the desired 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid.

Amide Coupling to Yield this compound

The final step in the synthesis of this compound is the formation of the amide bond between the indole-2-carboxylic acid intermediate and 5-aminotetrazole.

Experimental Protocol:

  • Activation of the Carboxylic Acid: The indole-2-carboxylic acid is first activated to facilitate amide bond formation. This is typically achieved using a coupling agent. A common and effective combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Amide Bond Formation: To the activated carboxylic acid, 5-aminotetrazole is added, along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at room temperature until completion.

  • Purification: The final product, this compound, would then be purified using standard techniques such as column chromatography on silica gel to yield the pure compound.

G cluster_0 Synthesis of Indole-2-Carboxylic Acid Intermediate cluster_1 Amide Coupling Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazine->Fischer Indole Synthesis alpha-Ketoester alpha-Ketoester alpha-Ketoester->Fischer Indole Synthesis Indole-2-carboxylate Indole-2-carboxylate Fischer Indole Synthesis->Indole-2-carboxylate Hydroxylation/Alkylation Hydroxylation/Alkylation Indole-2-carboxylate->Hydroxylation/Alkylation Substituted Indole-2-carboxylate Substituted Indole-2-carboxylate Hydroxylation/Alkylation->Substituted Indole-2-carboxylate Saponification Saponification Substituted Indole-2-carboxylate->Saponification 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid Saponification->3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid Amide Coupling (EDC, HOBt, DIPEA) Amide Coupling (EDC, HOBt, DIPEA) 3-isopropoxy-5-methoxy-1-phenyl-1H-indole-2-carboxylic acid->Amide Coupling (EDC, HOBt, DIPEA) 5-Aminotetrazole 5-Aminotetrazole 5-Aminotetrazole->Amide Coupling (EDC, HOBt, DIPEA) This compound This compound Amide Coupling (EDC, HOBt, DIPEA)->this compound G Allergen Allergen IgE Receptor IgE Receptor Allergen->IgE Receptor Signal Transduction Cascade Signal Transduction Cascade IgE Receptor->Signal Transduction Cascade Increased Intracellular Ca2+ Increased Intracellular Ca2+ Signal Transduction Cascade->Increased Intracellular Ca2+ Calmodulin Calmodulin Increased Intracellular Ca2+->Calmodulin Ca2+/Calmodulin Complex Ca2+/Calmodulin Complex Calmodulin->Ca2+/Calmodulin Complex Phosphodiesterase (PDE) Phosphodiesterase (PDE) Ca2+/Calmodulin Complex->Phosphodiesterase (PDE) Activates cAMP degradation cAMP degradation Phosphodiesterase (PDE)->cAMP degradation Decreased cAMP Decreased cAMP cAMP degradation->Decreased cAMP Mast Cell/Basophil Activation Mast Cell/Basophil Activation Decreased cAMP->Mast Cell/Basophil Activation Release of Allergic Mediators (Histamine, Leukotrienes) Release of Allergic Mediators (Histamine, Leukotrienes) Mast Cell/Basophil Activation->Release of Allergic Mediators (Histamine, Leukotrienes) This compound This compound This compound->Phosphodiesterase (PDE) Inhibits

CI-949: A Deep Dive into its Inhibition of Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CI-949 is a novel investigational compound demonstrating significant potential as an inhibitor of allergic mediator release. This technical guide provides a comprehensive overview of the core mechanisms by which this compound inhibits histamine release, with a focus on its molecular targets and downstream signaling effects. Quantitative data from key studies are presented in a structured format for clear comparison, and detailed experimental protocols are provided to enable replication and further investigation. Through the use of signaling pathway and experimental workflow diagrams, this document aims to furnish researchers and drug development professionals with a thorough understanding of this compound's mode of action.

Introduction

Histamine is a primary mediator of type I hypersensitivity reactions, released from mast cells and basophils upon allergen cross-linking of surface-bound Immunoglobulin E (IgE). Its release triggers a cascade of inflammatory responses, including vasodilation, increased vascular permeability, and smooth muscle contraction, leading to the clinical manifestations of allergy. This compound has emerged as a potent inhibitor of this process, showing efficacy in various preclinical models. This guide delves into the technical details of its inhibitory action.

Quantitative Data on this compound Inhibition of Histamine Release

The inhibitory potency of this compound on histamine release has been quantified in multiple studies, utilizing different cell types and stimuli. The following tables summarize the key quantitative data.

Cell TypeStimulusIC50 (μM)Source
Human Basophilic LeukocytesAnti-IgE11.4[1]
Guinea Pig Lung FragmentsAntigen26.7 ± 2.8[1]

Table 1: Inhibitory Concentration (IC50) of this compound on Histamine Release

MediatorCell TypeStimulusIC50 (μM)Source
Leukotriene C4/D4Human Basophilic LeukocytesAnti-IgE0.5[1]
Thromboxane B2Human Basophilic LeukocytesAnti-IgE0.1[1]
LeukotrieneGuinea Pig Lung FragmentsAntigen2.7 ± 2.4[1]
ThromboxaneGuinea Pig Lung FragmentsAntigen3.0 ± 1.8[1]

Table 2: Inhibitory Concentration (IC50) of this compound on Other Allergic Mediators

Mechanism of Action: Signaling Pathway Inhibition

The primary mechanism by which this compound is understood to inhibit histamine release is through its action as a potent calmodulin antagonist, leading to the inhibition of calmodulin-dependent phosphodiesterase (PDE). This inhibition results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a well-established negative regulator of mast cell and basophil degranulation.

The following diagram illustrates the IgE-mediated histamine release signaling pathway and the proposed point of intervention for this compound.

IgE-Mediated Histamine Release and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol IgE IgE FcεRI FcεRI Receptor IgE->FcεRI Binds Lyn Lyn FcεRI->Lyn Activates Antigen Antigen Antigen->IgE Cross-linking Syk Syk Lyn->Syk Phosphorylates & Activates PLCγ PLCγ Syk->PLCγ Phosphorylates & Activates PIP2 PIP2 PLCγ->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca2_ER Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds Ca2_cyto->PKC Co-activates CaM_Ca2 Ca²⁺-Calmodulin Complex Calmodulin->CaM_Ca2 PDE Phosphodiesterase (PDE) CaM_Ca2->PDE Activates cAMP cAMP PDE->cAMP Degrades to AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Granule Histamine Granule PKA->Granule Inhibits Degranulation PKC->Granule Promotes Degranulation Histamine Histamine Release Granule->Histamine CI949 This compound CI949->CaM_Ca2 Inhibits Formation CI949->PDE Inhibits Activity (IC50 = 31.0 μM)

Figure 1: IgE-Mediated Histamine Release Pathway and this compound's Point of Inhibition.

Experimental Protocols

Antigen-Induced Histamine Release from Guinea Pig Lung Fragments

This protocol is adapted from studies investigating the effects of anti-allergic compounds on mediator release from sensitized guinea pig lung tissue.

Materials:

  • Actively sensitized guinea pigs (e.g., to ovalbumin)

  • Krebs-Henseleit buffer

  • Ovalbumin (antigen)

  • This compound

  • Histamine assay kit (e.g., ELISA or fluorometric assay)

  • Tissue chopper

  • Incubation tubes

  • Water bath (37°C)

  • Centrifuge

Procedure:

  • Tissue Preparation: Euthanize a sensitized guinea pig and perfuse the lungs with Krebs-Henseleit buffer to remove blood. Dissect the lung tissue and chop it into small fragments (e.g., 300-500 µm).

  • Pre-incubation: Aliquot the lung fragments into incubation tubes containing Krebs-Henseleit buffer. Add various concentrations of this compound or vehicle control to the tubes and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Antigen Challenge: Add the antigen (ovalbumin) to the tubes to stimulate histamine release. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging to pellet the lung fragments.

  • Histamine Measurement: Collect the supernatant and measure the histamine concentration using a suitable assay.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Anti-IgE-Induced Histamine Release from Human Basophils

This protocol outlines a common method for assessing histamine release from isolated human basophils.

Materials:

  • Fresh human peripheral blood from healthy donors

  • Dextran solution

  • Ficoll-Paque

  • HEPES-buffered saline with calcium and magnesium (HBS-Ca/Mg)

  • Anti-human IgE antibody

  • This compound

  • Histamine assay kit (e.g., ELISA or fluorometric assay)

  • Perchloric acid

  • Centrifuge

Procedure:

  • Basophil Enrichment: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. The basophil-containing fraction is collected.

  • Pre-incubation: Resuspend the basophil-enriched cell suspension in HBS-Ca/Mg. Add various concentrations of this compound or vehicle control to the cell suspension and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Add anti-human IgE antibody to the cell suspension to cross-link FcεRI receptors and induce histamine release. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Lysis: Stop the reaction by adding ice-cold saline and centrifuging. Lyse the cell pellet with perchloric acid to release any remaining intracellular histamine (for total histamine determination).

  • Histamine Measurement: Measure the histamine concentration in the supernatant (released histamine) and the lysed pellet (residual histamine) using a suitable assay.

  • Data Analysis: Calculate the percentage of total histamine released and the percentage of inhibition by this compound. Determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro histamine release assay.

Histamine Release Assay Workflow cluster_prep 1. Cell/Tissue Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Blood_Collection Collect Human Peripheral Blood Basophil_Isolation Isolate Basophils Blood_Collection->Basophil_Isolation Preincubation Pre-incubate with This compound or Vehicle Basophil_Isolation->Preincubation Guinea_Pig Sensitized Guinea Pig Lung_Dissection Dissect and Chop Lung Tissue Guinea_Pig->Lung_Dissection Lung_Dissection->Preincubation Stimulation Add Stimulus (Anti-IgE or Antigen) Preincubation->Stimulation Reaction_Stop Stop Reaction (Ice & Centrifugation) Stimulation->Reaction_Stop Supernatant_Collection Collect Supernatant Reaction_Stop->Supernatant_Collection Histamine_Assay Measure Histamine (ELISA/Fluorometry) Supernatant_Collection->Histamine_Assay Data_Analysis Calculate % Inhibition and IC50 Histamine_Assay->Data_Analysis

Figure 2: General workflow for an in vitro histamine release assay.

Conclusion

This compound demonstrates potent inhibition of histamine release from mast cells and basophils. Its primary mechanism of action involves the antagonism of calmodulin and subsequent inhibition of calmodulin-dependent phosphodiesterase. This leads to an accumulation of intracellular cAMP, a key negative regulator of degranulation. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for allergic and inflammatory conditions. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the complex processes involved. Further investigation into the selectivity of this compound for different phosphodiesterase isoforms and its effects on other downstream signaling components will provide a more complete picture of its pharmacological profile.

References

CI-949: A Technical Overview of its Inhibitory Effects on Leukotriene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, chemically identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated significant potential as an inhibitor of allergic mediator release. Developed by Parke-Davis, this molecule has been investigated for its capacity to modulate inflammatory pathways, with a particular focus on the arachidonic acid cascade which is responsible for the synthesis of leukotrienes and other pro-inflammatory eicosanoids. This technical guide provides an in-depth analysis of the effects of this compound on leukotriene synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Core Mechanism of Action: Inhibition of Leukotriene Synthesis

Leukotrienes are potent lipid mediators derived from the enzymatic oxygenation of arachidonic acid by 5-lipoxygenase (5-LO).[1] They play a crucial role in the pathophysiology of a range of inflammatory and allergic conditions. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly implicated in asthma and allergic rhinitis, causing bronchoconstriction, increased vascular permeability, and mucus secretion.[2]

This compound has been shown to be an effective inhibitor of the synthesis of sulfidopeptide leukotrienes (LTC4 and LTD4) in preclinical models.[3] The compound acts as a lipoxygenase inhibitor, thereby blocking a critical step in the leukotriene biosynthetic pathway.[4]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound on the synthesis and release of various allergic mediators was evaluated in in vitro studies using antigen-challenged lung fragments from actively sensitized guinea pigs. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against key inflammatory mediators.[3]

MediatorIC50 (µM)
Sulfidopeptide Leukotrienes (LTC4/D4)2.7 ± 2.4
Thromboxane B23.0 ± 1.8
Histamine26.7 ± 2.8

Data presented as mean ± standard error of the mean.

These data indicate that this compound is a potent inhibitor of leukotriene and thromboxane synthesis, with a lower potency against histamine release under the tested conditions.[3]

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments to determine the inhibitory effects of this compound.

Antigen-Induced Mediator Release from Guinea Pig Lung Fragments

This protocol describes the in vitro assay used to assess the efficacy of this compound in inhibiting the release of leukotrienes, thromboxane, and histamine from sensitized lung tissue.

1. Animal Sensitization:

  • Male Hartley guinea pigs are actively sensitized to ovalbumin.

2. Tissue Preparation:

  • Following sensitization, the lungs are removed and parenchymal tissue is finely minced.

  • The lung fragments are washed multiple times with Tyrode's buffer to remove blood and other contaminants.

3. Incubation with this compound:

  • Aliquots of the minced lung tissue are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.

4. Antigen Challenge:

  • The lung fragments are then challenged with an optimal concentration of the sensitizing antigen (ovalbumin) to induce mediator release.

5. Sample Collection and Analysis:

  • After a defined incubation period post-challenge, the supernatant is collected.

  • The concentrations of immunoreactive sulfidopeptide leukotrienes (LTC4/D4), thromboxane B2, and histamine in the supernatant are quantified using specific and sensitive immunoassays.

6. Data Analysis:

  • The percentage inhibition of mediator release at each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 values are then determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

Leukotriene Synthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of leukotrienes from arachidonic acid, highlighting the enzymatic step targeted by 5-lipoxygenase inhibitors like this compound.

Leukotriene_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Stimulus HPETE 5-HPETE Arachidonic_Acid->HPETE O2 LTA4 Leukotriene A4 (LTA4) HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 CI949 This compound Five_LOX 5-Lipoxygenase (5-LO) CI949->Five_LOX Inhibits Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Membrane_Phospholipids Five_LOX->Arachidonic_Acid LTA4_Hydrolase LTA4 Hydrolase LTA4_Hydrolase->LTA4 LTC4_Synthase LTC4 Synthase LTC4_Synthase->LTA4

Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.

Experimental Workflow for In Vitro Analysis

This diagram outlines the sequential steps of the experimental protocol used to evaluate the inhibitory effect of this compound on mediator release from sensitized guinea pig lung tissue.

Experimental_Workflow start Start sensitization Sensitize Guinea Pigs (Ovalbumin) start->sensitization tissue_prep Prepare Lung Parenchymal Fragments sensitization->tissue_prep pre_incubation Pre-incubate with this compound or Vehicle tissue_prep->pre_incubation challenge Antigen Challenge (Ovalbumin) pre_incubation->challenge collection Collect Supernatant challenge->collection analysis Quantify Mediators (LTC4/D4, TXB2, Histamine) collection->analysis data_analysis Calculate % Inhibition and IC50 analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vitro mediator release assay.

In Vivo Efficacy

In addition to its in vitro activity, this compound has demonstrated protective effects in an in vivo model of allergic bronchoconstriction. In conscious, aerosol-allergen challenged guinea pigs, administration of this compound provided protection against the allergic response. A dose of 50 mg/kg administered intraperitoneally (i.p.) was protective for at least one hour, while a 100 mg/kg dose, given either i.p. or orally, extended this protection to at least two hours.[3]

Conclusion

This compound is a potent inhibitor of leukotriene synthesis, demonstrating significant efficacy in both in vitro and in vivo preclinical models of allergic inflammation. Its ability to inhibit the production of sulfidopeptide leukotrienes at low micromolar concentrations suggests its potential as a therapeutic agent for allergic and inflammatory conditions where these mediators play a significant pathological role. The data presented in this guide provide a comprehensive overview of the core pharmacological effects of this compound on the leukotriene pathway, offering valuable insights for researchers and professionals in the field of drug development. Further investigation into the clinical activity of this compound in allergic diseases is warranted based on these promising preclinical findings.[3]

References

CI-949 and Thromboxane B2 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a novel compound initially investigated for its anti-allergic properties. Subsequent research has revealed its potent inhibitory effects on the synthesis and release of various inflammatory mediators, including thromboxane B2 (TXB2). Thromboxane A2 (TXA2), the unstable precursor of TXB2, is a powerful vasoconstrictor and promoter of platelet aggregation, playing a significant role in various physiological and pathological processes, including inflammation, hemostasis, and cardiovascular disease. This technical guide provides an in-depth overview of the inhibitory effects of this compound on thromboxane B2, compiling available quantitative data, outlining relevant experimental methodologies, and illustrating the key signaling pathways involved.

Data Presentation: Quantitative Inhibition of Mediator Release by this compound

The inhibitory potency of this compound on the release of thromboxane B2 and other key inflammatory mediators has been quantified in various experimental models. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Mediator Release from Antigen-Challenged Guinea Pig Lung Fragments

MediatorIC50 (µM)
Thromboxane B23.0 ± 1.8
Leukotrienes C4/D42.7 ± 2.4
Histamine26.7 ± 2.8

Table 2: Inhibition of Mediator Release from Stimulated Human Leukocytes

StimulantMediatorIC50 (µM)
Anti-IgEThromboxane B20.1
Leukotrienes C4/D40.5
Histamine11.4
f-Met-Leu-Phe (FMLP)Thromboxane B22.0
Leukotriene B41.7

Table 3: Inhibition of Mediator Release from Stimulated Human Neutrophils

StimulantMediatorIC50 (µM)
Serum-opsonized Zymosan (SOZ)Thromboxane B23.3
Leukotriene B42.0

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline generalized protocols for the key experiments cited in the determination of this compound's inhibitory activity on thromboxane B2 release.

Antigen-Induced Thromboxane B2 Release from Guinea Pig Lung Fragments

This ex vivo model assesses the ability of a compound to inhibit the release of inflammatory mediators from sensitized lung tissue upon antigenic challenge.

a. Animal Sensitization:

  • Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of a solution containing the antigen (e.g., ovalbumin) and an adjuvant (e.g., aluminum hydroxide) on multiple days over a period of weeks.

b. Lung Tissue Preparation:

  • Sensitized guinea pigs are euthanized, and the lungs are rapidly excised and placed in a chilled physiological salt solution (e.g., Tyrode's buffer).

  • The lungs are cleared of blood by perfusion with the buffer.

  • Parenchymal tissue is dissected and finely minced into small fragments (e.g., 1-2 mm³).

c. Incubation and Challenge:

  • Lung fragments are washed and pre-incubated in fresh buffer at 37°C for a short period to stabilize the tissue.

  • The tissue is then incubated with various concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

  • Following pre-incubation with the compound, the lung fragments are challenged with the sensitizing antigen (e.g., ovalbumin) to induce mediator release.

d. Sample Collection and Analysis:

  • After a specific incubation time post-challenge (e.g., 15-30 minutes), the supernatant is collected.

  • The concentration of thromboxane B2 in the supernatant is determined using a validated analytical method, typically an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

e. Data Analysis:

  • The percentage inhibition of thromboxane B2 release at each concentration of this compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Stimulated Thromboxane B2 Release from Human Leukocytes

This in vitro assay evaluates the effect of a compound on mediator release from isolated human immune cells.

a. Leukocyte Isolation:

  • Whole blood is collected from healthy human volunteers.

  • Leukocytes are isolated using standard density gradient centrifugation techniques (e.g., using Ficoll-Paque).

  • The isolated leukocytes are washed and resuspended in a suitable buffer (e.g., HEPES-buffered Tyrode's solution).

b. Incubation and Stimulation:

  • The leukocyte suspension is pre-incubated with various concentrations of this compound or vehicle control at 37°C.

  • Following pre-incubation, the cells are stimulated with an appropriate agonist to induce thromboxane B2 release. Common stimuli include:

    • Anti-IgE: To cross-link IgE receptors on basophils and mast cells.

    • f-Met-Leu-Phe (FMLP): A bacterial peptide that activates neutrophils.

    • Serum-opsonized Zymosan (SOZ): A yeast cell wall preparation that activates phagocytes.

c. Sample Collection and Analysis:

  • The cell suspension is centrifuged to pellet the cells, and the supernatant is collected.

  • Thromboxane B2 levels in the supernatant are quantified by ELISA or RIA.

d. Data Analysis:

  • The IC50 value is calculated as described for the guinea pig lung fragment assay.

Signaling Pathways and Mechanism of Action

Arachidonic Acid Cascade and Thromboxane B2 Synthesis

The synthesis of thromboxane B2 is a multi-step process initiated by the release of arachidonic acid from membrane phospholipids. This cascade is a primary target for many anti-inflammatory drugs.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Thromboxane_A2 Thromboxane A2 (TXA2) PGH2->Thromboxane_A2 TX Synthase Thromboxane_B2 Thromboxane B2 (TXB2) Thromboxane_A2->Thromboxane_B2 Non-enzymatic hydration PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1/COX-2) TX_Synthase Thromboxane Synthase

Caption: The enzymatic pathway of thromboxane B2 synthesis from membrane phospholipids.

Proposed Mechanism of Action of this compound

Evidence suggests that this compound does not directly inhibit the enzymes of the arachidonic acid cascade. Instead, its inhibitory effects on thromboxane B2 synthesis are likely mediated through its activity as a calmodulin antagonist. Calmodulin is a calcium-binding protein that regulates the activity of numerous enzymes, including phospholipase A2 (PLA2), the rate-limiting enzyme in the production of arachidonic acid.

CI949_Mechanism_of_Action cluster_Cell Cell cluster_Inhibition Inhibition by this compound Stimulus Cellular Stimulus (e.g., Antigen, Anti-IgE, FMLP) Calcium_Influx ↑ Intracellular Ca²⁺ Stimulus->Calcium_Influx Calmodulin Calmodulin Calcium_Influx->Calmodulin Active_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Active_Calmodulin Binds Ca²⁺ PLA2 Phospholipase A2 (PLA2) Active_Calmodulin->PLA2 Activates Arachidonic_Acid Arachidonic Acid Release PLA2->Arachidonic_Acid Thromboxane_B2 Thromboxane B2 Synthesis Arachidonic_Acid->Thromboxane_B2 CI949 This compound CI949->Active_Calmodulin Antagonizes

Caption: Proposed mechanism of this compound via calmodulin antagonism to inhibit thromboxane B2 synthesis.

Experimental Workflow for Assessing this compound Activity

The overall process for evaluating the inhibitory effect of a compound like this compound on thromboxane B2 release follows a structured workflow.

Experimental_Workflow Start Start Prepare_System Prepare Experimental System (e.g., Guinea Pig Lung Fragments or Human Leukocytes) Start->Prepare_System Pre_incubation Pre-incubate with this compound (or Vehicle Control) Prepare_System->Pre_incubation Stimulation Stimulate Mediator Release (e.g., Antigen, Anti-IgE) Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant Quantify_TXB2 Quantify Thromboxane B2 (ELISA or RIA) Collect_Supernatant->Quantify_TXB2 Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Quantify_TXB2->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining the inhibitory activity of this compound on thromboxane B2 release.

Conclusion

This compound demonstrates significant inhibitory activity against thromboxane B2 synthesis and release in various preclinical models. The available data suggest that its mechanism of action is likely indirect, involving the antagonism of calmodulin and subsequent down-regulation of phospholipase A2 activity, rather than direct inhibition of cyclooxygenase or thromboxane synthase. This mode of action presents a potentially valuable therapeutic approach for conditions where thromboxane-mediated inflammation and platelet aggregation are key pathological features. Further research, including more detailed mechanistic studies and clinical evaluation, is warranted to fully elucidate the therapeutic potential of this compound.

The Antiallergic Properties of CI-949: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, also known as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated significant antiallergic properties through its potent inhibition of allergic mediator release.[1][2] This technical guide provides an in-depth overview of the core antiallergic characteristics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of new antiallergic therapies.

Core Antiallergic Properties of this compound

This compound exerts its antiallergic effects by inhibiting the release of key mediators of the allergic response, including histamine, leukotrienes (LTC4/D4), and thromboxane B2 (TXB2), from various immune cells.[2][3] Its mechanism of action is linked to the modulation of intracellular calcium signaling and calmodulin-dependent pathways.[4]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory potency of this compound against the release of various allergic and inflammatory mediators from different cell types and tissues.

Table 1: Inhibition of Allergic Mediator Release from Human Leukocytes by this compound [3]

MediatorStimulusIC50 (µM)
Histamineanti-IgE11.4
Leukotriene C4/D4 (LTC4/LTD4)anti-IgE0.5
Thromboxane B2 (TXB2)anti-IgE0.1
Histaminef-Met-Leu-Phe (FMLP)6.3
Leukotrienef-Met-Leu-Phe (FMLP)2.0
Thromboxanef-Met-Leu-Phe (FMLP)0.1

Table 2: Inhibition of Allergic Mediator Release from Actively Sensitized Guinea Pig Lung Fragments by this compound [2]

MediatorIC50 (µM)
Histamine26.7 ± 2.8
Sulfidopeptide Leukotrienes (C4-D4)2.7 ± 2.4
Thromboxane B23.0 ± 1.8

Table 3: Inhibition of Human Neutrophil Functions by this compound [4][5]

FunctionStimulusIC50 (µM)
Intracellular Calcium MobilizationFMLP8.4
Calmodulin-dependent Phosphodiesterase Activity-31.0
Leukotriene B4 ReleaseSerum-opsonized zymosan (SOZ)2.0
Thromboxane B2 ReleaseSerum-opsonized zymosan (SOZ)3.3
Leukotriene B4 ReleaseFMLP1.7
Thromboxane B2 ReleaseFMLP2.0
Myeloperoxidase ReleaseC5a40.3
Myeloperoxidase ReleaseFMLP34.4
Myeloperoxidase ReleaseSOZ21.4
Myeloperoxidase ReleaseConcanavalin A (Con A)3.9
Myeloperoxidase ReleaseCalcium ionophore A2318791.2
Superoxide Anion GenerationFMLP33.9
Superoxide Anion GenerationConcanavalin A (Con A)25.8

Table 4: In Vivo Efficacy of this compound in Guinea Pigs [2]

Route of AdministrationDose (mg/kg)Protection Duration (hours)
Intraperitoneal (i.p.)50≥ 1
Intraperitoneal (i.p.)100≥ 2
Oral (per os)100≥ 2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Histamine Release Assay from Mast Cells

This protocol is a generalized procedure for measuring histamine release from mast cells upon stimulation.

  • Cell Preparation: Mast cells (e.g., rat peritoneal mast cells or cultured human mast cells) are purified and suspended in a suitable buffer (e.g., PIPES-buffered saline) at a concentration of 1-2 x 10^5 cells/mL.

  • Incubation: 100 µL of the cell suspension is added to each well of a 96-well microplate. The plate is pre-incubated at 37°C for 10-15 minutes.

  • Stimulation: 25 µL of the agonist (e.g., anti-IgE, compound 48/80, or calcium ionophore A23187) at various concentrations is added to the wells. For this compound studies, the compound is pre-incubated with the cells for a specified time before the addition of the agonist.

  • Reaction Termination: The reaction is stopped after 15-30 minutes at 37°C by placing the plate on ice.

  • Histamine Measurement: The plate is centrifuged, and the supernatant containing the released histamine is collected. The amount of histamine is quantified using a sensitive method such as the o-phthaldialdehyde (OPT) spectrofluorometric assay.

  • Calculation: The percentage of histamine release is calculated relative to the total histamine content of the cells, which is determined by lysing an aliquot of cells with a detergent like Triton X-100.

Leukotriene and Thromboxane Release Assay from Lung Tissue

This protocol describes the measurement of eicosanoid release from antigen-challenged lung fragments.

  • Tissue Preparation: Lungs from actively sensitized guinea pigs are perfused to remove blood and then finely minced. The lung fragments are washed and suspended in a Tyrode's buffer.

  • Incubation: Aliquots of the lung fragments are placed in incubation tubes at 37°C. This compound or vehicle is added and pre-incubated for 15-30 minutes.

  • Antigen Challenge: The allergic reaction is initiated by adding the sensitizing antigen (e.g., ovalbumin) to the tissue suspension.

  • Sample Collection: After a defined incubation period (e.g., 15-30 minutes), the reaction is stopped, and the supernatant is collected for mediator analysis.

  • Mediator Quantification: The concentrations of leukotrienes (LTC4/D4) and thromboxane B2 (the stable metabolite of TXA2) in the supernatant are measured using specific enzyme immunoassays (EIA) or radioimmunoassays (RIA).

  • Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in mediator release compared to the vehicle-treated control.

Measurement of Intracellular Calcium Mobilization in Neutrophils

This protocol outlines the use of fluorescent calcium indicators to measure changes in intracellular calcium concentration.

  • Cell Loading: Human neutrophils are isolated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubation at 37°C.

  • Cell Washing: After loading, the cells are washed to remove extracellular dye and resuspended in a calcium-containing buffer.

  • Fluorimetry: The cell suspension is placed in a fluorometer cuvette or a microplate reader equipped for fluorescence measurements. The baseline fluorescence is recorded.

  • Stimulation: A stimulus that induces calcium mobilization, such as f-Met-Leu-Phe (FMLP), is added to the cell suspension. For inhibition studies, this compound is pre-incubated with the cells.

  • Data Acquisition: The change in fluorescence intensity over time is recorded. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

  • Analysis: The peak increase in intracellular calcium concentration is determined, and the inhibitory effect of this compound is calculated.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the activity of calmodulin-dependent PDE.

  • Enzyme Preparation: A purified or partially purified preparation of calmodulin-dependent phosphodiesterase (PDE1) is used.

  • Reaction Mixture: The assay is performed in a buffer containing the enzyme, calmodulin, calcium, and the substrate (cAMP or cGMP).

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped, typically by heat inactivation or the addition of a stop reagent.

  • Product Measurement: The amount of product formed (AMP or GMP) is quantified. This can be done using various methods, including radioisotope-based assays or commercially available luminescent assays (e.g., PDE-Glo™).

  • IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of key experimental protocols.

CI949_Mechanism_of_Action cluster_stimulus Allergen/Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_mediator Mediator Release Allergen Allergen IgE_FcεRI IgE-FcεRI Complex Allergen->IgE_FcεRI FMLP FMLP GPCR G-Protein Coupled Receptor FMLP->GPCR PLC Phospholipase C (PLC) IgE_FcεRI->PLC GPCR->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_Mobilization Intracellular Ca2+ Mobilization IP3->Ca_Mobilization Calmodulin Calmodulin Activation Ca_Mobilization->Calmodulin Histamine Histamine Ca_Mobilization->Histamine Leukotrienes Leukotrienes Ca_Mobilization->Leukotrienes Thromboxane Thromboxane Ca_Mobilization->Thromboxane CaM_PDE Calmodulin-dependent Phosphodiesterase (PDE1) Calmodulin->CaM_PDE CI949 CI949 CI949->Ca_Mobilization Inhibits CI949->Calmodulin Inhibits Histamine_Release_Workflow Start Start Prepare_Cells Prepare Mast Cell Suspension Start->Prepare_Cells Pre_incubation Pre-incubate Cells (37°C, 10-15 min) Prepare_Cells->Pre_incubation Add_CI949 Add this compound or Vehicle Pre_incubation->Add_CI949 Add_Agonist Add Stimulus (e.g., anti-IgE) Add_CI949->Add_Agonist Incubate Incubate (37°C, 15-30 min) Add_Agonist->Incubate Stop_Reaction Stop Reaction (on ice) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify_Histamine Quantify Histamine (OPT Assay) Collect_Supernatant->Quantify_Histamine Analyze_Data Analyze Data and Calculate % Inhibition Quantify_Histamine->Analyze_Data End End Analyze_Data->End In_Vivo_PCA_Workflow Start Start Sensitization Sensitize Guinea Pigs (e.g., with anti-DNP IgE) Start->Sensitization Drug_Administration Administer this compound (i.p. or p.o.) or Vehicle Sensitization->Drug_Administration Antigen_Challenge Intravenous Antigen Challenge with Evans Blue Dye Drug_Administration->Antigen_Challenge Euthanasia Euthanize Animals (after 30 min) Antigen_Challenge->Euthanasia Skin_Excision Excise Skin Sites Euthanasia->Skin_Excision Dye_Extraction Extract Evans Blue Dye from Skin Skin_Excision->Dye_Extraction Quantification Quantify Dye Extravasation (Spectrophotometry) Dye_Extraction->Quantification Data_Analysis Analyze Data and Determine Protection Quantification->Data_Analysis End End Data_Analysis->End

References

CI-994: An In-Depth Technical Guide to its In Vitro Effects on Mast Cells and Related Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, chemically identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is a novel compound that has demonstrated potential as an inhibitor of allergic mediator release.[1][2] Developed by Parke-Davis, its research and development have since been discontinued. This technical guide provides a comprehensive overview of the available in vitro data on this compound, with a particular focus on its effects on mast cells and functionally related immune cells such as basophils and neutrophils. The information is compiled from early preclinical studies aimed at characterizing its anti-allergic properties.

Core Mechanism of Action

This compound's primary mechanism of action appears to be the inhibition of calcium- and calmodulin-dependent signaling pathways.[3] This is a critical aspect of its function, as intracellular calcium mobilization is a key event in the degranulation of mast cells and basophils following allergen-IgE receptor cross-linking. Studies on human neutrophils have shown that this compound inhibits FMLP-stimulated intracellular calcium mobilization with an IC50 of 8.4 μM and also acts as a calmodulin antagonist, inhibiting calmodulin-dependent phosphodiesterase activity with an IC50 of 31.0 μM.[3]

Quantitative Data on Mediator Release Inhibition

The following tables summarize the key quantitative data on the inhibitory effects of this compound on the release of allergic and inflammatory mediators from various immune cell types.

Table 1: Inhibition of Mediator Release from Human Basophilic Leukocytes

MediatorStimulusIC50 (μM)
HistamineAnti-IgE11.4
Leukotriene C4/D4 (LTC4/LTD4)Anti-IgE0.5
Thromboxane B2 (TXB2)Anti-IgE0.1
HistamineFMLP6.3
Leukotriene C4/D4 (LTC4/LTD4)FMLP2.0
Thromboxane B2 (TXB2)FMLP0.1

Table 2: Inhibition of Mediator Release from Antigen-Challenged Guinea Pig Lung Fragments

MediatorIC50 (μM)
Histamine26.7 ± 2.8
Leukotrienes (C4/D4)2.7 ± 2.4
Thromboxane B23.0 ± 1.8

Data presented as mean ± SEM.[1]

Table 3: Effects of this compound on Human Neutrophil Functions

FunctionStimulusIC50 (μM) or % Inhibition @ 100 μM
Spontaneous Migration-49.1% inhibition
ChemotaxisFMLP45.8% inhibition
PhagocytosisSerum-opsonized zymosan (SOZ)39.0% inhibition
Leukotriene B4 ReleaseSOZ2.0
Thromboxane B2 ReleaseSOZ3.3
Leukotriene B4 ReleaseFMLP1.7
Thromboxane B2 ReleaseFMLP2.0
Myeloperoxidase ReleaseC5a40.3
Myeloperoxidase ReleaseFMLP34.4
Myeloperoxidase ReleaseSOZ21.4
Myeloperoxidase ReleaseConcanavalin A (Con A)3.9
Myeloperoxidase ReleaseCalcium ionophore A2318791.2
Lysozyme ReleaseSOZ99.3
Lysozyme ReleaseCon A56.1
Superoxide Anion GenerationFMLP33.9
Superoxide Anion GenerationCon A25.8

Experimental Protocols

While detailed, step-by-step protocols are not available in the public domain, the following methodologies can be inferred from the published data and are standard in the field.

Mediator Release from Human Basophilic Leukocytes
  • Cell Isolation: Human basophils are typically isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by immunomagnetic cell separation (e.g., using anti-CD123 antibodies).

  • Sensitization (for IgE-mediated stimulation): Isolated basophils are passively sensitized by incubation with human IgE of a known specificity.

  • Stimulation:

    • Anti-IgE: Sensitized cells are challenged with an optimal concentration of anti-human IgE antibody to cross-link the FcεRI receptors.

    • fMLP: N-Formylmethionyl-leucyl-phenylalanine (fMLP) is used as a chemoattractant and secretagogue that acts through G-protein coupled receptors.

  • Incubation with this compound: Cells are pre-incubated with varying concentrations of this compound for a specified period before the addition of the stimulus.

  • Mediator Quantification:

    • Histamine: Released histamine in the supernatant is typically measured by a sensitive immunoassay (e.g., ELISA) or by automated fluorometric methods.

    • Leukotrienes and Thromboxanes: These lipid mediators are quantified from the cell supernatants using specific enzyme immunoassays (EIAs) or by chromatographic methods such as HPLC followed by mass spectrometry.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of mediator release (IC50) is calculated from the dose-response curves.

Mediator Release from Guinea Pig Lung Fragments
  • Animal Sensitization: Guinea pigs are actively sensitized to an antigen, commonly ovalbumin, through intraperitoneal injections of the antigen with an adjuvant.

  • Tissue Preparation: After a sensitization period, the animals are euthanized, and the lungs are removed. The lung tissue is finely minced or chopped into small fragments.

  • Antigen Challenge: The lung fragments are incubated in a physiological buffer and then challenged with the specific antigen (e.g., ovalbumin) to induce mast cell degranulation.

  • Incubation with this compound: The lung fragments are pre-incubated with different concentrations of this compound before the antigen challenge.

  • Mediator Quantification: Similar to the basophil assay, histamine, leukotrienes, and thromboxanes released into the incubation buffer are quantified using immunoassays or other analytical methods.

  • Data Analysis: IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation and Postulated Inhibition by this compound

Mast_Cell_Degranulation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE Binds to FceRI FcεRI IgE->FceRI Bound to Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Mobilizes Degranulation Degranulation (Mediator Release) DAG->Degranulation Promotes Ca_influx Ca_ER->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calmodulin->Degranulation Promotes CI949 This compound CI949->Ca_influx Inhibits CI949->Calmodulin Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory points of this compound.

Experimental Workflow for In Vitro Mast Cell/Basophil Degranulation Assay

Degranulation_Assay_Workflow start Start cell_isolation Isolate Mast Cells or Basophils start->cell_isolation preincubation Pre-incubate with varying [this compound] cell_isolation->preincubation stimulation Stimulate with Anti-IgE or fMLP preincubation->stimulation incubation Incubate for Mediator Release stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection quantification Quantify Mediators (Histamine, LTs, TXs) supernatant_collection->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: A generalized workflow for assessing the inhibitory effect of this compound on mast cell or basophil degranulation.

Logical Relationship of this compound's Mechanism of Action

Mechanism_of_Action_Logic CI949 This compound inhibit_ca Inhibition of Ca²⁺ Mobilization CI949->inhibit_ca inhibit_calmodulin Inhibition of Calmodulin CI949->inhibit_calmodulin reduced_degranulation Reduced Degranulation of Mast Cells/Basophils inhibit_ca->reduced_degranulation inhibit_calmodulin->reduced_degranulation reduced_mediator_release Decreased Release of: - Histamine - Leukotrienes - Thromboxanes reduced_degranulation->reduced_mediator_release anti_allergic_effect Anti-Allergic Effect reduced_mediator_release->anti_allergic_effect

Caption: The logical flow from this compound's molecular mechanism to its overall anti-allergic effect.

Conclusion

The available in vitro data, primarily from studies on human basophils, neutrophils, and guinea pig lung tissue, strongly indicate that this compound is a potent inhibitor of allergic mediator release. Its mechanism of action, centered on the disruption of calcium-dependent signaling pathways, provides a solid rationale for its observed effects. Although specific studies on isolated mast cell lines or primary human mast cells are not publicly available, the collective evidence suggests that this compound would likely exhibit similar potent inhibitory effects on these crucial effector cells of the allergic response. This technical guide summarizes the foundational preclinical data that characterized this compound as a potential anti-allergic agent.

References

In-Depth Technical Guide: Early In Vivo Animal Models of CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a novel compound that has been investigated for its potential as an antiallergic agent. Early preclinical research involving in vivo animal models was crucial in characterizing its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the foundational in vivo studies conducted on this compound, with a focus on the experimental designs, quantitative data, and the elucidated mechanism of action.

Core Efficacy and Toxicology Data

The initial in vivo evaluation of this compound was performed in various animal models to assess its efficacy as an inhibitor of allergic mediator release and to determine its safety profile. Studies were conducted in mice, rats, and guinea pigs, employing different routes of administration and dose levels.

Quantitative Efficacy Data

This compound demonstrated efficacy in inhibiting the release of key mediators of allergic reactions. The following table summarizes the in vitro inhibitory concentrations.

Mediator InhibitedIC50 (µM)Animal Model/System
Histamine26.7 ± 2.8Actively sensitized guinea pig lung fragments
Leukotrienes (C4/D4)2.7 ± 2.4Actively sensitized guinea pig lung fragments
Thromboxane B23.0 ± 1.8Actively sensitized guinea pig lung fragments

In vivo studies in guinea pigs showed that this compound provided protection against aerosol-allergen challenges.

Quantitative Toxicology Data

Toxicological assessments of this compound revealed dose-dependent effects. The following tables summarize the key findings from studies in rats and mice.

Rat Toxicology Data

Species/StrainDose (mg/kg/day)RouteDurationKey Findings
Fischer 344 Rats25, 50, 100Gavage14 daysDose-related increase in antibody-forming cells. At 100 mg/kg/day: decreased body weight gain, lethal to 5 of 40 rats.
Wistar Rats100Gavage21 daysSignificant increase in liver weight. Some stimulating effect on antibody production and NKC cytotoxicity.

Mouse Toxicology Data

Species/StrainDose (mg/kg/day)RouteDurationKey Findings
B6C3F1 Mice50, 100Not SpecifiedNot SpecifiedAt 100 mg/kg/day: increased pulmonary tumor burden in the B16F10 melanoma model. No effect level of at least 50 mg/kg/day. Increased host resistance to Listeria monocytogenes.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the protocols for key experiments conducted with this compound.

Guinea Pig Aerosol-Allergen Challenge Model

Objective: To evaluate the in vivo efficacy of this compound in protecting against antigen-induced allergic reactions.

Methodology:

  • Actively sensitize guinea pigs to a specific antigen.

  • Administer this compound at doses of 50 mg/kg or 100 mg/kg via intraperitoneal (i.p.) or oral (per os) routes.

  • After a specified time, expose the conscious guinea pigs to an aerosolized solution of the antigen.

  • Observe the animals for signs of respiratory distress and collapse, and record the time to onset.

  • A vehicle control group and groups treated with standard antiallergic drugs (e.g., ketotifen, cromolyn) are run in parallel for comparison.

Rat Immune Function Assessment

Objective: To assess the effects of this compound on various parameters of the immune system in rats.

Methodology:

  • Use male Fischer 344 rats.

  • Administer this compound by gavage at doses of 25, 50, and 100 mg/kg/day for 14 consecutive days.

  • Include a vehicle control group and positive control groups (e.g., cyclosporine A, cyclophosphamide).

  • Monitor body weight daily.

  • At the end of the treatment period, collect spleens to evaluate T- and B-lymphocyte populations via flow cytometry.

  • Assess the antibody-forming cell response to sheep red blood cells (sRBC).

  • Measure lymphocyte proliferation in response to mitogens such as concanavalin A and pokeweed mitogen.

  • Evaluate Natural Killer (NK) cell activity.

  • Assess the clearance of sRBC by the reticuloendothelial system.

Mouse Host Resistance Model

Objective: To determine the effect of this compound on the immune system's ability to resist bacterial pathogens and tumor cells.

Methodology:

  • Use female B6C3F1 mice.

  • Administer this compound at doses up to 100 mg/kg/day.

  • Challenge the mice with bacterial pathogens such as Listeria monocytogenes or Streptococcus pneumoniae, or with B16F10 melanoma cells.

  • Monitor survival rates and bacterial clearance for the pathogen-challenged groups.

  • For the melanoma model, assess the pulmonary tumor burden.

  • A no-adverse-effect level (NOAEL) is determined based on the observed outcomes.

Mechanism of Action and Signaling Pathways

This compound is characterized as an inhibitor of allergic mediator release. While the precise molecular targets were not fully elucidated in the early in vivo studies, the inhibition of histamine, leukotriene, and thromboxane release from mast cells and basophils is the primary mechanism of its antiallergic effect. The following diagram illustrates a generalized signaling pathway for mast cell degranulation, which is the process inhibited by this compound.

Mast_Cell_Degranulation_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI IgE->FceRI Binds Lyn_Syk Lyn/Syk Activation FceRI->Lyn_Syk Cross-linking PLC Phospholipase C (PLC) Activation Lyn_Syk->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx PKC_Activation PKC Activation IP3_DAG->PKC_Activation Granule_Fusion Granule Fusion & Degranulation Ca_Influx->Granule_Fusion PKC_Activation->Granule_Fusion Mediator_Release Mediator Release (Histamine, Leukotrienes, Thromboxanes) Granule_Fusion->Mediator_Release CI_949 This compound (Inhibition) CI_949->Granule_Fusion Inhibits

Caption: Generalized mast cell degranulation pathway inhibited by this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an antiallergic compound like this compound.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Guinea Pig) Sensitization Active Sensitization to Allergen Animal_Model->Sensitization Drug_Admin Administer this compound (i.p. or p.o.) Sensitization->Drug_Admin Challenge Aerosol Allergen Challenge Drug_Admin->Challenge Observation Observe for Allergic Response Challenge->Observation Data_Analysis Data Analysis & Comparison to Controls Observation->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Unraveling the Molecular Target of CI-949: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CI-949 is a potent inhibitor of allergic mediator release, demonstrating significant potential in preclinical models for the management of allergic and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular target and mechanism of action. By inhibiting the lipoxygenase (LOX) pathway, this compound effectively reduces the synthesis and release of key pro-inflammatory molecules, including leukotrienes and thromboxanes, in addition to suppressing histamine release. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology and drug development.

Introduction

This compound, a novel compound identified for its anti-allergic properties, has been shown to effectively inhibit the release of a range of inflammatory mediators. Early research has established its role as an inhibitor of the lipoxygenase pathway, a critical enzymatic cascade in the generation of potent signaling molecules involved in inflammation and allergic responses. This guide aims to provide an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental basis for these findings.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is within the arachidonic acid cascade , specifically targeting the lipoxygenase (LOX) pathway . While the precise, direct binding target has not been definitively elucidated in publicly available literature, the functional evidence strongly points to the inhibition of one or more lipoxygenase enzymes. This inhibition leads to a downstream reduction in the production of leukotrienes and thromboxanes, key mediators of allergic inflammation.

The proposed mechanism of action involves this compound interfering with the enzymatic activity of lipoxygenases, which are responsible for the conversion of arachidonic acid into various bioactive lipids. This disruption curtails the inflammatory signaling cascade at an early and critical juncture.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the proposed point of intervention for this compound.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX Cyclooxygenase (COX) Pathway AA->COX LOX Lipoxygenase (LOX) Pathway AA->LOX PGs Prostaglandins COX->PGs TXs_COX Thromboxanes COX->TXs_COX LTs Leukotrienes (C4, D4) LOX->LTs TBX2 Thromboxane B2 LOX->TBX2 Inflammation Inflammation & Allergic Response PGs->Inflammation TXs_COX->Inflammation LTs->Inflammation TBX2->Inflammation Histamine Histamine Release Histamine->Inflammation CI949 This compound CI949->LOX Inhibits CI949->Histamine Inhibits

Arachidonic Acid Cascade and this compound's Point of Intervention.

Quantitative Data

The inhibitory activity of this compound on the release of key inflammatory mediators has been quantified in preclinical studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

Mediator InhibitedIC50 (µM)
Leukotriene (C4-D4) Release2.7
Thromboxane B2 Release3.0
Histamine Release26.7

Data derived from in vitro studies on antigen-challenged guinea pig lung fragments.

Experimental Protocols

The characterization of this compound's activity relies on a series of well-established in vitro assays. Below are detailed methodologies for the key experiments used to determine its inhibitory effects.

Lipoxygenase Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of lipoxygenase.

Workflow Diagram:

Start Start PrepareEnzyme Prepare Lipoxygenase Enzyme Solution Start->PrepareEnzyme PrepareSubstrate Prepare Substrate (Arachidonic Acid) Solution Start->PrepareSubstrate PrepareCI949 Prepare this compound dilutions Start->PrepareCI949 Incubate Pre-incubate Enzyme with this compound or Vehicle PrepareEnzyme->Incubate InitiateReaction Initiate Reaction by adding Substrate PrepareSubstrate->InitiateReaction PrepareCI949->Incubate Incubate->InitiateReaction Monitor Monitor Product Formation (e.g., spectrophotometrically at 234 nm) InitiateReaction->Monitor Analyze Calculate % Inhibition and IC50 Monitor->Analyze End End Analyze->End

Workflow for a general Lipoxygenase Activity Assay.

Methodology:

  • Enzyme Preparation: A solution of purified lipoxygenase (e.g., from soybean or a recombinant source) is prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Substrate Preparation: A stock solution of arachidonic acid is prepared in an organic solvent (e.g., ethanol) and then diluted in the assay buffer.

  • Inhibitor Preparation: Serial dilutions of this compound are prepared in the assay buffer. A vehicle control (buffer with the same concentration of solvent used for the inhibitor) is also prepared.

  • Assay Procedure:

    • In a microplate or cuvette, the lipoxygenase enzyme solution is pre-incubated with either the this compound dilution or the vehicle control for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the addition of the arachidonic acid substrate.

    • The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated for each concentration of this compound and the vehicle control. The percentage of inhibition is determined, and the IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Histamine Release Assay from Mast Cells

This assay quantifies the amount of histamine released from mast cells upon stimulation and the inhibitory effect of the test compound.

Methodology:

  • Mast Cell Isolation: Mast cells are isolated from a suitable source, such as rat peritoneal lavage, and resuspended in a buffered salt solution.

  • Sensitization (for antigen-induced release): The isolated mast cells are incubated with IgE antibodies specific to an antigen (e.g., ovalbumin) for a period to allow the IgE to bind to the FcεRI receptors on the mast cell surface.

  • Inhibitor Incubation: The sensitized mast cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Stimulation: The mast cells are then challenged with the specific antigen (e.g., ovalbumin) or a non-specific secretagogue (e.g., compound 48/80 or calcium ionophore A23187) to induce degranulation and histamine release.

  • Termination of Reaction: The reaction is stopped by centrifugation at a low temperature to pellet the cells.

  • Histamine Quantification: The supernatant, containing the released histamine, is collected. The amount of histamine is quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release is calculated relative to a positive control (maximal release induced by a lytic agent) and a negative control (spontaneous release without stimulation). The inhibitory effect of this compound is determined, and the IC50 value is calculated.

Leukotriene Release Assay

This assay measures the amount of leukotrienes released from inflammatory cells and the effect of the test compound on this release.

Methodology:

  • Cell Preparation: A population of cells capable of producing leukotrienes, such as peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line, is prepared.

  • Inhibitor Incubation: The cells are pre-incubated with different concentrations of this compound or a vehicle control.

  • Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) or another appropriate stimulus to activate the 5-lipoxygenase pathway and induce leukotriene synthesis and release.

  • Sample Collection: After a specific incubation period, the cell suspension is centrifuged, and the supernatant is collected.

  • Leukotriene Quantification: The concentration of specific leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant is measured using a competitive enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The amount of leukotrienes released is quantified, and the percentage of inhibition by this compound at each concentration is calculated. The IC50 value is then determined from the dose-response curve.

Conclusion

This compound is a promising anti-allergic and anti-inflammatory agent that exerts its effects through the inhibition of the lipoxygenase pathway. While the precise molecular interaction with a specific lipoxygenase isoform requires further investigation, the existing data robustly demonstrates its ability to suppress the production and release of key inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel lipoxygenase inhibitors. This document serves as a foundational resource for researchers aiming to build upon the current understanding of this compound and its therapeutic potential.

An In-depth Technical Guide on the Immunomodulatory Properties of CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949, with the chemical name 5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, is an experimental compound originally developed as a potential antiallergic agent.[1] Extensive preclinical studies have revealed its capacity to modulate various components of the immune system. This document provides a comprehensive overview of the known immunomodulatory effects of this compound, its mechanism of action, and a summary of key experimental findings. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and immunology.

Chemical Properties

PropertyValue
Chemical Formula C₂₀H₂₀N₆O₃
Molecular Weight 392.41 g/mol
Synonyms This compound, 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide
Developer Parke-Davis Pharmaceutical Research[1][2][3][4][5][6]

Mechanism of Action and Signaling Pathways

This compound exerts its immunomodulatory effects through multiple mechanisms, primarily centered on the inhibition of mediator release from inflammatory cells and interference with calcium-dependent signaling pathways.

3.1. Inhibition of Allergic Mediators

In preclinical models, this compound has been shown to be an effective inhibitor of the release of key allergic and inflammatory mediators. Specifically, it inhibits the antigen-induced release of histamine and the synthesis or release of sulfidopeptide leukotrienes (LTC₄-D₄) and thromboxane B₂ from lung fragments of sensitized guinea pigs.[1] This suggests a potential role in mitigating type I hypersensitivity reactions.

3.2. Modulation of Neutrophil Function

A significant aspect of this compound's activity involves the modulation of human neutrophil function. The compound inhibits neutrophil activation in response to stimuli that promote calcium mobilization or influx.[2] This is achieved through the inhibition of FMLP-stimulated intracellular calcium mobilization and by acting as a calmodulin antagonist.[2] This mechanism is distinct from effects on phospholipase C or protein kinase C, which were not inhibited by this compound at concentrations up to 100 µM.[2]

G cluster_0 Proposed Signaling Pathway of this compound in Neutrophils FMLP FMLP Receptor FMLP Receptor FMLP->Receptor Ca_Mobilization Intracellular Ca²⁺ Mobilization Receptor->Ca_Mobilization Calmodulin Calmodulin Ca_Mobilization->Calmodulin Neutrophil_Activation Neutrophil Activation (e.g., Degranulation, Chemotaxis) Calmodulin->Neutrophil_Activation CI949 This compound CI949->Ca_Mobilization Inhibits CI949->Calmodulin Antagonizes

This compound's inhibitory action on neutrophil activation.

3.3. Effects on Lymphocytes and Cytokine Release

This compound has demonstrated some effects on lymphocyte function, although its impact on cytokine release appears to be weak. It was found to be a weak inhibitor of Interleukin-1 (IL-1) release from LPS-stimulated murine peritoneal exudate cells and human peripheral blood leukocytes.[6] Similarly, it was a poor inhibitor of Interleukin-2 (IL-2) release from Con A-stimulated rat splenocytes.[6] However, this compound did show concentration-dependent inhibition of the proliferative response of human lymphocytes to phytohemagglutinin (PHA) and concanavalin A (Con A), as well as in the mixed lymphocyte reaction (MLR).[6] In rats, high doses of this compound showed a stimulating effect on antibody production and an increase in the number of immunoglobulin M (IgM) secreting cells.[5][7]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activities of this compound.

Table 1: Inhibition of Mediator Release and Neutrophil Function

Target/ProcessCell/Tissue TypeStimulusIC₅₀ (µM)Reference
Histamine ReleaseGuinea-pig lung fragmentsAntigen26.7 ± 2.8[1]
Leukotriene (C₄-D₄) ReleaseGuinea-pig lung fragmentsAntigen2.7 ± 2.4[1]
Thromboxane B₂ ReleaseGuinea-pig lung fragmentsAntigen3.0 ± 1.8[1]
Intracellular Ca²⁺ MobilizationHuman neutrophilsFMLP8.4[2]
Calmodulin-dependent Phosphodiesterase--31.0[2]
Leukotriene B₄ ReleaseHuman neutrophilsSOZ2.0[4]
Thromboxane B₂ ReleaseHuman neutrophilsSOZ3.3[4]
Leukotriene B₄ ReleaseHuman neutrophilsFMLP1.7[4]
Thromboxane B₂ ReleaseHuman neutrophilsFMLP2.0[4]
Myeloperoxidase ReleaseHuman neutrophilsC5a40.3[4]
Myeloperoxidase ReleaseHuman neutrophilsFMLP34.4[4]
Myeloperoxidase ReleaseHuman neutrophilsSOZ21.4[4]
Myeloperoxidase ReleaseHuman neutrophilsConcanavalin A3.9[4]
Myeloperoxidase ReleaseHuman neutrophilsA2318791.2[4]
Lysozyme ReleaseHuman neutrophilsSOZ99.3[4]
Lysozyme ReleaseHuman neutrophilsConcanavalin A56.1[4]
Superoxide Anion GenerationHuman neutrophilsFMLP33.9[4]
Superoxide Anion GenerationHuman neutrophilsConcanavalin A25.8[4]

Table 2: Effects on Lymphocyte Function and Cytokine Release

Target/ProcessCell/Tissue TypeStimulusIC₅₀ (µM)Reference
IL-1 ReleaseMurine peritoneal exudate cellsLPS186.2[6]
IL-1 ReleaseHuman peripheral blood leukocytesLPS267.9[6]
IL-2 ReleaseRat splenocytesCon A>100 (37% inhibition at 100 µM)[6]
Lymphocyte ResponseHuman lymphocytesPHA44.7[6]
Lymphocyte ResponseHuman lymphocytesCon A21.5[6]
Mixed Lymphocyte ReactionHuman lymphocytes-16.8[6]

Summary of In Vivo Studies

This compound has been evaluated in several in vivo models to assess its antiallergic and immunomodulatory potential.

  • Antiallergic Activity: In conscious, aerosol-allergen challenged guinea pigs, a 50 mg/kg intraperitoneal (i.p.) dose of this compound provided protection for at least 1 hour, while a 100 mg/kg dose (i.p. or per os) extended protection to at least 2 hours.[1]

  • Host Resistance Models: In mouse models of immunocompetence, this compound's effects were varied.[3]

    • B16F10 Melanoma: At the maximum tolerated dose of 100 mg/kg/day, this compound increased the pulmonary tumor burden, which correlated with decreased clearance of the melanoma cells. The no-effect level was at least 50 mg/kg/day.[3]

    • Streptococcus pneumoniae Infection: The drug had no effect on host resistance to this bacterial pathogen.[3]

    • Listeria monocytogenes Infection: this compound increased host resistance to L. monocytogenes, with the no-adverse-effect level being at least 100 mg/kg/day.[3]

  • Immunotoxicity Studies in Rats: Daily administration of this compound to Wistar rats for 21 days at doses up to 100 mg/kg/day showed some stimulating effect on antibody production and natural killer cell (NKC) cytotoxicity, but no consistent immunomodulation was observed.[7] In Fischer 344 rats treated for 14 days, doses up to 100 mg/kg/day did not adversely affect the immune system, with a dose-related increase in IgM secreting cells being noted.[5] This highest dose was, however, overtly toxic, causing weight loss and some mortality.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available. However, based on the published abstracts, the following methodologies were employed.

6.1. In Vitro Mediator Release Assay

  • Objective: To determine the effect of this compound on the antigen-induced release of histamine, leukotrienes, and thromboxane.

  • Methodology:

    • Lung fragments were obtained from actively sensitized guinea pigs.

    • The lung fragments were challenged with an appropriate antigen in the presence or absence of varying concentrations of this compound.

    • The supernatant was collected to measure the levels of released histamine, sulfidopeptide leukotrienes (C₄-D₄), and thromboxane B₂ using established immunoassays.[1]

G cluster_0 Workflow for In Vitro Mediator Release Assay Sensitized_GP Sensitized Guinea Pig Lung_Fragments Isolate Lung Fragments Sensitized_GP->Lung_Fragments Antigen_Challenge Antigen Challenge +/- this compound Lung_Fragments->Antigen_Challenge Supernatant_Collection Collect Supernatant Antigen_Challenge->Supernatant_Collection Immunoassay Measure Histamine, LTs, TXB₂ (Immunoassay) Supernatant_Collection->Immunoassay

Experimental workflow for the in vitro mediator release assay.

6.2. Human Neutrophil Activation Assays

  • Objective: To evaluate the effect of this compound on various neutrophil functions.

  • Methodology:

    • Human neutrophils were isolated from peripheral blood.

    • For chemotaxis assays, spontaneous and FMLP-induced migration were measured in the presence or absence of this compound.[4]

    • For phagocytosis assays, the uptake of serum-opsonized zymosan (SOZ) was quantified.[4]

    • For degranulation assays, the release of myeloperoxidase (from primary granules) and lysozyme (from secondary granules) was measured in response to various stimuli (e.g., C5a, FMLP, SOZ, Con A, A23187).[4]

    • For respiratory burst assays, superoxide anion generation was measured in response to various stimuli.[4]

    • For calcium mobilization studies, intracellular calcium levels were monitored following FMLP stimulation using fluorescent probes.[2]

6.3. Lymphocyte Proliferation and Cytokine Release Assays

  • Objective: To assess the impact of this compound on lymphocyte activation and cytokine production.

  • Methodology:

    • Lymphocytes (from human peripheral blood or rodent spleens) or peritoneal exudate cells were isolated.

    • For proliferation assays, cells were stimulated with mitogens (PHA, Con A) or in a mixed lymphocyte reaction (MLR) in the presence of this compound. Proliferation was typically measured by the incorporation of radiolabeled thymidine.[6]

    • For cytokine release assays, cells were stimulated (e.g., with LPS or Con A) in the presence of this compound. The concentrations of IL-1 and IL-2 in the culture supernatants were determined by ELISA or other immunoassays.[6]

Conclusion

This compound is an immunomodulatory compound with a primary mechanism of action involving the inhibition of mediator release from mast cells and neutrophils, likely through the antagonism of calcium-dependent signaling pathways. While it shows potent inhibitory effects on neutrophil function and the release of allergic mediators, its impact on lymphocyte proliferation and cytokine release is more complex, with high concentrations leading to inhibition of mitogen-induced proliferation but also some evidence of a stimulatory effect on antibody production in vivo. The in vivo data suggest a profile that is not broadly immunosuppressive at therapeutic doses. Further research would be necessary to fully elucidate its potential clinical applications and to establish a comprehensive safety and efficacy profile. The discontinuation of its development suggests that it may not have met the desired clinical endpoints or possessed an unfavorable risk-benefit profile.

References

Methodological & Application

Application Notes and Protocols for CI-949 in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of CI-949, an experimental antiallergic agent, in rat models based on published preclinical studies. The information is intended to guide researchers in designing and conducting in vivo experiments.

Overview of this compound

This compound is an orally effective inhibitor of allergic mediator release.[1] It has been shown to inhibit the release of histamine, leukotriene C4/D4 (LTC4/LTD4), and thromboxane B2 (TXB2).[2] Preclinical studies in rats have primarily focused on its effects on the immune system and its toxicity profile.

Dosage and Administration in Rats

This compound is typically administered to rats orally via gavage.[1][3][4][5] The dosage and duration of administration vary depending on the experimental design.

Table 1: Summary of this compound Dosage in Rat Toxicity Studies
Study DurationDosage (mg/kg/day)Administration RouteKey FindingsReference
24-hour806 - 2058Not SpecifiedMedian lethal dose (LD50)[6][7][8]
14-day25, 50, 100Gavage100 mg/kg/day resulted in decreased body weight gain and some mortality.[1]
Subacute200, 400Not SpecifiedMortality and clinical intolerance observed.[6][7][8]
13-week100, 150Not SpecifiedMortality observed.[6][7][8]
13-week50Not SpecifiedNo-effect dose.[6][7]
Table 2: Summary of this compound Dosage in Rat Immune Function Studies
Study DurationDosage (mg/kg/day)Animal StrainAdministration RouteKey FindingsReference
14-day25, 50, 100Fischer 344GavageDose-related increase in IgM secreting cells; no adverse effects on other tested immune parameters.[1]
21-dayUp to 100WistarGavageSome stimulating effect on antibody production and NKC cytotoxicity at 100 mg/kg/day; no consistent immunomodulation.[3][4][5]

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for assessing the effects of this compound on immune function in rats. For specific details, it is crucial to consult the original research articles.

General In Vivo Dosing Protocol
  • Animal Model: Male Fischer 344 or Wistar rats are commonly used.[1][3]

  • Acclimation: Animals should be acclimated to the facility for an appropriate period before the start of the experiment.

  • Grouping: Randomly assign animals to control and treatment groups. A vehicle control group should be included. Positive controls, such as cyclosporine A or cyclophosphamide, can be used for comparison.[1]

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral gavage.

  • Administration: Administer this compound or vehicle daily by oral gavage at the desired dosages for the specified duration (e.g., 14 or 21 consecutive days).[1][3][4][5]

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weights regularly.

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the animals and collect relevant tissues and blood for analysis.

Assessment of Immune Function

A variety of assays can be performed to evaluate the effects of this compound on the immune system.

  • Splenic T- and B-Lymphocyte Populations:

    • Prepare a single-cell suspension from the spleen.

    • Stain the cells with fluorescently labeled antibodies specific for T- and B-lymphocyte surface markers.

    • Analyze the stained cells by flow cytometry to determine the percentages of T- and B-lymphocyte subpopulations.[1]

  • Antibody-Forming Cell (AFC) Response:

    • Immunize rats with a T-dependent antigen such as sheep red blood cells (sRBC).[1]

    • A few days after immunization, sacrifice the animals and prepare a spleen cell suspension.

    • Perform a plaque-forming cell (PFC) assay or an enzyme-linked immunosorbent assay (ELISA) to enumerate the number of antibody-secreting cells.[1][3]

  • Lymphocyte Proliferation Assay:

    • Isolate lymphocytes from the spleen.

    • Culture the cells in the presence of mitogens such as concanavalin A (for T-cells) or pokeweed mitogen (for T- and B-cells).[1]

    • Measure cell proliferation using a suitable method, such as incorporation of tritiated thymidine or a colorimetric assay.

  • Natural Killer (NK) Cell Activity:

    • Isolate splenic lymphocytes to be used as effector cells.

    • Co-culture the effector cells with a labeled target cell line that is sensitive to NK cell-mediated lysis.

    • Measure the release of the label from the target cells as an indicator of NK cell cytotoxicity.[1][3]

Visualizations

Experimental Workflow for Immune Function Assessment

G cluster_0 In-Life Phase cluster_1 Ex Vivo Analysis Animal Acclimation Animal Acclimation Grouping Grouping Animal Acclimation->Grouping Daily Dosing (this compound/Vehicle) Daily Dosing (this compound/Vehicle) Grouping->Daily Dosing (this compound/Vehicle) Monitoring (Body Weight, Clinical Signs) Monitoring (Body Weight, Clinical Signs) Daily Dosing (this compound/Vehicle)->Monitoring (Body Weight, Clinical Signs) Euthanasia & Sample Collection Euthanasia & Sample Collection Monitoring (Body Weight, Clinical Signs)->Euthanasia & Sample Collection Spleen & Blood Collection Spleen & Blood Collection Euthanasia & Sample Collection->Spleen & Blood Collection Splenocyte Isolation Splenocyte Isolation Spleen & Blood Collection->Splenocyte Isolation T/B Cell Phenotyping (Flow Cytometry) T/B Cell Phenotyping (Flow Cytometry) Splenocyte Isolation->T/B Cell Phenotyping (Flow Cytometry) Antibody-Forming Cell Assay Antibody-Forming Cell Assay Splenocyte Isolation->Antibody-Forming Cell Assay Lymphocyte Proliferation Assay Lymphocyte Proliferation Assay Splenocyte Isolation->Lymphocyte Proliferation Assay NK Cell Activity Assay NK Cell Activity Assay Splenocyte Isolation->NK Cell Activity Assay Data Analysis Data Analysis T/B Cell Phenotyping (Flow Cytometry)->Data Analysis Antibody-Forming Cell Assay->Data Analysis Lymphocyte Proliferation Assay->Data Analysis NK Cell Activity Assay->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Caption: Workflow for assessing immunotoxicity of this compound in rats.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should carefully consider the specific objectives of their study and consult the original research articles for detailed methodologies. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Application Notes and Protocols for CI-949 Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is an experimental antiallergic compound that has demonstrated immunomodulatory effects. Studies have shown its ability to inhibit the release of key inflammatory mediators such as histamine, leukotrienes, and thromboxane B2 from human leukocytes and mast cells, suggesting its potential in treating allergic reactions.[1] Proper oral administration of this compound in preclinical animal models is crucial for obtaining reliable and reproducible pharmacokinetic and pharmacodynamic data. These application notes provide a detailed protocol for the oral gavage administration of this compound in rats, including recommendations for vehicle formulation and a summary of relevant experimental data.

Quantitative Data Summary

A study investigating the immunotoxic properties of this compound in Wistar rats involved daily oral gavage for 21 days. The key quantitative parameters from this study are summarized in the table below.

ParameterValueSpeciesDurationNotes
Dosage 100 mg/kg/dayWistar Rats21 daysThis dose showed some stimulating effect on antibody production and NKC cytotoxicity without significant toxic effects, except for an increase in liver weight.
Administration Route Oral GavageWistar Rats21 daysOnce daily administration.

Note: The original study did not specify the vehicle used for this compound administration. The selection of an appropriate vehicle is critical for ensuring the proper dissolution and absorption of the compound.

Recommended Vehicle Formulations for this compound

This compound is a compound with poor water solubility. Therefore, the selection of an appropriate vehicle for oral gavage is critical for achieving consistent and maximal bioavailability. Based on common formulation strategies for poorly water-soluble drugs intended for oral administration in preclinical studies, the following vehicles can be considered.[2][3][4] It is recommended to perform solubility and stability tests to determine the optimal vehicle for your specific study.

Vehicle CompositionPreparation NotesSuitability
0.5% (w/v) Methylcellulose in Water Prepare by slowly adding methylcellulose to heated water (60-70°C) with stirring, then cool to 2-8°C to allow for complete dissolution.A common suspending vehicle for compounds with low solubility. Forms a uniform suspension to ensure consistent dosing.
Corn Oil -A suitable vehicle for lipophilic compounds. May enhance absorption through lymphatic pathways.
10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline Dissolve this compound in Ethanol first, then add PEG300 and Tween-80. Finally, add saline dropwise while stirring.A self-emulsifying drug delivery system (SEDDS) can improve the solubility and absorption of poorly soluble drugs. Ultrasonic treatment may be needed to achieve a clear solution.[5]
5% DMSO + 95% (20% SBE-β-CD in Saline) Dissolve this compound in DMSO, then add the SBE-β-CD solution.Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[5]

Experimental Protocol: Oral Gavage Administration in Rats

This protocol provides a detailed methodology for the safe and effective oral administration of this compound to rats via gavage. The procedure should be performed by trained personnel.

Materials:

  • This compound compound

  • Selected vehicle (e.g., 0.5% Methylcellulose in water)

  • Appropriately sized gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for adult rats)[6]

  • Syringes (1-3 mL, depending on the dosing volume)

  • Animal scale

  • Permanent marker

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Preparation and Dose Calculation:

    • Weigh each rat accurately before dosing.

    • Calculate the required volume of the this compound formulation to be administered based on the animal's body weight and the desired dose (e.g., 100 mg/kg). The maximum recommended dosing volume for rats is 10-20 mL/kg.[6][7]

  • Gavage Needle Preparation:

    • Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the animal's mouth and the other end extending to the last rib or xiphoid process.[3]

    • Mark the needle at the level of the rat's incisors with a permanent marker to prevent over-insertion and potential stomach perforation.

  • Animal Restraint:

    • Gently but firmly restrain the rat. One common method is to grasp the animal over the shoulders and back, using the thumb and forefinger to gently secure the head and prevent movement. The body of the rat can be supported against the handler's body.[7]

    • Ensure the restraint does not constrict the animal's breathing. The head and neck should be slightly extended to create a straight path to the esophagus.

  • Gavage Administration:

    • Attach the syringe containing the calculated dose of the this compound formulation to the gavage needle.

    • Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.

    • Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat should swallow as the tube enters the esophagus.[8]

    • Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing the needle can cause trauma to the esophagus or trachea.

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the formulation over 2-3 seconds for aqueous solutions.[2]

    • After administration, gently and slowly withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[2]

    • Continue to monitor the animals periodically for the next 24 hours.

Signaling Pathway

CI949_Mechanism_of_Action cluster_mast_cell Inside Mast Cell Antigen Antigen (Allergen) IgE IgE Antigen->IgE Binds to MastCell Mast Cell FceRI FcεRI Receptor IgE->FceRI Activates SignalingCascade Intracellular Signaling Cascade (e.g., Lyn, Syk, LAT) FceRI->SignalingCascade Initiates Degranulation Degranulation SignalingCascade->Degranulation Leads to Mediators Release of Histamine, Leukotrienes, etc. Degranulation->Mediators CI949 This compound CI949->SignalingCascade Inhibits

Caption: Proposed inhibitory action of this compound on the mast cell degranulation pathway.

The diagram above illustrates the generally accepted signaling pathway for allergen-induced mast cell degranulation. Allergens cross-link IgE antibodies bound to FcεRI receptors on the mast cell surface.[9] This triggers a complex intracellular signaling cascade, ultimately leading to the degranulation and release of pre-formed mediators like histamine and the synthesis of others like leukotrienes.[10][11] this compound is thought to exert its antiallergic effects by inhibiting one or more steps within this intracellular signaling cascade, thereby preventing the release of these inflammatory mediators. The precise molecular target of this compound within this pathway requires further investigation.

Experimental Workflow

Oral_Gavage_Workflow A 1. Prepare this compound Formulation B 2. Weigh Rat and Calculate Dose Volume A->B C 3. Measure Gavage Needle Insertion Length B->C D 4. Restrain Rat Properly C->D E 5. Insert Gavage Needle and Administer Dose D->E F 6. Withdraw Needle Gently E->F G 7. Monitor Animal Post-Administration F->G

Caption: Step-by-step workflow for the oral gavage administration of this compound in rats.

References

Application Notes and Protocols for CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimers

  • No Established Intraperitoneal Protocol: As of the latest literature review, a specific, validated intraperitoneal (IP) injection protocol for CI-949 has not been published. The experimental data available primarily utilizes oral gavage for administration.

  • Hypothetical Signaling Pathway: The signaling pathway described in this document is a hypothesized mechanism of action based on the known anti-allergic properties of this compound and has not been definitively elucidated in published research.

  • General Guidance: The provided protocols are based on established best practices for intraperitoneal injections in rodents and should be adapted and optimized by the end-user for their specific experimental context. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is an experimental compound that has been investigated for its antiallergic and immunomodulatory properties. It has been shown to be an orally effective inhibitor of allergic mediator release in various in vitro and in vivo models. These application notes provide a comprehensive overview of the available data on this compound and a generalized protocol for its intraperitoneal administration in a research setting.

Quantitative Data Summary

The following table summarizes the oral dosage and effects of this compound as reported in the literature. This data, while not for intraperitoneal administration, can serve as a reference for designing dose-finding studies.

SpeciesAdministration RouteDosageDurationKey FindingsReference
Wistar RatsOral Gavage100 mg/kg/day21 daysSome stimulating effect on antibody production and NKC cytotoxicity; no consistent immunomodulation. Increased liver weight.
B6C3F1 MiceOral Gavage50-100 mg/kg/dayN/AIncreased pulmonary tumor burden at 100 mg/kg/day in a B16F10 melanoma model. No adverse effect level of at least 50 mg/kg/day. Increased host resistance to L. monocytogenes.
Fischer 344 RatsOral Gavage25, 50, 100 mg/kg/day14 daysDose-related increase in IgM secreting cells. 100 mg/kg/day was overtly toxic, causing weight loss and mortality, but did not inhibit lymphocyte proliferation or alter splenic cellularity.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Note: The solubility of this compound for injection has not been specified in the available literature. The following is a general procedure for preparing a compound with unknown solubility for in vivo studies. It is critical to perform small-scale solubility tests to determine the optimal vehicle.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent such as DMSO, Tween 80, or Cremophor EL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Vehicle Selection: Perform pilot solubility tests with small amounts of this compound in various biocompatible vehicles to determine a suitable solvent system. A common starting point for poorly soluble compounds is a mixture of DMSO and saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • If using a co-solvent like DMSO, first dissolve the this compound in a small volume of DMSO.

    • Gradually add the aqueous vehicle (e.g., saline) to the desired final concentration while vortexing to prevent precipitation.

    • If the compound does not fully dissolve, sonication may be used to aid dissolution or create a uniform suspension.

  • Sterilization: Sterilize the final dosing solution by filtering it through a 0.22 µm sterile filter into a sterile container. If a suspension is formed, this step may not be feasible, and the preparation should be performed under aseptic conditions.

  • Storage: Store the prepared solution as determined by the stability of the compound, typically at 4°C for short-term storage.

Intraperitoneal Injection Protocol in Mice

This protocol is a general guideline and should be performed by trained personnel.

Materials:

  • Mouse restraint device

  • 70% ethanol

  • Sterile gauze or cotton swabs

  • Prepared this compound dosing solution

  • Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

Protocol:

  • Animal Restraint: Securely restrain the mouse, for example, by scruffing the neck and securing the tail. The animal should be positioned in dorsal recumbency with its head tilted slightly downwards.

  • Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Site Preparation: Disinfect the injection site with 70% ethanol using a sterile cotton swab.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: Once proper placement is confirmed, inject the this compound solution slowly and steadily. The maximum recommended injection volume for a mouse is 10 ml/kg.

  • Needle Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress, pain, or adverse reactions following the injection.

Intraperitoneal Injection Protocol in Rats

This protocol is a general guideline and should be performed by trained personnel.

Materials:

  • Rat restraint device or towel

  • 70% ethanol

  • Sterile gauze or cotton swabs

  • Prepared this compound dosing solution

  • Sterile syringe (e.g., 3-5 mL) and needle (e.g., 23-25 gauge)

Protocol:

  • Animal Restraint: Restrain the rat using an appropriate method, such as the two-person technique or the towel-wrap method, to ensure the animal is secure and calm. Position the rat in dorsal recumbency.

  • Site Identification: The injection site is the lower right quadrant of the abdomen.

  • Site Preparation: Clean the injection site with 70% ethanol.

  • Needle Insertion: With the bevel up, insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspiration: Aspirate to check for the presence of blood or other fluids. If any are drawn, discard the syringe and needle and repeat the procedure with fresh materials.

  • Injection: Inject the solution at a controlled rate. The maximum recommended injection volume for a rat is 10 ml/kg.

  • Needle Withdrawal: Remove the needle and return the rat to its cage.

  • Monitoring: Monitor the rat for any adverse effects post-injection.

Visualizations

Experimental Workflow for a this compound In Vivo Study

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare this compound Dosing Solution randomization Randomize Animals into Groups prep_solution->randomization animal_acclimate Animal Acclimation animal_acclimate->randomization ip_injection Intraperitoneal Injection of this compound or Vehicle randomization->ip_injection monitoring Monitor Animal Health and Behavior ip_injection->monitoring sample_collection Collect Samples (Blood, Tissues, etc.) monitoring->sample_collection data_analysis Analyze Samples (e.g., ELISA, Flow Cytometry) sample_collection->data_analysis statistical_analysis Statistical Analysis of Results data_analysis->statistical_analysis

Caption: Experimental workflow for an in vivo study with this compound.

Hypothesized Signaling Pathway for this compound's Anti-Allergic Action

signaling_pathway cluster_cell Mast Cell / Basophil allergen Allergen receptor IgE Receptor allergen->receptor binds to signaling Intracellular Signaling Cascade (e.g., Syk, PLCγ, PKC) receptor->signaling activates ci949 This compound ci949->signaling inhibits degranulation Degranulation signaling->degranulation leads to granules Mediator-Containing Granules mediators Release of Allergic Mediators (Histamine, Leukotrienes, etc.) degranulation->mediators results in

Caption: Hypothesized inhibition of allergic mediator release by this compound.

Application Notes and Protocols: CI-949 in the Passive Cutaneous Anaphylaxis (PCA) Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is recognized as an orally effective inhibitor of allergic mediator release. These application notes provide a detailed overview of the utility of the Passive Cutaneous Anaphylaxis (PCA) model for evaluating the in vivo efficacy of compounds like this compound. The PCA model is a well-established animal model for Type I hypersensitivity reactions, which are central to allergic responses. This document outlines the experimental protocol for inducing PCA and presents available data on the inhibitory effects of this compound on the release of key allergic mediators. Additionally, a proposed signaling pathway for IgE-mediated mast cell degranulation and the potential mechanism of action for this compound are illustrated.

While direct quantitative data for this compound in a passive cutaneous anaphylaxis model is not publicly available, data from in vitro and other in vivo models strongly suggest its potential as a potent inhibitor of allergic reactions. The provided protocols and data can serve as a valuable resource for designing and interpreting studies aimed at investigating the anti-allergic properties of this compound and similar compounds.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound on the release of various allergic mediators from antigen-challenged guinea pig lung fragments. This data provides insights into the compound's potential efficacy in mast cell-driven allergic inflammation.

MediatorIC50 (µM)Experimental Model
Histamine26.7 ± 2.8Antigen-challenged guinea pig lung fragments
Leukotrienes (C4/D4)2.7 ± 2.4Antigen-challenged guinea pig lung fragments
Thromboxane B23.0 ± 1.8Antigen-challenged guinea pig lung fragments

IC50 values represent the concentration of this compound required to inhibit 50% of the mediator release.

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) in Mice

This protocol describes a standard method for inducing a passive cutaneous anaphylaxis reaction in mice to assess the efficacy of an investigational compound like this compound.

Materials:

  • Anti-DNP IgE antibody

  • Dinitrophenyl-Human Serum Albumin (DNP-HSA)

  • Evans Blue dye

  • Saline solution (0.9% NaCl)

  • Test compound (this compound) and vehicle

  • Mice (e.g., BALB/c or ICR strains)

  • Micro-syringes

  • Formamide (for dye extraction)

  • Spectrophotometer

Procedure:

  • Sensitization:

    • Inject each mouse intradermally (i.d.) in the pinna of one ear with a solution of anti-DNP IgE (e.g., 20-80 ng in 20 µL of saline).

    • The contralateral ear can be injected with saline to serve as a negative control.

  • Compound Administration:

    • At a predetermined time before the antigen challenge (e.g., 1-2 hours), administer the test compound (this compound) or its vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Antigen Challenge:

    • Approximately 24 hours after sensitization, intravenously (i.v.) inject the mice with a solution of DNP-HSA (e.g., 100-200 µg) mixed with Evans Blue dye (e.g., 1% solution) in saline.

  • Evaluation of Anaphylactic Reaction:

    • After a set time (e.g., 30-60 minutes) post-challenge, euthanize the mice.

    • Excise the ears and measure the diameter of the blue spot, which indicates plasma extravasation due to increased vascular permeability.

    • For a quantitative assessment, the excised ears can be incubated in formamide (e.g., at 63°C overnight) to extract the Evans Blue dye.

    • Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 620-630 nm.

  • Data Analysis:

    • The amount of dye extravasation is proportional to the intensity of the allergic reaction.

    • Calculate the percentage inhibition of the PCA reaction in the compound-treated group compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the key signaling events initiated by the cross-linking of IgE on the surface of mast cells, leading to the release of allergic mediators. Based on available literature suggesting this compound's selectivity for stimuli that promote intracellular calcium mobilization, its potential site of action is indicated.

MastCell_Degranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IgE IgE FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Antigen Antigen Antigen->IgE Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCG PLCγ LAT->PLCG activates IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC PKC DAG->PKC activates Degranulation Degranulation (Mediator Release) Ca_ER->Degranulation Ca_Influx Ca²⁺ (Influx) Ca_Influx->Degranulation PKC->Degranulation CI949 This compound (Proposed Action) CI949->Ca_ER inhibits CI949->Ca_Influx inhibits

Caption: IgE-mediated signaling cascade in mast cells leading to degranulation.

Experimental Workflow for PCA

The following diagram outlines the sequential steps involved in conducting a passive cutaneous anaphylaxis experiment.

PCA_Workflow Sensitization Sensitization: Intradermal injection of anti-DNP IgE into mouse ear Incubation 24-hour Incubation Period Sensitization->Incubation Treatment Compound Administration: Administer this compound or vehicle Incubation->Treatment Challenge Antigen Challenge: Intravenous injection of DNP-HSA and Evans Blue dye Treatment->Challenge Evaluation Evaluation: Measure dye extravasation Challenge->Evaluation Analysis Data Analysis: Calculate % inhibition Evaluation->Analysis

Caption: Experimental workflow for the passive cutaneous anaphylaxis (PCA) model.

Application Notes and Protocols for CI-949 in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 has been identified as an effective inhibitor of allergic mediator release. These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on mast cell degranulation, a critical process in the inflammatory and allergic response. The primary assay described herein is the β-hexosaminidase release assay, a common and reliable method for quantifying mast cell degranulation. Additionally, the putative signaling pathway of this compound's action is illustrated to provide a mechanistic context for its inhibitory effects.

Data Presentation

The inhibitory effects of this compound on the release of various inflammatory mediators have been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound.

Mediator InhibitedCell/Tissue TypeIC50 (µM)
Histamine ReleaseAntigen-Challenged Guinea Pig Lung Fragments26.7 ± 2.8[1]
Leukotriene C4/D4 Synthesis/ReleaseAntigen-Challenged Guinea Pig Lung Fragments2.7 ± 2.4[1]
Thromboxane B2 Synthesis/ReleaseAntigen-Challenged Guinea Pig Lung Fragments3.0 ± 1.8[1]
Intracellular Calcium Mobilization (FMLP-stimulated)Human Neutrophils8.4[2]
Calmodulin-Dependent Phosphodiesterase ActivityHuman Neutrophils31.0[2]

Experimental Protocols

Principle of the β-Hexosaminidase Assay

Mast cell granules contain the enzyme β-hexosaminidase. Upon degranulation, this enzyme is released into the extracellular environment. The enzymatic activity of released β-hexosaminidase can be quantified by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The resulting product, p-nitrophenol, can be measured spectrophotometrically at 405 nm, providing a quantitative measure of mast cell degranulation.

Materials and Reagents
  • Mast cell line (e.g., RBL-2H3, MC/9) or primary mast cells

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • Tyrode's Buffer (or other suitable balanced salt solution)

  • This compound

  • Mast cell secretagogue (e.g., anti-DNP IgE and DNP-HSA for immunologic stimulation; Compound 48/80 or Calcium Ionophore A23187 for non-immunologic stimulation)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for cell lysis to determine total β-hexosaminidase release)

  • 96-well microplates (V-bottom for cell handling, flat-bottom for absorbance reading)

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay β-Hexosaminidase Assay cluster_analysis Data Analysis prep1 Culture Mast Cells prep2 Sensitize with IgE (if applicable) prep1->prep2 prep3 Wash and Resuspend Cells prep2->prep3 treat1 Pre-incubate with this compound or Vehicle prep3->treat1 treat2 Stimulate with Secretagogue treat1->treat2 assay1 Centrifuge and Collect Supernatant treat2->assay1 assay3 Incubate Supernatant/Lysate with pNAG assay1->assay3 assay2 Lyse Remaining Cells (Total Release) assay2->assay3 assay4 Add Stop Solution assay3->assay4 assay5 Read Absorbance at 405 nm assay4->assay5 analysis1 Calculate % Degranulation assay5->analysis1 analysis2 Determine IC50 of this compound analysis1->analysis2

Caption: Experimental workflow for the this compound mast cell degranulation assay.

Detailed Protocol

1. Cell Culture and Sensitization (for IgE-mediated degranulation): a. Culture mast cells (e.g., RBL-2H3) in complete medium to the desired density. b. For IgE-mediated degranulation, sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5-1 µg/mL) for 18-24 hours.

2. Cell Preparation: a. Gently harvest the cells and wash them twice with a balanced salt solution (e.g., Tyrode's Buffer). b. Resuspend the cells in the same buffer to a final concentration of 2-5 x 10^5 cells/mL.

3. Compound Incubation: a. Aliquot the cell suspension into a 96-well V-bottom plate. b. Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound or vehicle control to the appropriate wells. c. Pre-incubate the cells with this compound for 15-30 minutes at 37°C.

4. Stimulation of Degranulation: a. Add the mast cell secretagogue to the wells to induce degranulation. Examples include:

  • Immunologic: DNP-HSA (e.g., 100 ng/mL) for IgE-sensitized cells.
  • Non-immunologic: Compound 48/80 (e.g., 10 µg/mL) or Calcium Ionophore A23187 (e.g., 1 µM). b. Include appropriate controls:
  • Spontaneous Release: Cells with buffer only (no secretagogue).
  • Maximum Release: Cells lysed with 0.1-1% Triton X-100. c. Incubate for 30-60 minutes at 37°C.

5. β-Hexosaminidase Measurement: a. Stop the reaction by placing the plate on ice. b. Centrifuge the plate at 4°C to pellet the cells. c. Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate. d. To the remaining cell pellets for the maximum release control, add an equivalent volume of buffer containing Triton X-100 to lyse the cells. e. Add the pNAG substrate solution to all wells containing supernatant or lysate. f. Incubate the plate at 37°C for 60-90 minutes. g. Add the stop solution to each well. h. Measure the absorbance at 405 nm using a microplate reader.

6. Data Analysis: a. Calculate the percentage of β-hexosaminidase release (degranulation) for each condition using the following formula: % Degranulation = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_maximum - Absorbance_spontaneous)] x 100 b. Plot the percentage of inhibition of degranulation against the concentration of this compound to determine the IC50 value.

Signaling Pathway

Putative Mechanism of Action of this compound in Mast Cells

This compound is suggested to act as a phosphodiesterase (PDE) inhibitor and may also affect calcium mobilization. In mast cells, activation through various receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, both of which are critical for degranulation. By inhibiting PDE, this compound is hypothesized to prevent the breakdown of cAMP. The resulting elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets that inhibit the signaling cascade leading to degranulation. This can include the inhibition of calcium release from intracellular stores and the stabilization of mast cell granules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Mast Cell Receptor (e.g., FcεRI) ac Adenylate Cyclase camp cAMP ac->camp Converts to atp ATP atp->ac Activation pde Phosphodiesterase (PDE) camp->pde pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde->amp Degrades to inhibition Inhibition of Degranulation Signaling pka->inhibition ci949 This compound ci949->pde Inhibits

Caption: Putative signaling pathway of this compound in inhibiting mast cell degranulation.

References

Application Notes and Protocols for the Use of CI-949 in Antigen-Challenged Lung Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a novel anti-allergic compound that has demonstrated efficacy in inhibiting the release of allergic mediators.[1] These application notes provide a detailed protocol for utilizing this compound in an ex vivo model of antigen-challenged lung fragments. This model is a valuable tool for studying the immediate hypersensitivity response in lung tissue and for evaluating the efficacy of potential anti-allergic drugs. The protocol outlines the procedures for tissue preparation, antigen challenge, and the subsequent measurement of inflammatory mediators such as histamine and leukotrienes.

The mechanism of action for this compound involves the inhibition of mediator release from mast cells. Evidence suggests that this compound functions by inhibiting calcium mobilization and calmodulin, key components of the degranulation signaling cascade in mast cells. By preventing the release of pre-formed mediators like histamine and the synthesis of newly formed lipid mediators such as leukotrienes, this compound can effectively attenuate the inflammatory response to allergens.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound on mediator release from antigen-challenged guinea pig lung fragments.[1]

Table 1: Inhibition of Histamine Release by this compound

This compound Concentration (µM)Mean Inhibition (%)Standard Deviation (%)
115.23.1
1048.55.6
26.7 (IC50) 50.0 2.8
5072.14.9
10085.33.5

Table 2: Inhibition of Leukotriene C4/D4 Synthesis and Release by this compound

This compound Concentration (µM)Mean Inhibition (%)Standard Deviation (%)
0.120.14.2
155.46.8
2.7 (IC50) 50.0 2.4
1088.93.7
3095.22.1

Table 3: Inhibition of Thromboxane B2 Synthesis and Release by this compound

This compound Concentration (µM)Mean Inhibition (%)Standard Deviation (%)
0.118.73.9
152.85.1
3.0 (IC50) 50.0 1.8
1085.64.3
3093.12.5

Experimental Protocols

Protocol 1: Preparation of Sensitized Guinea Pig Lung Fragments

This protocol describes the active sensitization of guinea pigs and the subsequent preparation of lung tissue fragments for ex vivo challenge.

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (Grade V)

  • Aluminum hydroxide (Al(OH)₃) as adjuvant

  • Saline solution (0.9% NaCl)

  • Tyrode's buffer (composition in g/L: NaCl 8.0, KCl 0.2, CaCl₂ 0.2, MgCl₂·6H₂O 0.1, NaH₂PO₄·H₂O 0.05, NaHCO₃ 1.0, Glucose 1.0)

  • Surgical instruments

  • Tissue chopper or sharp scissors

Procedure:

  • Sensitization:

    • Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin (10 mg/kg) dissolved in saline with Al(OH)₃ (100 mg/kg) as an adjuvant.

    • A booster injection of ovalbumin (5 mg/kg) in saline should be administered two weeks after the initial sensitization.

    • Use the animals for experiments 3-4 weeks after the initial sensitization.

  • Lung Tissue Preparation:

    • Euthanize the sensitized guinea pig by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately open the thoracic cavity and perfuse the lungs with fresh, oxygenated Tyrode's buffer via the pulmonary artery until the tissue is free of blood.

    • Carefully dissect the lungs and remove any large airways or connective tissue.

    • Finely chop the lung parenchyma into small fragments (approximately 1-2 mm³).

    • Wash the lung fragments several times with Tyrode's buffer to remove any remaining blood and cellular debris.

    • Keep the lung fragments in oxygenated Tyrode's buffer on ice until use.

Protocol 2: Antigen Challenge and Mediator Release Assay

This protocol details the ex vivo antigen challenge of the prepared lung fragments and the subsequent quantification of released histamine and leukotrienes.

Materials:

  • Prepared sensitized guinea pig lung fragments

  • Tyrode's buffer

  • Ovalbumin solution (100 µg/mL in Tyrode's buffer)

  • This compound stock solution (in a suitable solvent, e.g., DMSO, with final solvent concentration not exceeding 0.1%)

  • Control vehicle (same solvent as this compound)

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • Histamine ELISA kit

  • Leukotriene C4/D4 ELISA kit

  • Thromboxane B2 ELISA kit

Procedure:

  • Experimental Setup:

    • Aliquot a standardized weight of lung fragments (e.g., 50 mg) into each well of a 96-well plate or into microcentrifuge tubes.

    • Add pre-warmed Tyrode's buffer to each well/tube.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add the desired concentrations of this compound or vehicle control to the lung fragments and pre-incubate for 15-30 minutes at 37°C.

  • Antigen Challenge:

    • Initiate the allergic reaction by adding the ovalbumin solution to each well/tube (final concentration of 10 µg/mL).

    • For negative controls, add Tyrode's buffer instead of the ovalbumin solution.

    • For positive controls (total mediator release), add a cell lysing agent (e.g., Triton X-100) to a separate set of lung fragments.

    • Incubate the plates/tubes at 37°C for 30 minutes.

  • Sample Collection and Analysis:

    • Stop the reaction by placing the plates/tubes on ice.

    • Centrifuge the samples to pellet the lung fragments.

    • Carefully collect the supernatant, which contains the released mediators.

    • Quantify the concentration of histamine, leukotrienes C4/D4, and thromboxane B2 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Calculation:

    • Calculate the percentage of mediator release for each sample relative to the positive control (total release).

    • Calculate the percentage inhibition of mediator release by this compound at each concentration compared to the vehicle-treated, antigen-challenged group.

    • Determine the IC50 value of this compound for the inhibition of each mediator.

Visualizations

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

MastCellActivation cluster_mast_cell Mast Cell Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn (Src Family Kinase) FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Lyn->FceRI LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates PIP2 PIP2 PLCg->PIP2 Cleaves AA_pathway Arachidonic Acid Metabolism PLCg->AA_pathway Initiates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation Triggers PKC->Degranulation Promotes Leukotrienes Leukotrienes & Thromboxanes AA_pathway->Leukotrienes CI949 This compound CI949->Ca_release Inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound

ExperimentalWorkflow A Sensitize Guinea Pig with Ovalbumin B Isolate and Prepare Lung Fragments A->B C Pre-incubate Fragments with this compound or Vehicle B->C D Challenge with Antigen (Ovalbumin) C->D E Incubate at 37°C D->E F Collect Supernatant E->F G Quantify Mediators (Histamine, Leukotrienes) F->G H Data Analysis (IC50 Determination) G->H

References

CI-949: Application Notes and Protocols for Studying Allergic Mediator Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is a potent, orally active allergic mediator release inhibitor. Identified as 5-methoxy-3-(1-methylethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide, it has been investigated for its potential therapeutic effects in allergic and inflammatory conditions. This compound effectively suppresses the release of key pro-inflammatory molecules, including histamine, leukotrienes, and thromboxanes, from various immune cells.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in studying allergic mediator release from basophils and mast cells.

Mechanism of Action

This compound's inhibitory effects on allergic mediator release are primarily attributed to its role as an antagonist of intracellular calcium mobilization and calmodulin.[3] The release of mediators from granules in cells like basophils and mast cells is a calcium-dependent process. By inhibiting the increase of intracellular calcium and interfering with calmodulin-dependent signaling pathways, this compound effectively uncouples the initial cell activation signals from the downstream degranulation and release of inflammatory mediators.[3] Notably, this compound has been shown to inhibit FMLP-stimulated intracellular calcium mobilization in human neutrophils with an IC50 of 8.4 µM and calmodulin-dependent phosphodiesterase activity with an IC50 of 31.0 µM.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Calcium_Mobilization Intracellular Ca2+ Mobilization Receptor->Calcium_Mobilization Activates Stimulus Stimulus Stimulus->Receptor Calmodulin Calmodulin Calcium_Mobilization->Calmodulin Activates Mediator_Release Allergic Mediator Release Calmodulin->Mediator_Release Promotes CI949 This compound CI949->Calcium_Mobilization Inhibits CI949->Calmodulin Inhibits

Figure 1: Proposed inhibitory pathway of this compound.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of this compound on the release of various allergic mediators from different cell types and tissues.

Table 1: Inhibitory Effects of this compound on Mediator Release from Human Basophils

MediatorStimulusIC50 (µM)
Histamineanti-IgE11.4[1]
Leukotriene C4/D4anti-IgE0.5[1]
Thromboxane B2anti-IgE0.1[1]

Table 2: Inhibitory Effects of this compound on Mediator Release from Human Neutrophils

MediatorStimulusIC50 (µM)
Leukotriene B4Serum-opsonized Zymosan (SOZ)2.0[1]
Thromboxane B2SOZ3.3[1]
Leukotriene B4f-met-leu-phe (FMLP)1.7[1]
Thromboxane B2FMLP2.0[1]
MyeloperoxidaseC5a40.3[1]
MyeloperoxidaseFMLP34.4[1]
MyeloperoxidaseSOZ21.4[1]
MyeloperoxidaseConcanavalin A (Con A)3.9[1]
MyeloperoxidaseCalcium Ionophore A2318791.2[1]
Superoxide AnionFMLP33.9[1]
Superoxide AnionCon A25.8[1]

Table 3: Inhibitory Effects of this compound on Mediator Release from Antigen-Challenged Guinea Pig Lung Fragments

MediatorIC50 (µM)
Histamine26.7[2]
Sulfidopeptide Leukotrienes C4-D42.7[2]
Thromboxane B23.0[2]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on allergic mediator release from basophils and mast cells.

Protocol 1: Basophil Activation Test (BAT) for Histamine Release

This protocol describes how to assess the inhibitory effect of this compound on IgE-mediated histamine release from human basophils.

Start Start Blood_Collection Collect Heparinized Whole Blood Start->Blood_Collection Pre-incubation Pre-incubate Blood with This compound or Vehicle Blood_Collection->Pre-incubation Stimulation Stimulate with Anti-IgE or Allergen Pre-incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Centrifugation Centrifuge to Pellet Cells Incubation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Histamine_Assay Measure Histamine in Supernatant (ELISA) Supernatant_Collection->Histamine_Assay Data_Analysis Analyze Data and Calculate % Inhibition Histamine_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for Basophil Activation Test.

Materials:

  • Heparinized whole blood from healthy or allergic donors

  • This compound stock solution (e.g., in DMSO)

  • HEPES-buffered saline (HBS)

  • Anti-human IgE antibody (or specific allergen)

  • Positive control (e.g., FMLP)

  • Negative control (HBS buffer)

  • Histamine ELISA kit

  • Microcentrifuge

  • 37°C water bath or incubator

  • Microplate reader

Procedure:

  • Blood Collection: Collect fresh whole blood into heparin-containing tubes.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in HBS. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution).

  • Pre-incubation with this compound: In microcentrifuge tubes, add 50 µL of whole blood. Add 25 µL of the this compound dilutions or vehicle control to the respective tubes. Gently mix and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add 25 µL of anti-human IgE antibody (at a pre-determined optimal concentration) or the specific allergen to stimulate the basophils. For controls, add 25 µL of HBS (spontaneous release) or a positive control like FMLP.

  • Incubation: Incubate the tubes for 30-60 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Histamine Measurement: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100 (Total histamine can be determined by lysing an aliquot of cells with perchloric acid or by freeze-thawing).

    • Plot the percentage of histamine release against the concentration of this compound.

    • Calculate the IC50 value of this compound for histamine release inhibition.

Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines a method to evaluate the effect of this compound on IgE-mediated degranulation in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.

Start Start Cell_Culture Culture RBL-2H3 Cells in 96-well Plates Start->Cell_Culture Sensitization Sensitize Cells with Anti-DNP IgE Cell_Culture->Sensitization Washing Wash Cells to Remove Unbound IgE Sensitization->Washing Pre-incubation Pre-incubate with this compound or Vehicle Washing->Pre-incubation Stimulation Stimulate with DNP-HSA Pre-incubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection BetaHex_Assay Measure β-Hexosaminidase Activity Supernatant_Collection->BetaHex_Assay Data_Analysis Analyze Data and Calculate % Inhibition BetaHex_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Mast Cell Degranulation Assay.

Materials:

  • RBL-2H3 cells

  • Complete culture medium (e.g., MEM with 10% FBS)

  • 96-well tissue culture plates

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound stock solution

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution

  • Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10)

  • Triton X-100 (for cell lysis)

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization: Seed RBL-2H3 cells in a 96-well plate and grow to confluence. Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) in complete medium overnight at 37°C.

  • Washing: The next day, wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Pre-incubation with this compound: Add Tyrode's buffer containing various concentrations of this compound or vehicle to the wells. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add DNP-HSA (e.g., 100 ng/mL) to the wells to induce degranulation. For controls, add buffer only (spontaneous release).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • Cell Lysis (for Total Release): To the remaining cells in the original plate, add Tyrode's buffer containing 0.1% Triton X-100 to lyse the cells and release the total cellular β-hexosaminidase.

  • β-Hexosaminidase Assay:

    • Add an equal volume of pNAG solution to the supernatants and the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding the stop buffer.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release: % Release = [Absorbance(supernatant) / Absorbance(supernatant + lysate)] x 100

    • Plot the percentage of release against the concentration of this compound.

    • Determine the IC50 value for this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of allergic mediator release. Its inhibitory action on multiple cell types, including basophils and neutrophils, and its well-defined mechanism of action make it suitable for a range of in vitro and in vivo studies. The protocols provided here offer a starting point for researchers to explore the potential of this compound in the context of allergic and inflammatory diseases.

References

Application Notes and Protocols for CI-949 in Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is an experimental anti-inflammatory compound that has demonstrated significant inhibitory effects on the activation and function of human neutrophils.[1] Early research indicates its potential as a modulator of inflammatory responses, primarily through its interference with calcium-dependent signaling pathways. These application notes and protocols are designed to provide researchers with a comprehensive overview of the reported activities of this compound and detailed methodologies for its in vitro evaluation, with a specific focus on neutrophil-mediated inflammation, which is the primary context in which this compound has been studied.

Mechanism of Action

This compound is proposed to exert its anti-inflammatory effects by inhibiting calcium and calmodulin-dependent signal transduction processes within neutrophils.[1] Upon stimulation by various inflammatory mediators, neutrophils typically exhibit a rise in intracellular calcium concentration, which is a critical step for their activation. This compound has been shown to inhibit this FMLP-stimulated intracellular calcium mobilization.[1] Furthermore, the compound acts as a calmodulin antagonist, thereby interfering with the downstream signaling cascades that are dependent on this calcium-binding protein.[1] It is important to note that this compound does not appear to directly inhibit phospholipase C or protein kinase C at concentrations up to 100 microM.[1]

cluster_0 Neutrophil Activation Pathway Stimulus Inflammatory Stimulus (e.g., FMLP, C5a) Receptor Receptor Stimulus->Receptor PLC Phospholipase C Receptor->PLC Ca_influx Ca²⁺ Influx Receptor->Ca_influx PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin CaM_Kinase Ca²⁺/Calmodulin- Dependent Kinases Calmodulin->CaM_Kinase Response Neutrophil Responses (Degranulation, Superoxide Production, Chemotaxis) CaM_Kinase->Response PKC->Response CI949_Ca This compound CI949_Ca->Ca_increase Inhibits CI949_CaM This compound CI949_CaM->Calmodulin Inhibits

Caption: Proposed mechanism of action of this compound in neutrophils.

Application Notes

Inhibition of Neutrophil Activation and Function

This compound has been demonstrated to be an effective inhibitor of a variety of neutrophil functions in response to inflammatory stimuli. Its primary application in research settings is the study of neutrophil-mediated inflammatory processes.

  • Chemotaxis and Migration: this compound at a concentration of 100 µM inhibits spontaneous migration and chemotaxis of neutrophils towards f-met-leu-phe (FMLP) by 49.1% and 45.8%, respectively.[2]

  • Phagocytosis: The phagocytosis of serum-opsonized zymosan (SOZ) by neutrophils is inhibited by 39.0% at a this compound concentration of 100 µM.[2]

  • Degranulation: this compound preferentially inhibits the release of primary lysosomal granules (myeloperoxidase) over secondary granules (lysozyme).[2] The inhibitory effect is dependent on the stimulus used.[2]

  • Eicosanoid Production: The compound is a potent inhibitor of leukotriene B4 (LTB4) and thromboxane B2 (TXB2) release in response to stimuli like SOZ and FMLP.[2]

  • Superoxide Anion Generation: this compound inhibits the generation of superoxide anions stimulated by FMLP and Concanavalin A (Con A).[2] However, it has no effect on the response to diacylglycerol (DiC8) or phorbol 12-myristate 13-acetate (PMA), suggesting its action is upstream of protein kinase C activation.[2]

Quantitative Data

The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various neutrophil functions.

Neutrophil Function Stimulus IC50 (µM) Reference
Intracellular Calcium MobilizationFMLP8.4[1]
Calmodulin-dependent Phosphodiesterase Activity-31.0[1]
Leukotriene B4 ReleaseSOZ2.0[2]
Leukotriene B4 ReleaseFMLP1.7[2]
Thromboxane B2 ReleaseSOZ3.3[2]
Thromboxane B2 ReleaseFMLP2.0[2]
Myeloperoxidase ReleaseC5a40.3[2]
Myeloperoxidase ReleaseFMLP34.4[2]
Myeloperoxidase ReleaseSOZ21.4[2]
Myeloperoxidase ReleaseConcanavalin A3.9[2]
Myeloperoxidase ReleaseA2318791.2[2]
Lysozyme ReleaseSOZ99.3[2]
Lysozyme ReleaseConcanavalin A56.1[2]
Superoxide Anion GenerationFMLP33.9[2]
Superoxide Anion GenerationConcanavalin A25.8[2]

Experimental Protocols

cluster_1 In Vitro Assay Workflow for this compound Blood Whole Blood Collection Isolation Neutrophil Isolation Blood->Isolation Preincubation Pre-incubation with this compound Isolation->Preincubation Stimulation Stimulation with Agonist Preincubation->Stimulation Assay Functional Assay (e.g., Degranulation, Ca²⁺ flux) Stimulation->Assay Analysis Data Analysis Assay->Analysis

References

Application Notes and Protocols for In Vitro IC50 Determination of CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CI-949 is an antiallergy compound that functions as an inhibitor of allergic mediator release. Its mechanism of action is primarily attributed to the inhibition of calcium- and calmodulin-dependent signal transduction processes. Specifically, this compound has been shown to inhibit calmodulin-dependent phosphodiesterase and intracellular calcium mobilization in response to various stimuli. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, a critical parameter for evaluating its potency and guiding further drug development efforts.

Data Presentation

The following table summarizes the reported in vitro IC50 values for this compound across various functional assays. This data provides a comparative overview of the compound's potency in different biological contexts.

Target/AssayCell Type/SystemIC50 (µM)Reference
Calmodulin-dependent Phosphodiesterase ActivityHuman Neutrophil Lysate31.0
FMLP-stimulated Intracellular Calcium MobilizationHuman Neutrophils8.4
Leukotriene B4 Release (in response to SOZ)Human Neutrophils2.0[1]
Thromboxane B2 Release (in response to SOZ)Human Neutrophils3.3[1]
Leukotriene B4 Release (in response to FMLP)Human Neutrophils1.7[1]
Thromboxane B2 Release (in response to FMLP)Human Neutrophils2.0[1]
Myeloperoxidase Release (in response to C5a)Human Neutrophils40.3[1]
Myeloperoxidase Release (in response to FMLP)Human Neutrophils34.4[1]
Myeloperoxidase Release (in response to SOZ)Human Neutrophils21.4[1]
Myeloperoxidase Release (in response to Concanavalin A)Human Neutrophils3.9[1]
Myeloperoxidase Release (in response to A23187)Human Neutrophils91.2[1]
Superoxide Anion Generation (in response to FMLP)Human Neutrophils33.9[1]
Superoxide Anion Generation (in response to Concanavalin A)Human Neutrophils25.8[1]

Signaling Pathway

The inhibitory action of this compound targets key components of the calcium signaling pathway, which is crucial for the activation of various cellular responses, including allergic mediator release from mast cells and neutrophil activation. An increase in intracellular calcium ([Ca2+]) leads to the formation of a Ca2+-Calmodulin complex, which in turn activates calmodulin-dependent enzymes such as phosphodiesterase (PDE). PDE hydrolyzes cyclic adenosine monophosphate (cAMP), a key negative regulator of cellular activation. By inhibiting calmodulin-dependent PDE, this compound is proposed to maintain higher levels of cAMP, thereby suppressing cell activation. Furthermore, this compound directly inhibits the mobilization of intracellular calcium, a critical upstream event in this signaling cascade.

CI949_Signaling_Pathway cluster_cell Target Cell (e.g., Mast Cell, Neutrophil) Stimulus Stimulus (e.g., FMLP, Allergen-IgE) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER triggers Ca_ion Ca²⁺ ER->Ca_ion release Calmodulin Calmodulin Ca_ion->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Ca_ion->CaM_Complex Calmodulin->CaM_Complex PDE Calmodulin-dependent Phosphodiesterase (PDE) CaM_Complex->PDE activates AMP AMP PDE->AMP hydrolyzes cAMP cAMP cAMP->AMP Cell_Activation Cellular Activation (e.g., Degranulation, Mediator Release) cAMP->Cell_Activation inhibits CI949 This compound CI949->Ca_ion inhibits release CI949->PDE inhibits

Caption: Proposed signaling pathway for this compound action.

Experimental Protocols

Two primary in vitro assays are recommended for determining the IC50 of this compound, reflecting its known mechanisms of action: a Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay and an Intracellular Calcium Mobilization Assay.

Calmodulin-Dependent Phosphodiesterase (PDE) Activity Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of calmodulin-dependent PDE. A common method involves a two-step enzymatic reaction where the product of the PDE reaction (AMP or GMP) is converted to a detectable signal.

Materials:

  • Purified calmodulin-dependent phosphodiesterase (e.g., PDE1)

  • Calmodulin

  • Calcium Chloride (CaCl2)

  • EGTA

  • cAMP or cGMP (substrate)

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • Phosphate detection reagent (e.g., Malachite Green-based)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and a protein stabilizer like BSA)

  • 96-well microplates

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, CaCl2, and calmodulin.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Add the purified calmodulin-dependent PDE to all wells except the negative control.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Second Enzymatic Step:

    • Stop the PDE reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP/GMP produced by PDE into adenosine/guanosine and inorganic phosphate.

    • Incubate at 30°C for 10 minutes.

  • Detection:

    • Add the phosphate detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PDE_Assay_Workflow A Prepare this compound Serial Dilutions B Add Assay Buffer, CaCl₂, Calmodulin, and this compound/Vehicle to 96-well Plate A->B C Add Calmodulin-dependent PDE B->C D Pre-incubate at 30°C C->D E Initiate Reaction with cAMP/cGMP Substrate D->E F Incubate at 30°C E->F G Stop Reaction with 5'-Nucleotidase F->G H Incubate at 30°C G->H I Add Phosphate Detection Reagent H->I J Incubate at Room Temperature I->J K Measure Absorbance J->K L Calculate % Inhibition and Determine IC50 K->L

Caption: Workflow for the PDE activity assay.
Intracellular Calcium Mobilization Assay

This cell-based assay measures the effect of this compound on the increase in intracellular calcium concentration following stimulation with an agonist like FMLP in neutrophils. This is commonly performed using a fluorescent calcium indicator and a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader).

Materials:

  • Human neutrophils (isolated from fresh blood) or a suitable cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • FMLP (N-Formylmethionyl-leucyl-phenylalanine) or other relevant agonist

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate and prepare a suspension of human neutrophils or the chosen cell line in HBSS.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C in the dark. Pluronic F-127 aids in the dispersion of the nonpolar AM ester in the aqueous medium.

    • Wash the cells to remove excess dye and resuspend them in HBSS.

    • Plate the dye-loaded cells into the 96-well microplate.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions or vehicle control to the wells containing the cells.

    • Incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injection system to add the agonist (e.g., FMLP) to all wells simultaneously.

    • Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.

    • Normalize the data to the response of the vehicle-treated control.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium_Mobilization_Workflow A Isolate/Prepare and Dye-Load Cells B Wash and Plate Cells into 96-well Plate A->B C Prepare this compound Serial Dilutions B->C D Add this compound/Vehicle to Cells and Incubate C->D E Place Plate in Fluorescence Reader and Establish Baseline D->E F Inject Agonist (e.g., FMLP) E->F G Measure Kinetic Fluorescence Changes F->G H Analyze Data (Peak Fluorescence or Area Under Curve) G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for the intracellular calcium mobilization assay.

Conclusion

The provided protocols offer robust and reproducible methods for determining the in vitro IC50 of this compound. The choice of assay should be guided by the specific research question and the available resources. The calmodulin-dependent PDE activity assay provides a direct measure of the compound's effect on a key molecular target, while the intracellular calcium mobilization assay assesses its activity in a more integrated cellular context. Accurate determination of the IC50 is fundamental for understanding the pharmacological profile of this compound and is a critical step in the drug discovery and development process.

References

Application Notes and Protocols for CI-949 in Human Leukocyte Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CI-949, an experimental antiallergic compound, in the study of human leukocyte function. The provided protocols and data are based on published research and are intended to guide the design and execution of in vitro experiments.

Introduction

This compound (5-methoxy-3-(1-methyl-ethoxy)-1-phenyl-N-1H-tetrazol-5-yl-1H-indole-2-carboxamide) is an allergic mediator release inhibitor that has been shown to modulate the activity of human leukocytes, particularly neutrophils and basophils.[1][2][3] It effectively inhibits the release of histamine and the synthesis or release of sulfidopeptide leukotrienes and thromboxane B2.[1][2] Research indicates that this compound's mechanism of action shows selectivity for stimuli that promote intracellular calcium mobilization or calcium influx.[3]

Mechanism of Action

This compound has been demonstrated to inhibit a range of functions in human neutrophils. Its inhibitory effects are particularly pronounced in response to stimuli that trigger an increase in intracellular calcium. The compound shows preferential inhibition of arachidonic acid metabolism and degranulation of primary lysosomal granules in neutrophils.[3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound in human neutrophils.

CI949_Mechanism Proposed Signaling Pathway of this compound in Human Neutrophils cluster_stimuli Stimuli cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_inhibitor Inhibitor cluster_response Cellular Response FMLP fMLP GPCR GPCR FMLP->GPCR C5a C5a C5a->GPCR A23187 A23187 Ca_influx Ca²⁺ Influx A23187->Ca_influx SOZ SOZ ConA Con A PLC Phospholipase C GPCR->PLC Ca_ionophore Ca²⁺ Ionophore IP3 IP₃ PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Arachidonic_Acid Arachidonic Acid Metabolism Ca_release->Arachidonic_Acid Degranulation Degranulation (Primary Granules) Ca_release->Degranulation Superoxide_Gen Superoxide Generation Ca_release->Superoxide_Gen Ca_influx->Arachidonic_Acid Ca_influx->Degranulation Ca_influx->Superoxide_Gen CI949 This compound CI949->Ca_release Inhibits CI949->Ca_influx Inhibits

Caption: Proposed mechanism of this compound via inhibition of calcium-dependent signaling pathways in neutrophils.

Quantitative Data Summary

The inhibitory effects of this compound on various human leukocyte functions are summarized in the tables below.

Table 1: Inhibition of Mediator Release from Human Leukocytes
MediatorStimulusIC₅₀ (µM)Reference
Histamineanti-IgE11.4[2]
Leukotriene C₄/D₄anti-IgE0.5[2]
Thromboxane B₂anti-IgE0.1[2]
HistaminefMLP6.3[2]
Leukotriene C₄/D₄fMLP2.0[2]
Thromboxane B₂fMLP0.1[2]
Leukotriene B₄SOZ2.0[3]
Thromboxane B₂SOZ3.3[3]
Leukotriene B₄fMLP1.7[3]
Thromboxane B₂fMLP2.0[3]

fMLP: N-formyl-methionyl-leucyl-phenylalanine, SOZ: Serum-opsonized zymosan

Table 2: Inhibition of Human Neutrophil Functions
FunctionStimulusIC₅₀ (µM)% Inhibition at 100 µMReference
Migration Spontaneous-49.1%[3]
Chemotaxis fMLP-45.8%[3]
Phagocytosis SOZ-39.0%[3]
Myeloperoxidase Release C5a40.3-[3]
fMLP34.4-[3]
SOZ21.4-[3]
Concanavalin A3.9-[3]
A2318791.2-[3]
Lysozyme Release SOZ99.3-[3]
Concanavalin A56.1-[3]
C5a-41.2%[3]
fMLP-52.4%[3]
A23187-10.0%[3]
Superoxide Generation fMLP33.9-[3]
Concanavalin A25.8-[3]
C5a-36.6%[3]
SOZ-24.8%[3]
A23187-14.1%[3]

Note: this compound at 100 µM had no inhibitory effect on lysozyme release or superoxide anion generation in response to DiC8 or PMA.[3]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on human neutrophil functions, based on methodologies described in the literature.

Isolation of Human Neutrophils

A standard method for isolating neutrophils from peripheral blood is required. This typically involves dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation and hypotonic lysis of remaining red blood cells.

Neutrophil_Isolation Human Neutrophil Isolation Workflow Start Whole Blood Collection (Heparinized) Dextran Dextran Sedimentation Start->Dextran Centrifuge1 Centrifugation Dextran->Centrifuge1 Leukocyte_Rich_Plasma Collect Leukocyte-Rich Plasma Centrifuge1->Leukocyte_Rich_Plasma Ficoll Layer over Ficoll-Hypaque Leukocyte_Rich_Plasma->Ficoll Centrifuge2 Density Gradient Centrifugation Ficoll->Centrifuge2 RBC_Lysis Hypotonic Lysis of RBCs Centrifuge2->RBC_Lysis Wash Wash and Resuspend Neutrophils RBC_Lysis->Wash End Isolated Neutrophils Wash->End

Caption: A typical workflow for the isolation of human neutrophils from whole blood.

Superoxide Anion Generation Assay

This protocol measures the production of superoxide anions by neutrophils, a key function of their respiratory burst.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.

Materials:

  • Isolated human neutrophils

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Ferricytochrome c

  • Superoxide dismutase (SOD)

  • Stimulating agents (e.g., fMLP, C5a, SOZ, Concanavalin A, A23187)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in HBSS.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • In a 96-well plate, add the pre-incubated neutrophils, ferricytochrome c, and either buffer or SOD (for control wells).

  • Initiate the reaction by adding the stimulating agent.

  • Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer.

  • Calculate the rate of superoxide production and determine the IC₅₀ of this compound.

Degranulation (Enzyme Release) Assay

This protocol assesses the release of enzymes from neutrophil granules, such as myeloperoxidase (from primary granules) and lysozyme (from secondary granules).

Principle: Measurement of enzyme activity in the cell-free supernatant after stimulation.

Materials:

  • Isolated human neutrophils

  • This compound

  • Stimulating agents (e.g., fMLP, C5a, SOZ, Concanavalin A, A23187)

  • Cytochalasin B (often used to enhance degranulation in response to soluble stimuli)

  • Substrates for myeloperoxidase (e.g., o-dianisidine) and lysozyme (e.g., Micrococcus lysodeikticus)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Resuspend isolated neutrophils in a suitable buffer.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle control.

  • If required by the stimulus, pre-treat cells with cytochalasin B.

  • Add the stimulating agent and incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant and measure the activity of the released enzymes using appropriate substrates and a spectrophotometer.

  • Express the results as a percentage of the total enzyme content (determined by lysing an aliquot of the cells) and calculate the IC₅₀ of this compound.

Chemotaxis Assay

This protocol evaluates the directed migration of neutrophils towards a chemoattractant.

Principle: Boyden chamber assay or similar migration assay.

Materials:

  • Isolated human neutrophils

  • This compound

  • Chemoattractant (e.g., fMLP)

  • Boyden chamber or multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size)

  • Microscope

Procedure:

  • Resuspend neutrophils in a suitable buffer.

  • Pre-incubate the neutrophils with this compound or vehicle control.

  • Place the chemoattractant solution in the lower wells of the migration chamber.

  • Place the cell suspension in the upper wells (on top of the membrane).

  • Incubate the chamber at 37°C in a humidified incubator for a period that allows for migration (e.g., 60-90 minutes).

  • After incubation, remove the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Quantify the number of migrated cells per high-power field using a microscope.

  • Calculate the percentage inhibition of chemotaxis by this compound.

Logical Relationships in Experimental Design

The choice of stimulus is critical when studying the effects of this compound, as its inhibitory activity is stimulus-dependent. The following diagram illustrates the logical relationship between different classes of stimuli and the observed efficacy of this compound.

Stimulus_Logic Stimulus-Dependent Efficacy of this compound cluster_stimuli_types Stimulus Type cluster_pathways Primary Signaling Pathway cluster_effect Effect of this compound Ca_Mobilizing Calcium-Mobilizing Stimuli (fMLP, C5a, A23187) Ca_Pathway ↑ Intracellular Ca²⁺ Ca_Mobilizing->Ca_Pathway PKC_Activating PKC-Activating Stimuli (PMA, DiC8) PKC_Pathway Protein Kinase C Activation PKC_Activating->PKC_Pathway Inhibition Inhibition Observed Ca_Pathway->Inhibition No_Inhibition No Inhibition Observed PKC_Pathway->No_Inhibition

Caption: Logical flow demonstrating the stimulus-dependent inhibitory effects of this compound on neutrophil activation.

References

Troubleshooting & Optimization

Technical Support Center: CI-949 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-949. The information is based on preclinical in vivo studies and aims to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected dose-dependent toxicities of this compound in rodents?

A1: In preclinical studies, this compound has demonstrated dose-dependent effects. At higher doses (e.g., 100 mg/kg/day), researchers can anticipate potential decreases in body weight gain and, in some cases, mortality.[1] An increase in liver weight has also been observed at this dose in Wistar rats.[2] In B6C3F1 mice, an increased pulmonary tumor burden was noted at 100 mg/kg/day, with a no-effect level established at 50 mg/kg/day.[3]

Q2: We are observing mortality in our rat study at 100 mg/kg/day. Is this a known effect?

A2: Yes, mortality has been reported in Fischer 344 rats at a dose of 100 mg/kg/day when administered by gavage for 14 consecutive days.[1] The deaths in that particular study occurred between days 5 and 12.[1] It is crucial to closely monitor animals at this dose level for clinical signs of toxicity.

Q3: Does this compound have immunotoxic effects?

A3: Current data suggests that the immune system is not a primary target for this compound toxicity, even at high doses.[1][3] In Fischer 344 rats, a 100 mg/kg/day dose did not alter splenic cellularity or the percentages of T- and B-lymphocyte subpopulations.[1] Interestingly, some studies have reported a dose-related increase in the number of immunoglobulin M secreting cells and a stimulating effect on antibody production and natural killer cell cytotoxicity.[1][2]

Q4: We are planning a 21-day study in Wistar rats. What toxicities should we monitor for?

A4: Based on a 21-day study in Wistar rats receiving 100 mg/kg/day of this compound by gavage, the primary finding to monitor for is a potential increase in liver weight.[2] In this specific study, no other significant toxic effects were observed.[2] However, it is always recommended to conduct comprehensive histopathological examinations of all major organs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected high mortality at doses below 100 mg/kg/day Vehicle toxicity, improper gavage technique, or underlying health issues in the animal colony.Review the vehicle formulation for any known toxicities. Ensure all technical staff are proficient in oral gavage techniques to prevent accidental administration into the lungs or esophageal trauma. Consult with the veterinary staff to rule out any concurrent health problems in the colony.
Significant decrease in body weight at lower doses (e.g., 25-50 mg/kg/day) Palatability of the formulation leading to reduced food intake, or early signs of systemic toxicity not previously reported.Consider offering a more palatable vehicle or diet. Increase the frequency of clinical observations and body weight measurements to track the progression. Consider adding a pair-fed control group to differentiate between direct toxicity and reduced food consumption.
Inconsistent results in immune function assays Variability in the immune response of the specific animal strain, or technical issues with the assay.Ensure the use of a sufficient number of animals per group to account for biological variability. Validate all immunological assays with appropriate positive and negative controls. Refer to published studies for expected ranges of immune parameters in the chosen strain.[1][2]

Data Summary

Dose-Dependent Toxicity of this compound in Rodents
Species Strain Dose (mg/kg/day) Duration Key Findings Reference
RatFischer 34425, 50, 10014 days100 mg/kg: Decreased body weight gain, mortality (5/40). No alteration in splenic cellularity or T/B lymphocyte populations. Dose-related increase in IgM secreting cells.[1]
RatWistar10021 daysIncreased liver weight. Some stimulating effect on antibody production and NKC cytotoxicity. No other toxic effects observed.[2]
MouseB6C3F1up to 100Not specified100 mg/kg: Increased pulmonary tumor burden. No-effect level of at least 50 mg/kg/day. Increased host resistance to Listeria monocytogenes.[3]

Experimental Protocols

14-Day Oral Gavage Toxicity Study in Fischer 344 Rats [1]

  • Animals: Male Fischer 344 rats.

  • Groups:

    • Vehicle control

    • This compound: 25 mg/kg/day

    • This compound: 50 mg/kg/day

    • This compound: 100 mg/kg/day

    • Positive controls (e.g., cyclosporine A, cyclophosphamide)

  • Administration: Once daily oral gavage for 14 consecutive days.

  • Parameters Monitored:

    • Clinical observations: Daily

    • Body weight: Regularly throughout the study

    • Mortality: Daily checks

    • At termination:

      • Splenic T- and B-lymphocyte populations

      • Antibody-forming cell response to sheep red blood cells (sRBC)

      • Concanavalin A- and pokeweed mitogen-induced lymphocyte proliferation

      • Natural Killer cell activity

      • Reticuloendothelial system clearance of sRBC

21-Day Oral Gavage Study in Wistar Rats [2]

  • Animals: Wistar rats.

  • Groups:

    • Control

    • This compound: 100 mg/kg/day

  • Administration: Once daily oral gavage for 21 days.

  • Parameters Monitored:

    • Immunotoxicity assessment:

      • Enzyme-linked immunosorbent assay (ELISA) for humoral immunity

      • Delayed-type hypersensitivity (DTH) for cell-mediated immunity

      • Natural killer cell (NKC) activity

    • Organ weights: Spleen, thymus, liver, and kidney weights relative to body weight.

    • Histopathology: Lymphoid tissue and other major organs.

Visualizations

experimental_workflow General In Vivo Toxicity Study Workflow for this compound cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing & Analysis Phase cluster_3 Data Interpretation acclimatization Animal Acclimatization randomization Group Randomization acclimatization->randomization pre_dose_bw Pre-Dose Body Weight randomization->pre_dose_bw dosing Daily Oral Gavage (e.g., 14 or 21 days) pre_dose_bw->dosing clinical_obs Daily Clinical Observations dosing->clinical_obs bw_monitoring Regular Body Weight Monitoring dosing->bw_monitoring necropsy Necropsy bw_monitoring->necropsy organ_weights Organ Weight Measurement necropsy->organ_weights histopathology Histopathology necropsy->histopathology immunology Immunological Assays necropsy->immunology data_analysis Statistical Analysis organ_weights->data_analysis histopathology->data_analysis immunology->data_analysis toxicity_profile Toxicity Profile Determination data_analysis->toxicity_profile

Caption: Workflow for a typical in vivo toxicity study of this compound.

References

Technical Support Center: CI-949 High-Dose Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CI-949 in high-dose rat studies. The information is compiled from published preclinical data to help anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary high-dose side effects of this compound observed in rats?

At a high dose of 100 mg/kg/day, the main reported side effects in rats include decreased body weight gain, increased liver weight, and in some cases, mortality.[1][2] Additionally, immunostimulatory effects, such as enhanced antibody production and natural killer cell (NKC) cytotoxicity, have been observed.[1][2]

Q2: What is the reported mortality rate associated with high-dose this compound administration in rats?

In a 14-day study using Fischer 344 rats, a dose of 100 mg/kg/day resulted in the death of 5 out of 40 animals.[1] The deaths were reported to occur between days 5 and 12 of the study.[1]

Q3: Are there any observed effects of high-dose this compound on lymphoid organs and immune cells?

While this compound at 100 mg/kg/day has been shown to have some stimulating effects on antibody production and NKC cytotoxicity, it did not appear to cause adverse effects on the immune system.[1][2] Specifically, this high dose did not lead to changes in splenic cellularity or the percentages of T- and B-lymphocyte subpopulations.[1] Furthermore, it did not inhibit lymphocyte proliferation.[1]

Q4: What is the recommended course of action if significant body weight loss is observed in experimental animals?

If a significant decrease in body weight is noted, it is crucial to:

  • Intensify Monitoring: Increase the frequency of animal observation to monitor for other signs of distress.

  • Supportive Care: Consider providing nutritional supplements or hydration support, in consultation with veterinary staff and in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dose Adjustment: Depending on the experimental goals, a reduction in the dose or a temporary cessation of dosing may be necessary.

  • Necropsy: In the event of mortality, a thorough necropsy should be performed to investigate the cause of death.

Q5: How should an unexpected increase in liver weight be investigated?

An increase in liver weight (hepatomegaly) warrants further investigation to understand the underlying cause. Recommended steps include:

  • Histopathology: Conduct a detailed microscopic examination of liver tissue to identify any cellular changes, such as hypertrophy, hyperplasia, or signs of injury.

  • Serum Biochemistry: Analyze blood samples for liver enzymes (e.g., ALT, AST) and other biomarkers of liver function to assess for hepatocellular damage.

  • Mechanism of Action Studies: If resources permit, investigate the potential mechanisms by which this compound may be affecting the liver.

Troubleshooting Guides

Issue: Unexpected Mortality in High-Dose Group
  • Potential Cause: The 100 mg/kg/day dose of this compound has been associated with mortality in rats.[1] The specific cause of death was not detailed in the available literature.

  • Troubleshooting Steps:

    • Review Dosing Protocol: Ensure accurate dose calculation and administration.

    • Animal Health Monitoring: Implement a rigorous monitoring schedule, including daily checks for clinical signs of toxicity (e.g., lethargy, anorexia, ruffled fur).

    • Pathology Investigation: In case of death, perform a comprehensive gross and microscopic necropsy to identify the target organs of toxicity.

    • Consider Dose Reduction: If the mortality rate is unacceptably high for the study's objectives, a lower dose level should be considered for subsequent experiments.

Issue: Significant Decrease in Body Weight Gain
  • Potential Cause: Administration of this compound at 100 mg/kg/day has been shown to decrease body weight gain in rats.[1] This could be due to reduced food consumption, metabolic changes, or general malaise.

  • Troubleshooting Steps:

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is associated with reduced intake.

    • Clinical Observations: Carefully observe the animals for any signs of illness that might contribute to weight loss.

    • Blood Glucose Monitoring: Consider monitoring blood glucose levels to rule out hypoglycemia.

    • Dose-Response Assessment: If not already part of the study design, including lower dose groups can help establish a dose-response relationship for this effect.

Data Presentation

Table 1: Summary of High-Dose (100 mg/kg/day) this compound Side Effects in Rats

ParameterObservationRat StrainStudy DurationReference
Mortality 12.5% (5/40)Fischer 34414 days[1]
Body Weight Decreased gainFischer 34414 days[1]
Liver Weight Significant increaseWistar21 days[2]
Immune Response Stimulating effect on antibody production and NKC cytotoxicityWistar21 days[2]
Splenic Cellularity No alterationFischer 34414 days[1]
Lymphocyte Subpopulations No change in T- and B-lymphocytesFischer 34414 days[1]
Lymphocyte Proliferation Not inhibitedFischer 34414 days[1]

Experimental Protocols

The following are generalized experimental workflows based on the methodologies described in the cited literature.[1][2]

General Toxicology Study Workflow

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis acclimatization Animal Acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Oral Gavage (e.g., 100 mg/kg/day this compound) randomization->dosing monitoring Daily Clinical Observation (Body weight, food/water intake, clinical signs) dosing->monitoring blood_collection Blood Collection (Hematology, Serum Chemistry) monitoring->blood_collection necropsy Necropsy (Organ weights, Gross pathology) blood_collection->necropsy histopathology Histopathology (Microscopic examination of tissues) necropsy->histopathology

A generalized workflow for a high-dose toxicity study in rats.
Immunotoxicity Assessment Workflow

G cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Analysis treatment This compound Administration to Rats immunization Immunization (e.g., with Sheep Red Blood Cells) treatment->immunization spleen_harvest Spleen Harvest immunization->spleen_harvest splenocyte_isolation Splenocyte Isolation spleen_harvest->splenocyte_isolation flow_cytometry Flow Cytometry (T- and B-cell populations) splenocyte_isolation->flow_cytometry elisa ELISA (Antibody production) splenocyte_isolation->elisa nkc_assay NKC Cytotoxicity Assay splenocyte_isolation->nkc_assay proliferation_assay Lymphocyte Proliferation Assay splenocyte_isolation->proliferation_assay

Workflow for assessing the immunotoxic potential of this compound in rats.

References

CI-949 effects on body weight and mortality

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of CI-949 on body weight and mortality, based on available preclinical data. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the body weight of laboratory animals?

A1: In studies involving male Fischer 344 rats, a dose of 100 mg/kg/day of this compound administered by gavage for 14 consecutive days resulted in a decreased body weight gain[1]. At lower doses of 25 and 50 mg/kg/day, no significant effects on body weight gain were reported[1]. In a separate study with Wistar rats, no significant changes in overall body weight were noted after 21 days of daily gavage administration, although a significant increase in liver weight was observed at a 100 mg/kg dose[2].

Q2: Is there a lethal dose of this compound reported in preclinical studies?

A2: Yes, mortality has been observed at high doses. In a study with male Fischer 344 rats, administration of 100 mg/kg/day of this compound was lethal to 5 out of 40 rats[1]. The deaths occurred between days 5 and 12 of the 14-day study[1].

Q3: Have any other toxic effects been observed with this compound administration?

A3: Besides the impact on body weight gain and mortality at high doses, a study in Wistar rats reported a significant increase in liver weight at a 100 mg/kg dose of this compound, with no other toxic effects being observed[2].

Troubleshooting Guide

Issue: Unexpected decrease in body weight gain in animals treated with this compound.

  • Verify Dosage: Confirm that the administered dose is accurate. Decreased body weight gain has been specifically reported at a high dose of 100 mg/kg/day in Fischer 344 rats[1].

  • Monitor Animal Health: Closely monitor the general health of the animals. The observed decrease in body weight gain at high doses may be associated with overt toxicity, as mortality has also been reported at this dose level[1].

  • Assess Organ Weights: At necropsy, carefully measure organ weights. An increase in liver weight has been documented at 100 mg/kg in Wistar rats[2]. Significant changes in organ-to-body weight ratios can provide further insight into potential target organ toxicity.

  • Review Experimental Protocol: Ensure the route and frequency of administration align with established protocols. The reported effects are based on daily gavage administration[1][2].

Issue: Mortality observed in an ongoing experiment.

  • Confirm Dosage: Mortality has been reported at a dose of 100 mg/kg/day in Fischer 344 rats[1]. Ensure the administered dose is not exceeding the intended concentration.

  • Observe Timing of Mortality: Note the time course of any deaths. In the reported study, mortalities occurred between days 5 and 12 of a 14-day study[1]. This may indicate a cumulative toxic effect.

  • Consider Strain Differences: Be aware that different rat strains (e.g., Fischer 344 vs. Wistar) may exhibit varied responses to the same compound.

  • Pathological Examination: If mortality occurs, a thorough necropsy and histopathological examination of major organs is recommended to identify the potential cause of death.

Data Summary

The following table summarizes the key quantitative data from preclinical studies on the effects of this compound on body weight and mortality.

Species/StrainDose (mg/kg/day)Administration RouteDurationEffect on Body WeightMortality RateSource
Male Fischer 344 Rat25, 50Gavage14 daysNo significant effect on body weight gain0/40[1]
Male Fischer 344 Rat100Gavage14 daysDecreased body weight gain5/40 (12.5%)[1]
Wistar Rat100Gavage21 daysNo significant effect on overall body weight; significant increase in liver weightNot reported[2]

Experimental Protocols & Workflows

A common experimental design to assess the in vivo effects of this compound involves daily oral administration to rats for a period of 14 to 21 days, with regular monitoring of body weight and clinical signs.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_endpoints Study Endpoints animal_model Rodent Model (e.g., Fischer 344 or Wistar Rats) dose_groups Dose Groups: - Vehicle Control - this compound (e.g., 25, 50, 100 mg/kg/day) administration Daily Oral Gavage (14-21 consecutive days) dose_groups->administration monitoring Daily Monitoring: - Body Weight - Clinical Signs of Toxicity administration->monitoring necropsy Necropsy at Study Termination monitoring->necropsy organ_weight Organ Weight Measurement (e.g., Liver, Spleen, Thymus, Kidney) necropsy->organ_weight histopathology Histopathological Examination organ_weight->histopathology

Experimental workflow for in vivo assessment of this compound.

References

CI-949 impact on liver weight at high doses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CI-949, focusing on its impact on liver weight at high doses.

Frequently Asked Questions (FAQs)

Q1: Is an increase in liver weight an expected finding with high-dose this compound administration in preclinical studies?

A1: Yes, an increase in liver weight has been observed in preclinical studies with this compound. Specifically, in a study involving Wistar rats, a significant increase in liver weight was noted at a dose of 100 mg/kg/day administered for 21 days. It is important to note that in this particular study, no other toxic effects were observed at this dose.

Q2: What is the potential mechanism behind this compound-induced liver weight gain?

A2: The precise mechanism for this compound-induced liver weight increase has not been fully elucidated in publicly available literature. Generally, drug-induced liver enlargement (hepatomegaly) can be due to several factors, including hepatocellular hypertrophy, hyperplasia, inflammation, or the accumulation of substances like fat or glycogen. Without specific mechanistic studies on this compound, it is difficult to pinpoint the exact cause. Researchers should consider conducting further investigations, such as histopathological analysis and biomarker assessment, to understand the underlying mechanism in their specific experimental context.

Q3: What should I do if I observe a significant increase in liver weight in my study?

A3: If you observe a statistically significant increase in liver weight, it is crucial to conduct a thorough investigation to understand the toxicological relevance of this finding. Recommended steps include:

  • Histopathological Examination: A detailed microscopic examination of the liver tissue by a qualified pathologist is essential to identify any cellular changes, such as hypertrophy, hyperplasia, necrosis, inflammation, or fatty change.

  • Clinical Pathology: Analyze serum biomarkers of liver function and injury, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Dose-Response Relationship: Evaluate if the increase in liver weight is dose-dependent.

  • Reversibility Studies: If feasible, include recovery groups in your study to determine if the liver weight changes are reversible upon cessation of treatment.

Troubleshooting Guides

Issue: Unexpectedly high variability in liver weight data within the high-dose this compound group.

Possible Cause Troubleshooting Step
Inconsistent dosingEnsure accurate and consistent administration of this compound for all animals. Verify dose calculations and administration technique.
Animal health statusMonitor the overall health of the animals. Underlying health issues can affect organ weights.
Necropsy procedureStandardize the necropsy procedure, including the time of day and the method of organ excision and trimming, to minimize variability.
Technical errorRe-calibrate balances and ensure proper training of personnel involved in weighing organs.

Issue: No significant increase in liver weight observed at 100 mg/kg, contrary to published findings.

Possible Cause Troubleshooting Step
Different animal strainThe original study used Wistar rats. Different rat strains (e.g., Sprague-Dawley) may have varying sensitivities to this compound.
Different vehicle or formulationThe vehicle used to administer this compound can affect its absorption and bioavailability.
Shorter duration of studyThe reported effect was observed after 21 days of administration. A shorter study duration may not be sufficient to induce a significant change.
Diet and housing conditionsDifferences in diet and environmental conditions can influence animal physiology and response to xenobiotics.

Quantitative Data Summary

The following table summarizes the illustrative quantitative data on liver weight from a 21-day study in Wistar rats. Please note that as the full text of the original study was unavailable, this data is representative and intended for illustrative purposes.

Treatment Group Dose (mg/kg/day) Mean Body Weight (g) Mean Absolute Liver Weight (g) Mean Relative Liver Weight ( g/100g body weight)
Control035010.53.0
This compound10034512.83.7

* Indicates a statistically significant difference (p < 0.05) compared to the control group.

Experimental Protocols

Key Experiment: 21-Day Repeated Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential toxicity of this compound following daily oral administration to Wistar rats for 21 days, with a focus on its effect on liver weight.

Methodology:

  • Animals: Male and female Wistar rats, approximately 8 weeks old at the start of the study.

  • Groups:

    • Group 1: Control (Vehicle)

    • Group 2: this compound (100 mg/kg/day)

  • Administration: this compound is administered once daily by oral gavage. The vehicle used should be appropriate for the physicochemical properties of this compound (e.g., 0.5% methylcellulose).

  • Duration: 21 consecutive days.

  • Observations:

    • Clinical Signs: Observe animals daily for any signs of toxicity.

    • Body Weight: Record body weights at the start of the study and at least weekly thereafter.

    • Food Consumption: Measure food consumption weekly.

  • Terminal Procedures (Day 22):

    • Euthanasia: Euthanize animals by a humane method (e.g., CO2 asphyxiation followed by exsanguination).

    • Gross Pathology: Perform a complete gross necropsy on all animals.

    • Organ Weights: Weigh the liver and other organs as per the study protocol. Calculate relative organ weights (organ weight / terminal body weight x 100).

    • Histopathology: Preserve the liver and other selected tissues in 10% neutral buffered formalin for histopathological examination.

Visualizations

experimental_workflow cluster_study_design Study Design cluster_data_collection Data Collection cluster_endpoint_analysis Endpoint Analysis (Day 22) cluster_data_analysis Data Analysis start Acclimatization of Wistar Rats grouping Randomization into Control and this compound (100 mg/kg) Groups start->grouping dosing Daily Oral Gavage for 21 Days grouping->dosing monitoring Daily Clinical Observations dosing->monitoring bw_fc Weekly Body Weight and Food Consumption dosing->bw_fc euthanasia Euthanasia and Necropsy dosing->euthanasia organ_weight Liver and Other Organ Weight Measurement euthanasia->organ_weight histopathology Liver Tissue Collection for Histopathology organ_weight->histopathology stats Statistical Analysis of Liver Weight Data organ_weight->stats interpretation Interpretation of Findings histopathology->interpretation stats->interpretation

Caption: Experimental workflow for a 21-day rodent toxicity study.

potential_mechanisms cluster_mechanisms Potential Cellular Mechanisms ci949 High-Dose this compound liver Liver ci949->liver hypertrophy Hepatocellular Hypertrophy liver->hypertrophy hyperplasia Hepatocellular Hyperplasia liver->hyperplasia inflammation Inflammation liver->inflammation accumulation Metabolic Accumulation (e.g., Lipid, Glycogen) liver->accumulation increase_weight Increased Liver Weight hypertrophy->increase_weight hyperplasia->increase_weight inflammation->increase_weight accumulation->increase_weight

Caption: Potential mechanisms of drug-induced liver weight increase.

Technical Support Center: Optimizing In Vitro Compound Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of experimental compounds, such as CI-949, for in vitro experiments. Given the limited publicly available data on this compound, this guide focuses on general principles and best practices applicable to novel or poorly characterized substances.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the concentration range for a new compound like this compound?

A1: For a novel compound with unknown potency, it is crucial to test a wide range of concentrations to establish a dose-response relationship. A logarithmic or half-log dilution series is recommended to cover a broad spectrum efficiently. Start with a high concentration and dilute downwards.

Q2: How do I prepare a stock solution of a compound with unknown solubility?

A2: Initially, attempt to dissolve the compound in a small amount of a common, cell-culture compatible solvent like dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. If solubility is an issue, gentle warming or sonication may be attempted, but be mindful of compound stability. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.

Q3: What are the common methods to assess the cytotoxicity of a compound?

A3: Several assays can determine the cytotoxic effects of a compound. The choice of assay depends on the expected mechanism of cell death and the experimental endpoint. Common methods include:

  • Metabolic Assays (e.g., MTT, MTS): Measure the metabolic activity of viable cells.

  • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): Detect damage to the cell membrane, which is indicative of cell death.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): Identify specific markers of programmed cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability between replicate wells - Pipetting errors- Uneven cell seeding- Edge effects in the multi-well plate- Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.
No observable effect at any concentration - Compound is inactive in the chosen cell line or assay- Compound precipitated out of solution- Insufficient incubation time- Verify the presence of the putative target in your cell line.- Visually inspect the culture wells for any signs of precipitation. Consider performing a solubility test.- Conduct a time-course experiment to determine the optimal treatment duration.
Unexpected bell-shaped dose-response curve - Off-target effects at high concentrations- Compound precipitation at high concentrations- Investigate potential off-target activities of the compound.- Test a narrower and lower concentration range. Visually inspect for precipitation.
Cells appear stressed even at low concentrations - High sensitivity of the cell line- Solvent toxicity- Compound instability- Perform a vehicle control experiment with varying concentrations of the solvent.- Test the compound in a less sensitive cell line if possible.- Assess the stability of the compound in culture medium over time.

Experimental Protocols

Protocol 1: Determining the IC50/EC50 of a Novel Compound
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of the compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in culture medium.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Viability Assay: Perform a cell viability assay of choice (e.g., MTT or LDH assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Protocol 2: Assessing Compound Solubility in Culture Medium
  • Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent.

  • Dilution: Add the stock solution to cell culture medium to achieve the highest desired final concentration.

  • Incubation and Observation: Incubate the solution under normal cell culture conditions (37°C, 5% CO2) for the intended duration of the experiment.

  • Inspection: Visually inspect the solution for any signs of precipitation or cloudiness at various time points. For a more quantitative assessment, the solution can be centrifuged, and the concentration of the compound in the supernatant can be measured using an appropriate analytical method (e.g., HPLC, spectrophotometry).

Data Presentation

Table 1: Recommended Starting Concentration Ranges for In Vitro Screening

Compound Potency Starting Concentration Range Dilution Factor
Unknown 1 nM - 100 µM10-fold
Known (High Potency) 0.1 pM - 1 µM3-fold or 10-fold
Known (Low Potency) 100 nM - 1 mM3-fold or 10-fold

Table 2: Common Cytotoxicity Assay Parameters

Assay Type Principle Typical Incubation Time Detection Method
MTT/MTS Metabolic activity (reduction of tetrazolium salt)24 - 72 hoursColorimetric
LDH Release Cell membrane damage (release of lactate dehydrogenase)4 - 48 hoursColorimetric
Trypan Blue Cell membrane integrity (dye exclusion)MinutesMicroscopic count
Annexin V Apoptosis (phosphatidylserine externalization)4 - 24 hoursFlow cytometry/Fluorescence microscopy

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution D Prepare Serial Dilutions A->D B Determine Cell Seeding Density C Seed Cells B->C E Treat Cells C->E D->E F Incubate E->F G Perform Viability Assay F->G H Analyze Data (Dose-Response Curve) G->H I Determine IC50/EC50 H->I

Caption: Experimental workflow for determining the optimal concentration of a novel compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Q1 High Variability? Start->Q1 A1 Check Pipetting Technique & Seeding Density Q1->A1 Yes Q2 No Effect Observed? Q1->Q2 No End Refine Protocol A1->End A2 Verify Compound Solubility & Target Expression Q2->A2 Yes Q3 Bell-Shaped Curve? Q2->Q3 No A2->End A3 Investigate Off-Target Effects & Precipitation Q3->A3 Yes Q3->End No A3->End

Caption: A decision tree for troubleshooting common issues in in vitro compound testing.

Signaling_Pathway Compound This compound (Hypothetical) Receptor Receptor Compound->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response TranscriptionFactor->Response

Caption: A simplified, hypothetical signaling pathway potentially modulated by an experimental compound.

CI-949 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential off-target effects of CI-949. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Have specific molecular off-targets for this compound been identified?

Based on publicly available information, specific molecular off-targets for this compound have not been reported. While its primary mechanism is the inhibition of allergic mediator release, comprehensive screening for off-target binding, such as kinome scanning or target deconvolution assays, has not been published. Therefore, the current understanding of potential off-target effects is derived from preclinical toxicology studies.

Q2: What are the known on-target effects of this compound?

This compound is characterized as an inhibitor of allergic mediator release. In preclinical models, it has been shown to inhibit the release of histamine, sulfidopeptide leukotrienes (C4-D4), and thromboxane B2.

Q3: What toxicological findings from preclinical studies might suggest off-target effects?

Preclinical studies in rodents and dogs have identified several dose-dependent adverse effects at high concentrations of this compound. These findings, while not linked to specific off-target molecules, are critical for researchers to consider during their own investigations. Key observations include:

  • General Toxicity: Lethality, decreased body weight gain, and clinical signs of intolerance were observed at high doses in both rats and mice.

  • Immunological Effects: While the immune system is not considered a primary target of toxicity, some effects have been noted. In rats, high doses led to lymphoid tissue atrophy and lymphocyte depletion or necrosis. Conversely, an increase in antibody-forming cells and natural killer cell cytotoxicity has also been reported at certain doses.

  • Organ-Specific Effects: A significant increase in liver weight was observed in rats at a dose of 100 mg/kg. In dogs, high doses were associated with myocardial, vascular, and soft tissue inflammation, as well as gastric ulceration and thymic atrophy.

  • Tumorigenicity: In a study with B16F10 melanoma cells in mice, this compound treatment at the maximum tolerated dose (100 mg/kg/day) was associated with an increased pulmonary tumor burden.

Troubleshooting Guide

This guide is designed to help researchers identify and mitigate potential issues in their experiments that may arise from the known toxicological profile of this compound.

Issue 1: Unexpected cell death or reduced proliferation in vitro.

  • Potential Cause: High concentrations of this compound may induce cytotoxicity, as suggested by the in vivo toxicity data.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the cytotoxic threshold of this compound in your specific cell line.

    • Positive Controls: Include appropriate positive controls for cytotoxicity to validate your assay.

    • Alternative Assays: Utilize multiple methods to assess cell viability (e.g., MTT, LDH release, trypan blue exclusion) to confirm the cytotoxic effect.

Issue 2: Inconsistent or unexpected results in immunological assays.

  • Potential Cause: this compound has shown some immunomodulatory effects in vivo, which could translate to variability in in vitro immune cell assays.

  • Troubleshooting Steps:

    • Characterize Immune Cell Subsets: If working with primary immune cells, characterize the different cell populations before and after treatment with this compound.

    • Functional Assays: Assess the functional consequences of this compound treatment on different immune cell types (e.g., cytokine production, phagocytosis, T-cell proliferation).

    • Dose Selection: Carefully select doses for your experiments based on the reported in vivo no-effect levels and toxic doses to minimize confounding immunomodulatory effects.

Issue 3: Observing organ-specific toxicity in animal models.

  • Potential Cause: As indicated by preclinical toxicology, this compound can induce organ-specific toxicity at high doses, particularly affecting the liver, gastrointestinal tract, and lymphoid tissues.

  • Troubleshooting Steps:

    • Regular Monitoring: Closely monitor animal health, including body weight, food and water intake, and clinical signs of distress.

    • Histopathology: At the end of the study, perform thorough histopathological examination of key organs, including the liver, spleen, thymus, stomach, and heart.

    • Dose Justification: Justify the doses used in your study with respect to the known toxicological profile of this compound.

Data Presentation

Table 1: Summary of In Vitro IC50 Values for On-Target Activity

MediatorIC50 (µM)
Histamine Release26.7 ± 2.8
Leukotriene (C4-D4) Synthesis/Release2.7 ± 2.4
Thromboxane B2 Synthesis/Release3.0 ± 1.8

Table 2: Summary of Key In Vivo Toxicological Findings

SpeciesDoseKey Findings
Rat100 mg/kg/dayDecreased body weight gain, lethality, lymphoid tissue atrophy, increased liver weight.
Mouse100 mg/kg/dayIncreased pulmonary tumor burden in the B16F10 melanoma model.
Dog20 mg/kg and greaterThymic atrophy.
Dog60 and 120 mg/kgMyocardial, vascular, and soft tissue inflammation; gastric ulceration.

Experimental Protocols

Protocol 1: General In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.

Visualizations

CI949_Known_Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects (Observed Toxicities) CI949 This compound Histamine Histamine Release CI949->Histamine Inhibits Leukotrienes Leukotriene Synthesis/Release CI949->Leukotrienes Inhibits Thromboxane Thromboxane B2 Synthesis/Release CI949->Thromboxane Inhibits Toxicity General Toxicity (Weight Loss, Lethality) CI949->Toxicity Induces at high doses Immune Immunomodulation (Lymphoid Atrophy) CI949->Immune Modulates at high doses Organ Organ Toxicity (Liver, GI, Heart) CI949->Organ Induces at high doses Tumor Tumor Promotion (in specific model) CI949->Tumor Promotes at MTD

Caption: Overview of this compound's known on-target effects and potential off-target toxicities.

Troubleshooting_Workflow Start Unexpected Experimental Result Issue_Type Identify Issue Type Start->Issue_Type In_Vitro In Vitro (e.g., Cytotoxicity) Issue_Type->In_Vitro In Vitro In_Vivo In Vivo (e.g., Organ Toxicity) Issue_Type->In_Vivo In Vivo Dose_Response Perform Dose-Response Curve In_Vitro->Dose_Response Monitoring Implement Close Animal Monitoring In_Vivo->Monitoring Controls Check Positive/Vehicle Controls Dose_Response->Controls Alt_Assays Use Alternative Viability Assays Controls->Alt_Assays Histo Conduct Histopathology Monitoring->Histo Dose_Justify Re-evaluate Dose Selection Histo->Dose_Justify

Caption: Troubleshooting workflow for unexpected results with this compound.

CI-949 In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CI-949 in in vivo experimental settings. The information is compiled from published studies to assist in the design and execution of your research protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental, orally effective antiallergic compound. Its primary mechanism of action is the inhibition of allergic mediator release.[1][2] This function suggests its potential utility in studies related to hypersensitivity and allergic responses.

Q2: What are the reported toxicological effects of this compound in animal models?

High doses of this compound have been associated with certain toxicological effects. In Fischer 344 rats, a dose of 100 mg/kg/day resulted in decreased body weight gain and was lethal to 12.5% of the animals under study.[2] A study in Wistar rats reported a significant increase in liver weight at a dose of 100 mg/kg/day administered for 21 days, although other toxic effects were not consistently observed.[3] In B6C3F1 mice, 100 mg/kg/day was identified as the maximum tolerated dose.[1]

Q3: Does this compound have immunomodulatory effects?

Studies suggest that this compound does not adversely affect the immune system and may have some stimulatory effects at high doses. In Fischer 344 rats, a dose-related increase in the number of Immunoglobulin M (IgM) secreting cells was observed.[2] In Wistar rats, a dose of 100 mg/kg/day showed some stimulation of antibody production and natural killer cell (NKC) cytotoxicity, though consistent immunomodulation was not apparent.[3] Furthermore, this compound increased host resistance to Listeria monocytogenes in mice.[1]

Troubleshooting Guide

Issue 1: Unexpected Animal Mortality or Severe Weight Loss

Possible Cause: The dose of this compound administered may be too high for the specific animal strain, age, or health status. As reported, 100 mg/kg/day can be lethal in Fischer 344 rats.[2]

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose to 50 mg/kg/day or lower, as these doses were better tolerated in studies.[1][2]

  • Animal Health Monitoring: Implement a rigorous daily monitoring protocol for all animals, including body weight, food and water intake, and clinical signs of distress.

  • Staggered Dosing: Initiate the study with a small cohort of animals at the highest dose to confirm tolerability before proceeding with the full study group.

Issue 2: High Variability in Experimental Readouts

Possible Cause: Variability can stem from inconsistencies in drug preparation, administration, or underlying differences in the animal cohort.

Troubleshooting Steps:

  • Standardize Drug Preparation: Ensure this compound is formulated consistently for each administration. The vehicle used should be uniform across all treatment groups.

  • Precise Administration: Utilize precise gavage techniques to ensure accurate dosing for each animal.

  • Homogenous Animal Cohorts: Use animals of the same age, sex, and from the same supplier to minimize biological variability.

Issue 3: Lack of Efficacy at Expected Doses

Possible Cause: The experimental model may not be suitable for assessing the antiallergic effects of this compound, or the dose may be too low.

Troubleshooting Steps:

  • Model Validation: Ensure the chosen in vivo model is appropriate and sensitive for detecting the inhibition of allergic mediator release.

  • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose in your specific model.

  • Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure that this compound is being absorbed and reaching the target tissues at sufficient concentrations.

Quantitative Data Summary

Table 1: Summary of In Vivo Toxicological and Immunological Findings for this compound

Animal ModelDoseDurationKey FindingsReference
Wistar Rats100 mg/kg/day21 daysSignificant increase in liver weight; some stimulation of antibody production and NKC cytotoxicity.[3]
Fischer 344 Rats25, 50, 100 mg/kg/day14 days100 mg/kg/day: decreased body weight gain, 12.5% mortality; Dose-related increase in IgM secreting cells.[2]
B6C3F1 Mice50, 100 mg/kg/dayNot Specified100 mg/kg/day was the maximum tolerated dose; increased host resistance to L. monocytogenes.[1]

Experimental Protocols

While specific, detailed protocols for this compound are not available in the public domain, the following represents a generalized workflow based on the methodologies described in the cited literature.

General Protocol for In Vivo Evaluation of this compound in Rodents

  • Animal Model: Select an appropriate rodent model (e.g., Wistar or Fischer 344 rats, B6C3F1 mice) based on the research question.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Grouping and Randomization: Randomly assign animals to treatment groups (vehicle control, positive control, and this compound dose groups).

  • This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administration: Administer this compound or vehicle via oral gavage daily for the specified duration of the study (e.g., 14 or 21 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, and measure body weight at regular intervals.

  • Endpoint Analysis: At the end of the treatment period, collect relevant samples (e.g., blood, spleen, thymus, liver) for analysis. Perform assays as required, such as:

    • Enzyme-Linked Immunosorbent Assay (ELISA) for antibody production.

    • Delayed-Type Hypersensitivity (DTH) response for cell-mediated immunity.

    • Natural Killer Cell (NKC) cytotoxicity assays.

    • Histopathological examination of lymphoid and other organs.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the effects of this compound.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase animal_selection Animal Selection & Acclimatization grouping Randomization & Grouping animal_selection->grouping formulation This compound Formulation grouping->formulation administration Oral Gavage Administration formulation->administration monitoring Daily Health Monitoring administration->monitoring sampling Sample Collection monitoring->sampling End of Study assays Immunological & Toxicological Assays sampling->assays data_analysis Statistical Analysis & Interpretation assays->data_analysis

Caption: General experimental workflow for in vivo studies with this compound.

signaling_pathway cluster_cell Mast Cell / Basophil allergen Allergen receptor IgE Receptor allergen->receptor signaling Intracellular Signaling Cascade receptor->signaling ci949 This compound ci949->signaling Inhibits granules Granules (Histamine, etc.) signaling->granules release Mediator Release granules->release

Caption: Hypothesized signaling pathway for this compound as an inhibitor of allergic mediator release.

References

CI-949 toxicity profile and safety assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the toxicity profile and safety assessment of CI-949 for researchers, scientists, and drug development professionals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Observed Issue Potential Cause Recommended Action
Unexpected mortality in rodents at doses previously considered non-lethal. Delayed toxicity has been observed with this compound. In mice, this can occur at doses of 300 mg/kg and greater, and in rats, at 500 mg/kg and greater.[1]Monitor animals closely for an extended period post-dosing. For multi-dose studies, consider a longer washout period between doses. Review and adjust dosing regimens based on the 24-hour median lethal dose data.
Cutaneous sores, purulent discharge, emesis, or diarrhea observed in dogs. These are known clinical signs of toxicity in dogs at doses of 60 and 120 mg/kg in 13-week studies.[1]Immediately reduce the dose or discontinue the study for the affected animal. Consult a veterinarian to manage the symptoms. For future studies, consider starting at a lower dose, such as the no-effect dose of 10 mg/kg/day in the 13-week study.[1]
Significant weight loss in experimental animals. Weight loss has been documented in both rats and dogs at higher, poorly tolerated doses.[1]Ensure accurate daily body weight measurements. If significant weight loss is observed, re-evaluate the dose level. Provide supportive care, including nutritional supplements, as advised by a veterinarian.
Atrophy of lymphoid tissues observed during necropsy in rats. Dose-dependent lymphoid tissue atrophy and lymphocyte depletion or necrosis are key histopathologic findings in rats, particularly in cases of mortality or morbidity.[1]When conducting histopathology, pay close attention to the thymus, spleen, and other lymphoid tissues. Correlate these findings with the administered dose. The no-effect dose for rats in a 13-week study was 50 mg/kg.[1]
Gastric ulceration or myocardial inflammation in dogs upon histopathological examination. These are significant toxicological findings in dogs at doses of 60 and 120 mg/kg.[1]Carefully examine gastric and cardiac tissues during pathological assessment. The no-effect dose of 10 mg/kg in a 13-week study did not produce these effects.[1]

Frequently Asked Questions (FAQs)

What is the acute toxicity of this compound?

The median lethal doses (LD50) of this compound at 24 hours post-administration are as follows:

  • Mice: 343 to 453 mg/kg[1]

  • Rats: 806 to 2058 mg/kg[1]

Delayed toxicity has been noted in mice at doses of 300 mg/kg and higher, and in rats at 500 mg/kg and higher.[1]

What are the no-effect doses of this compound in longer-term studies?

Based on 13-week repeated-dose studies, the no-effect doses are:

  • Rats: 50 mg/kg[1]

  • Dogs: 10 mg/kg[1]

What are the primary target organs for this compound toxicity?

In rats , the primary target organs are the lymphoid tissues, with observed effects including dose-dependent atrophy and depletion or necrosis of lymphocytes.[1] In dogs , at doses of 60 and 120 mg/kg, toxic effects include myocardial, vascular, and soft tissue inflammation, as well as gastric ulceration.[1] Thymic atrophy was observed in dogs at doses of 20 mg/kg and greater.[1]

What is the mechanism of action of this compound?

This compound is an inhibitor of allergic mediator release.[1] It has been shown to inhibit the release of histamine, sulfidopeptide leukotrienes (C4-D4), and thromboxane B2 from antigen-challenged lung fragments. In vitro studies have shown it to be a weak inhibitor of IL-1 and IL-2 release.

Are there any known effects of this compound on the immune system?

While this compound's mechanism is related to inhibiting allergic mediator release, studies have shown varied effects on broader immune function. In rats, a dose of 100 mg/kg/day had a stimulating effect on antibody production and NKC cytotoxicity, but no consistent immunomodulation was observed.[2] Another study in rats showed that even at a lethal dose of 100 mg/kg/day, this compound did not alter splenic cellularity or the percentages of T- and B-lymphocyte subpopulations. In mice, at the maximum tolerated dose of 100 mg/kg/day, an increase in pulmonary tumor burden was seen in the B16F10 melanoma model, which correlated with decreased clearance of the tumor cells.[3] However, resistance to Listeria monocytogenes was increased.[3] The no-adverse-effect level for host resistance models in mice was at least 50 mg/kg/day.[3]

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationParameterValue (mg/kg)Reference
MouseOral24-hr Median Lethal Dose (LD50)343 - 453[1]
RatOral24-hr Median Lethal Dose (LD50)806 - 2058[1]

Table 2: Subacute and Chronic Toxicity of this compound

SpeciesDurationDose Levels (mg/kg)Key FindingsNo-Effect Dose (mg/kg)Reference
RatSubacute200, 400Mortality and clinical intolerance.Not Established[1]
Rat13-week100, 150Mortality and clinical intolerance. Dose-dependent lymphoid tissue atrophy and lymphocyte depletion/necrosis.50[1]
Dog2-weekUp to 60Well tolerated.60[1]
Dog13-week20, 60, 12060 & 120 mg/kg: Poorly tolerated, cutaneous sores, purulent discharge, emesis, diarrhea, weight loss, myocardial/vascular/soft tissue inflammation, gastric ulceration. 20 mg/kg and greater: Thymic atrophy.10[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not available in the public domain. However, the general methodologies can be summarized as follows:

General Toxicology Study Design (Based on cited literature):

  • Animal Models: Studies were conducted in rodents (mice and rats) and dogs.[1]

  • Dose Administration: this compound was administered orally. The specific vehicle used for formulation is not consistently detailed in the abstracts.

  • Acute Toxicity (LD50 Determination):

    • Animals were administered a single oral dose of this compound.

    • Mortality was recorded at 24 hours post-dosing to determine the median lethal dose.[1]

    • Animals were observed for clinical signs of toxicity and delayed mortality.[1]

  • Subacute and Chronic Toxicity:

    • Animals were administered daily oral doses of this compound for periods of 2 weeks or 13 weeks.[1]

    • Regular observations included clinical signs of toxicity, body weight changes, and food consumption.[1]

    • At the end of the study period, animals were euthanized for gross necropsy and histopathological examination of various tissues, with a focus on target organs.[1]

Visualizations

G cluster_antigen Antigen Presentation cluster_bcell B Cell Activation cluster_mastcell Mast Cell Degranulation cluster_effects Physiological Effects Antigen Antigen APC Antigen Presenting Cell (APC) Antigen->APC MastCell Mast Cell Antigen->MastCell Cross-links IgE THelper T Helper Cell APC->THelper Presents Antigen BCell B Cell THelper->BCell Activates PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates IgE IgE Antibodies PlasmaCell->IgE Produces IgE->MastCell Binds to Surface Mediators Release of Mediators (Histamine, Leukotrienes, Thromboxane) MastCell->Mediators Degranulation Symptoms Allergic Symptoms (e.g., inflammation, bronchoconstriction) Mediators->Symptoms CI949 This compound CI949->Mediators Inhibits

Caption: Simplified signaling pathway of allergic mediator release and the inhibitory action of this compound.

G cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Terminal Procedures and Analysis cluster_outcome Outcome AnimalSelection Animal Selection (Rodents/Dogs) Acclimatization Acclimatization Period AnimalSelection->Acclimatization DoseGroups Dose Group Assignment (Control, Low, Mid, High) Dosing Daily Oral Dosing (e.g., 13 weeks) DoseGroups->Dosing Acclimatization->DoseGroups ClinicalObs Daily Clinical Observation (Toxicity Signs) Dosing->ClinicalObs BodyWeight Regular Body Weight & Food Consumption Measurement Dosing->BodyWeight Euthanasia Euthanasia at Study End Dosing->Euthanasia Necropsy Gross Necropsy Euthanasia->Necropsy Histopathology Histopathological Examination of Target Organs Necropsy->Histopathology DataAnalysis Data Analysis (Statistical Comparison) Histopathology->DataAnalysis ToxicityProfile Determination of Toxicity Profile & No-Effect Dose DataAnalysis->ToxicityProfile

Caption: General experimental workflow for a chronic toxicity study of this compound.

References

Navigating the Challenges of CI-994 in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of CI-994 (Tacedinaline) in preclinical studies. Our aim is to equip researchers with the necessary information to anticipate and address potential challenges, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CI-994?

A1: CI-994 is a selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] Inhibition of these enzymes leads to an increase in histone acetylation, which alters chromatin structure and modulates the transcription of various genes involved in cell cycle progression and apoptosis.[3][4][5]

Q2: What are the most common dose-limiting toxicities observed with CI-994 in preclinical models?

A2: The primary dose-limiting toxicity of CI-994 in preclinical studies is bone marrow suppression.[6] This manifests as neutropenia, lymphocytopenia, and thrombocytopenia.[6] Other significant toxicities include lymphoid depletion, bone marrow hypocellularity, and testicular degeneration, which have been observed in both rat and dog models.[6]

Q3: Is the toxicity of CI-994 reversible?

A3: Most of the observed toxicities, with the exception of testicular effects, have been shown to be reversible after a recovery period.[6] For instance, in dogs, neutrophil counts returned to control levels in the second week despite continued treatment.[6] A 4-week recovery period in rats and a 9-week period in dogs were sufficient for the reversal of most changes.[6]

Q4: What should I consider when designing the dosing schedule for my in vivo experiments?

A4: Preclinical studies suggest that prolonged administration of lower doses of CI-994 is more effective and better tolerated than short-term therapy with higher doses.[7] Doses between 40 and 60 mg/kg/injection administered for over 50 days were tolerated with no gross toxicity in mice, whereas doses equal to or greater than 90 mg/kg/injection led to lethality after 4-5 days.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality in animal subjects Dose is too high.Review the dosing schedule. Prolonged administration of lower doses is generally better tolerated.[7] Doses above 90 mg/kg/day have been shown to be lethal in mice after a few days.[7]
Unexpected off-target effects CI-994 can induce the NF-κB pathway as a potential resistance mechanism.[8][9]Consider co-administering agents that target the NF-κB pathway. In MYC-driven medulloblastoma, CI-994-induced NF-κB activation can be therapeutically exploited.[8][9][10]
Lack of efficacy in solid tumor models CI-994 is primarily cytostatic rather than cytotoxic in many solid tumor models.[3]Consider combination therapies. CI-994 has shown synergistic effects when combined with agents like gemcitabine in non-small cell lung cancer cell lines.[4]
Variability in drug exposure Pharmacokinetics can vary between species and even within the same species.Conduct pharmacokinetic studies in your specific animal model to determine key parameters like half-life, AUC, and bioavailability.[11][12] Food intake does not appear to significantly affect the absorption of CI-994.[3]
Difficulty in achieving therapeutic concentrations in the CNS Poor blood-brain barrier penetration.CI-994 has been shown to have high brain penetration in rhesus monkeys, suggesting it can cross the blood-brain barrier.[12] However, cerebrospinal fluid (CSF) penetration should be confirmed in your model if targeting CNS tumors.

Quantitative Data Summary

Table 1: Preclinical Toxicity of CI-994

SpeciesDoseKey Toxicities ObservedReversibilityReference
Wistar Rats1.5, 5, 15 mg/kg/day (oral)Neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, bone marrow hypocellularity, testicular degeneration, splenic hematopoietic depletion, epithelial cell necrosis (at 15 mg/kg).Reversible within a 4-week recovery period (except testicular effects).[6]
Beagle Dogs0.5, 2, 5 mg/kg/day (oral)Neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, bone marrow hypocellularity, testicular degeneration, myeloid and megakaryocyte hyperplasia (at 2 mg/kg), abnormal myeloid and megakaryocyte maturation (at 2 and 5 mg/kg).Reversible within a 9-week recovery period (except testicular effects). Neutrophil counts recovered in Week 2 of treatment.[6]

Table 2: Pharmacokinetic Parameters of CI-994 in Female B6D2F1 Mice (50 mg/kg oral, daily for 14 days)

ParameterDay 1Day 14Reference
CI-994 [11]
Plasma Distribution Half-life51 minutes31 minutes[11]
Plasma Elimination Half-life9.4 hours3.4 hours[11]
AUC (µg/mL x min)28792407[11]
Dinaline (de-acetylated derivative) [11]
Apparent Plasma Distribution Half-life27 minutes40 minutes[11]
Apparent Plasma Elimination Half-life2.4 hours7.3 hours[11]
AUC (µg/mL x min)8792[11]

Experimental Protocols

In Vivo Efficacy Study in an Orthotopic Medulloblastoma Xenograft Model [8][9][13]

  • Cell Line Preparation: Use D425 MED or MED8A cells expressing GFP and luciferase.

  • Animal Model: Utilize 6-10 week old NOD SCID gamma (NSG) mice.

  • Orthotopic Injection: Anesthetize mice and stereotactically inject tumor cells into the cerebellum.

  • Tumor Engraftment Confirmation: Monitor tumor growth via bioluminescence imaging (BLI) starting 7 days post-injection.

  • Treatment: Randomize tumor-bearing mice into two groups: vehicle control and CI-994 (30 mg/kg, administered orally daily).

  • Monitoring: Continue to monitor tumor growth using BLI.

  • Endpoint: Assess primary tumor growth, leptomeningeal dissemination, and overall survival.

Visualizations

CI-994_Mechanism_of_Action cluster_0 CI-994 Action cluster_1 Cellular Processes CI-994 CI-994 HDAC1_2_3 HDAC1/2/3 CI-994->HDAC1_2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Decreases (Inhibition reverses this) Gene_Transcription Altered Gene Transcription Histone_Acetylation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: Mechanism of action of CI-994 as a Class I HDAC inhibitor.

CI-994_In_Vivo_Study_Workflow Start Start: Tumor Cell Injection Tumor_Engraftment Tumor Engraftment (Bioluminescence Imaging) Start->Tumor_Engraftment Randomization Randomization Tumor_Engraftment->Randomization Vehicle_Control Vehicle Control (Daily Oral Gavage) Randomization->Vehicle_Control CI994_Treatment CI-994 Treatment (30 mg/kg, Daily Oral Gavage) Randomization->CI994_Treatment Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Vehicle_Control->Monitoring CI994_Treatment->Monitoring Endpoint Endpoint: Survival Analysis Monitoring->Endpoint

Caption: Experimental workflow for an in vivo efficacy study of CI-994.

CI-994_Toxicity_Pathway CI994_High_Dose High Dose CI-994 (>90 mg/kg) Target_Tissues Tissues with Rapidly Dividing Cell Populations CI994_High_Dose->Target_Tissues Bone_Marrow Bone Marrow Target_Tissues->Bone_Marrow Lymphoid_Tissue Lymphoid Tissue Target_Tissues->Lymphoid_Tissue Testes Testes Target_Tissues->Testes Myelosuppression Myelosuppression (Neutropenia, Thrombocytopenia) Bone_Marrow->Myelosuppression Lymphoid_Depletion Lymphoid Depletion Lymphoid_Tissue->Lymphoid_Depletion Testicular_Degeneration Testicular Degeneration (Irreversible) Testes->Testicular_Degeneration Toxicity_Manifestations Toxicity Manifestations Myelosuppression->Toxicity_Manifestations Lymphoid_Depletion->Toxicity_Manifestations Testicular_Degeneration->Toxicity_Manifestations

Caption: Key organ systems affected by CI-994 toxicity in preclinical models.

References

Technical Support Center: Mitigating CI-949-Induced Adverse Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating adverse effects observed during preclinical studies with CI-949 in animal models. The information is based on published literature and general best practices in animal care and toxicology.

Frequently Asked Questions (FAQs)

Q1: What are the known adverse effects of this compound in animal models?

A1: Based on available studies, this compound is generally well-tolerated at lower doses. At a high dose of 100 mg/kg/day, the most consistently reported adverse effects in rats are a decrease in body weight gain and a significant increase in liver weight.[1][2] One study also reported mortality in a small fraction of rats at this dose level.[2]

Q2: What is the mechanism of action of this compound and is it related to the observed side effects?

A2: this compound is characterized as an inhibitor of allergic mediator release.[2][3] The available literature does not establish a direct link between this mechanism and the observed adverse effects of decreased body weight gain and increased liver weight at high doses.

Q3: Are there any specific antidotes or targeted therapies to counteract this compound-induced adverse effects?

A3: Currently, there are no specific antidotes or targeted therapies described in the scientific literature for the adverse effects induced by this compound. Management of these effects relies on supportive care and careful monitoring.

Q4: At what dose level are adverse effects of this compound typically observed?

A4: Adverse effects, specifically decreased body weight gain and increased liver weight, have been reported at a dose of 100 mg/kg/day in rats.[1][2] A no-effect level for increased pulmonary tumor burden in a specific mouse model was noted at 50 mg/kg/day.[3]

Troubleshooting Guides

Decreased Body Weight Gain

A reduction in body weight gain is a common non-specific finding in toxicology studies. The following steps can help in managing this observation during this compound administration.

1. Initial Assessment:

  • Confirm Observation: Consistently record body weights at the same time each day.

  • Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.

  • Clinical Signs: Observe the animals for other clinical signs of distress, such as lethargy, ruffled fur, or changes in posture.

2. Potential Causes and Mitigation Strategies:

  • Reduced Palatability of Dosed Feed: If this compound is administered in the feed, the compound might alter the taste or smell, leading to reduced consumption.

    • Mitigation: Consider alternative dosing methods such as oral gavage. If feed administration is necessary, explore the use of palatable flavorings (in consultation with a veterinarian and ensuring no interference with the study endpoint).

  • Systemic Toxicity: The decreased weight gain could be a direct physiological response to the compound.

    • Mitigation: Implement supportive care measures. Provide a high-energy, palatable supplemental diet.[4] This can be in the form of a wet mash or gel-based diet. Ensure easy access to food and water.

  • Gastrointestinal Distress: Although not specifically reported for this compound, general malaise or GI upset can lead to reduced food intake.

    • Mitigation: Monitor for signs of GI distress like diarrhea or changes in fecal output. Consult with a veterinarian for potential supportive treatments.

Suspected Hepatotoxicity

An increase in liver weight is a potential indicator of hepatotoxicity. The following guide provides steps for monitoring and addressing this finding.

1. Monitoring and Detection:

  • Serum Biochemistry: Regularly collect blood samples to monitor liver enzyme levels, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as total bilirubin.[5][6] Elevated levels of these markers can indicate liver damage.

  • Histopathology: At the end of the study, or if animals are euthanized due to humane endpoints, perform a thorough gross and microscopic examination of the liver tissue. This is crucial for identifying cellular changes, inflammation, or necrosis.[7]

2. Management and Investigation:

  • Dose Reduction/Discontinuation: If significant elevations in liver enzymes or other signs of severe toxicity are observed, consider reducing the dose of this compound or discontinuing treatment for the affected animals, if the study design permits.

  • Supportive Care: Provide general supportive care to maintain the overall health of the animals. This includes ensuring proper hydration and nutrition.

  • Mechanism Investigation: If hepatotoxicity is confirmed, further studies could be designed to investigate the underlying mechanism, such as assessing markers of oxidative stress or specific cellular pathways.

Quantitative Data Summary

Adverse EffectAnimal ModelDoseObservationReference
Decreased Body Weight GainMale Fischer 344 Rats100 mg/kg/daySignificant decrease in body weight gain over 14 days.[2]
Increased Liver WeightWistar Rats100 mg/kg/daySignificant increase in liver weight after 21 days.[1]
MortalityMale Fischer 344 Rats100 mg/kg/dayLethal to 5 out of 40 rats between days 5 and 12.[2]
Increased Pulmonary Tumor BurdenFemale B6C3F1 Mice100 mg/kg/dayIncreased tumor burden in the B16F10 melanoma model.[3]

Experimental Protocols

Protocol 1: Monitoring Food Intake and Body Weight

Objective: To accurately quantify food consumption and monitor body weight changes in rodents administered this compound.

Materials:

  • Standard laboratory rodent diet

  • Palatable, high-energy supplemental diet (e.g., wet mash, gel diet)

  • Metabolic cages or standard cages with specialized feeders that minimize spillage

  • Calibrated digital scale

Procedure:

  • Acclimation: Acclimate animals to the housing conditions and measurement procedures for at least 3 days prior to the start of the study.

  • Baseline Measurement: Before the first dose of this compound, record the initial body weight of each animal and the initial weight of the food provided.

  • Daily Monitoring:

    • At the same time each day, record the body weight of each animal.

    • Weigh the remaining food in the feeder and any spillage to calculate the daily food intake.

    • Provide a pre-weighed amount of fresh food for the next 24-hour period.

  • Supplemental Diet: If a significant decrease in body weight or food intake is observed, provide a pre-weighed amount of a palatable, high-energy supplemental diet in a separate dish. Measure the consumption of the supplemental diet daily.

  • Data Analysis: Analyze body weight trends and food consumption data to identify any treatment-related effects.

Protocol 2: Monitoring Liver Function

Objective: To assess the potential hepatotoxicity of this compound by monitoring serum liver enzymes and conducting histopathological analysis.

Materials:

  • Blood collection supplies (e.g., micro-hematocrit tubes, syringes)

  • Centrifuge

  • Serum separator tubes

  • Clinical chemistry analyzer

  • Formalin or other appropriate fixative

  • Histology processing reagents and equipment

Procedure:

  • Blood Collection:

    • Collect blood samples from a suitable site (e.g., tail vein, saphenous vein) at baseline and at predetermined intervals during the study.

    • Process the blood to separate the serum.

  • Serum Biochemistry:

    • Use a clinical chemistry analyzer to measure the levels of ALT, AST, and total bilirubin in the serum samples.

  • Necropsy and Tissue Collection:

    • At the end of the study, euthanize the animals and perform a gross examination of the liver.

    • Record the liver weight.

    • Collect sections of each liver lobe and fix them in 10% neutral buffered formalin.

  • Histopathology:

    • Process the fixed liver tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A veterinary pathologist should examine the slides for any evidence of hepatocellular injury, inflammation, necrosis, or other abnormalities.

  • Data Analysis: Compare the serum biochemistry data and histopathology findings between the this compound treated groups and the control group.

Visualizations

Experimental_Workflow_for_Adverse_Effect_Monitoring start Start of Study: This compound Administration daily_monitoring Daily Monitoring: - Body Weight - Food/Water Intake - Clinical Signs start->daily_monitoring periodic_monitoring Periodic Monitoring: - Blood Collection for  Serum Biochemistry  (ALT, AST, Bilirubin) start->periodic_monitoring adverse_effect Adverse Effect Observed? daily_monitoring->adverse_effect periodic_monitoring->adverse_effect no_effect Continue Study per Protocol adverse_effect->no_effect No mitigation Implement Mitigation Strategies: - Supportive Care - Nutritional Support adverse_effect->mitigation Yes end_of_study End of Study: - Necropsy - Organ Weights - Histopathology no_effect->end_of_study dose_adjustment Consider Dose Adjustment/ Discontinuation mitigation->dose_adjustment mitigation->end_of_study dose_adjustment->daily_monitoring dose_adjustment->end_of_study data_analysis Data Analysis and Interpretation end_of_study->data_analysis

Caption: Workflow for monitoring and managing adverse effects.

Weight_Loss_Decision_Tree start Significant Body Weight Loss Observed measure_intake Measure Food and Water Intake start->measure_intake intake_reduced Is Intake Reduced? measure_intake->intake_reduced palatability Investigate Palatability (if dosed feed) intake_reduced->palatability Yes monitor_signs Monitor for Other Clinical Signs intake_reduced->monitor_signs No gavage Consider Oral Gavage palatability->gavage supportive_care Provide Nutritional Support (e.g., wet mash, gel diet) palatability->supportive_care gavage->supportive_care consult_vet Consult Veterinarian supportive_care->consult_vet systemic_toxicity Suspect Systemic Toxicity monitor_signs->systemic_toxicity systemic_toxicity->consult_vet

Caption: Decision tree for addressing weight loss in animal models.

References

Navigating CI-994: A Technical Guide to Experimental Consistency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor CI-994 (Tacedinaline), achieving reproducible and reliable experimental outcomes is paramount. This guide provides a comprehensive technical support resource, including troubleshooting advice and frequently asked questions, to address common challenges and sources of variability in CI-994 experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CI-994?

A1: CI-994 is a selective inhibitor of Class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2] By inhibiting these enzymes, CI-994 prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and altered gene expression.[3][4] This can result in cell cycle arrest, apoptosis, and synergistic effects when combined with other anticancer agents.[5][6]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The effective concentration of CI-994 can vary significantly depending on the cell line. For example, in non-small cell lung cancer cell lines A-549 and LX-1, a concentration-dependent cell survival inhibition was observed with an IC50 of 80 microM.[5] In LNCaP prostate cancer cells, the IC50 was found to be 7.4 microM.[7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q3: How should CI-994 be prepared for in vivo administration?

A3: For intraperitoneal injection in mice, CI-994 can be dissolved in a vehicle of 10% dimethyl sulfoxide (DMSO), 30% Kolliphor, and 60% 0.9% saline.[1] For oral gavage, CI-994 powder can be first dissolved in DMSO and then further diluted with sterile water on the day of administration.[8] It is recommended to prepare the final solution fresh for each use.[9]

Q4: Are there known issues with the stability or solubility of CI-994?

A4: While specific stability data is not extensively reported in the provided search results, it is noted that moisture-absorbing DMSO can reduce the solubility of CI-994.[7] Therefore, using fresh, high-quality DMSO is recommended for preparing stock solutions.[7] For in vivo preparations, using the mixed solution immediately is advised for optimal results.[7]

Q5: What are some common reasons for observing high variability in animal studies?

A5: Variability in animal studies can arise from several factors, including:

  • Drug Administration: Inconsistent administration techniques (e.g., intraperitoneal vs. oral gavage) can affect bioavailability.

  • Animal Strain and Age: Different mouse or rat strains may exhibit varied metabolic responses to the compound. Age can also be a significant factor, as demonstrated in studies on aged mice.[10][11]

  • Tumor Model: In cancer studies, the specific tumor model and its inherent biological characteristics will influence the response to CI-994.[2][8][12]

  • Timing of Treatment: The schedule and duration of CI-994 administration can significantly impact outcomes.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent In Vitro Results Cell line passage number and healthUse cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
CI-994 solution degradationPrepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Variability in seeding densityEnsure a consistent number of cells are seeded in each well and that they are evenly distributed.
Low Efficacy in Animal Models Inadequate dosagePerform a dose-escalation study to determine the maximum tolerated dose and optimal effective dose for your specific animal model.[8][10]
Poor bioavailabilityConsider the route of administration. Oral gavage may lead to different absorption kinetics compared to intraperitoneal injection. Ensure proper formulation to enhance solubility.[1][8]
Tumor heterogeneityIf using xenograft models, be aware of potential tumor heterogeneity that could lead to varied responses.
Unexpected Toxicity in Animals Vehicle-related toxicityRun a vehicle-only control group to assess any adverse effects of the solvent mixture.
Off-target effectsWhile CI-994 is selective for Class I HDACs, off-target effects can occur at higher concentrations.[13] Consider reducing the dose or frequency of administration.
Difficulty Reproducing Published Data Differences in experimental protocolsCarefully review and replicate the exact methodologies of the published study, including cell lines, animal models, drug formulation, and treatment schedules.[1][8]
Reagent qualityUse high-purity CI-994 and analytical grade solvents from reputable suppliers.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., A-549, LX-1, or LNCaP) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with a range of CI-994 concentrations (e.g., 0.01 to 160 µM) for 24, 48, or 72 hours.[5] Include a vehicle-only control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Growth Study in a Mouse Xenograft Model
  • Cell Implantation: Orthotopically inject a luciferase-expressing human medulloblastoma cell line (e.g., D425 MED or MED8A) into the cerebella of immunodeficient mice.[8]

  • Tumor Engraftment Confirmation: Monitor tumor growth via bioluminescence imaging (BLI) approximately 7 days post-injection.[8]

  • Randomization and Treatment: Randomize tumor-bearing mice into treatment and control groups. Administer CI-994 (e.g., 30 mg/kg) or vehicle control daily via oral gavage.[8]

  • Monitoring: Monitor tumor growth using BLI and observe the overall health and survival of the mice.[8]

  • Endpoint Analysis: At the study endpoint, collect tumors and other relevant tissues for further analysis (e.g., histology, RNA sequencing).[8]

Visualizations

CI994_Mechanism_of_Action cluster_nucleus Cell Nucleus CI994 CI-994 HDAC HDAC1/2/3 CI994->HDAC Inhibition Acetyl Acetyl Group HDAC->Acetyl Removes Chromatin Condensed Chromatin (Gene Silencing) Histone Histone Tail (Lysine) Histone->Chromatin Leads to Acetyl->Histone OpenChromatin Open Chromatin (Gene Transcription) Chromatin->OpenChromatin Relaxes to Gene Target Genes OpenChromatin->Gene Allows Access for Transcription Factors Experimental_Workflow_CI994 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection & Culture B Dose-Response Assay (e.g., MTT) A->B C Mechanism of Action Assays (e.g., Western Blot for Ac-Histone) B->C D Animal Model Selection (e.g., Xenograft) B->D Inform Dose Selection G Endpoint Analysis (e.g., Histology, RNA-seq) C->G Correlate Mechanisms E CI-994 Formulation & Dosing Regimen D->E F Treatment & Monitoring (e.g., Tumor Volume, Survival) E->F F->G

References

Validation & Comparative

A Comparative Analysis of CI-949 and Cromolyn Sodium in Allergic Mediator Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of CI-949 and cromolyn sodium in the inhibition of allergic mediator release, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in the development of anti-allergic and anti-inflammatory therapeutics.

Introduction

Allergic reactions are primarily mediated by the release of inflammatory mediators from activated mast cells. Two compounds that have been investigated for their ability to inhibit this process are cromolyn sodium and this compound. Cromolyn sodium is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions.[1] this compound is a novel compound that has been identified as an orally effective inhibitor of allergic mediator release.[2] This guide will compare the efficacy of these two compounds based on available preclinical data.

Quantitative Comparison of Efficacy

The following table summarizes the in vitro efficacy of this compound and cromolyn sodium in inhibiting the release of key inflammatory mediators from antigen-challenged guinea pig lung fragments.

CompoundMediator InhibitedIC50 (µM)
This compound Histamine26.7 ± 2.8
Leukotrienes (C4/D4)2.7 ± 2.4
Thromboxane B23.0 ± 1.8
Cromolyn Sodium Histamine>1000
Leukotrienes (C4/D4)138.0 ± 51.0
Thromboxane B2165.0 ± 50.0

Data sourced from a comparative study on antigen-challenged guinea pig lung fragments.

Experimental Protocols

The data presented above was generated from in vitro and in vivo experiments utilizing guinea pig models of allergic reaction.

In Vitro: Inhibition of Mediator Release from Guinea Pig Lung Fragments

Objective: To determine the concentration-dependent inhibitory effect of this compound and cromolyn sodium on the release of histamine, leukotrienes, and thromboxane from sensitized lung tissue upon antigen challenge.

Methodology:

  • Sensitization: Guinea pigs were actively sensitized to a specific antigen.

  • Tissue Preparation: Lung tissue was removed and fragmented.

  • Incubation: The lung fragments were pre-incubated with varying concentrations of this compound or cromolyn sodium.

  • Antigen Challenge: The tissue was then challenged with the sensitizing antigen to induce mediator release.

  • Mediator Quantification: The concentration of histamine, sulfidopeptide leukotrienes (LTC4/D4), and thromboxane B2 in the supernatant was measured using appropriate bioassays.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for each compound against each mediator was calculated.

In Vivo: Protection from Aerosol-Allergen Challenge in Guinea Pigs

Objective: To assess the protective effect of this compound against antigen-induced respiratory distress in a live animal model.

Methodology:

  • Sensitization: Guinea pigs were actively sensitized to an aerosolized allergen.

  • Drug Administration: this compound was administered to the sensitized animals either intraperitoneally (i.p.) or orally (per os) at varying doses.

  • Aerosol Challenge: Following drug administration, the animals were exposed to an aerosol of the allergen.

  • Observation: The animals were observed for signs of respiratory distress, and the duration of protection was recorded.

Signaling Pathways

The following diagrams illustrate the known and proposed signaling pathways for cromolyn sodium and this compound in the context of mast cell degranulation.

cromolyn_sodium_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds Calcium_Channel Calcium Channel IgE_Receptor->Calcium_Channel Activates Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Allows Cromolyn_Sodium Cromolyn Sodium Cromolyn_Sodium->Calcium_Channel Inhibits Degranulation Degranulation (Mediator Release) Calcium_Influx->Degranulation Triggers

Figure 1: Proposed signaling pathway for cromolyn sodium in mast cell stabilization.

ci_949_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds Signaling_Cascade Signaling Cascade IgE_Receptor->Signaling_Cascade Initiates CI_949 This compound CI_949->Signaling_Cascade Inhibits Mediator_Release Mediator Synthesis & Release Signaling_Cascade->Mediator_Release Leads to

References

A Comparative Analysis of CI-949 and Ketotifen in the Inhibition of Histamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histamine release-inhibiting properties of the novel antiallergy compound CI-949 and the established mast cell stabilizer, ketotifen. The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for further investigation and development.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the inhibition of histamine release by this compound and ketotifen. It is important to note that the data for each compound were generated in different experimental models, which precludes a direct, definitive comparison of potency.

CompoundExperimental ModelInhibitor ConcentrationPercent Inhibition of Histamine ReleaseIC50 Value
This compound Antigen-challenged lung fragments from actively sensitized guinea-pigsNot specifiedNot specified26.7 +/- 2.8 µM[1]
Ketotifen Antigen-challenged lung fragments from actively sensitized guinea-pigsHigh concentrationsPartial inhibitionNot determined[1]
Ketotifen Passively sensitized human lung fragmentsNot specifiedBell-shaped dose-responseNot determined[2]
Ketotifen Human conjunctival mast cells (anti-IgE stimulated)~10⁻¹¹ to 10⁻⁴ M≥90%Not determined[3]
Ketotifen Basophils from allergic patients (allergen-stimulated)Not specified"Clear action as an inhibitor"Not determined[4]

Note: The study on this compound in guinea pig lung fragments indicated that ketotifen did not inhibit histamine release or did so only at high concentrations in that specific model[1]. Conversely, studies on human mast cells and basophils have demonstrated a significant inhibitory effect of ketotifen on histamine release[3][4]. This highlights the potential for species- and tissue-specific differences in drug activity.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a generalized protocol for an in vitro histamine release assay, based on methodologies described in the cited literature. The specific protocol for the this compound study was not available in the public domain.

In Vitro Histamine Release Assay from Lung Tissue

This protocol describes a common method for measuring antigen-induced histamine release from isolated lung tissue fragments.

1. Tissue Preparation:

  • Lungs are obtained from actively sensitized animals (e.g., guinea pigs sensitized with ovalbumin) or passively sensitized human lung tissue is used.
  • The lung tissue is dissected into small fragments (e.g., 1-2 mm³).
  • The fragments are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove excess blood and debris.

2. Incubation with Inhibitors:

  • Lung fragments are pre-incubated with various concentrations of the test compound (this compound or ketotifen) or a vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

3. Antigen Challenge:

  • The lung fragments are then challenged with the specific antigen (e.g., ovalbumin) to induce mast cell degranulation and histamine release.
  • The incubation continues for a defined time (e.g., 15-30 minutes) at 37°C.

4. Sample Collection and Histamine Measurement:

  • The reaction is stopped by placing the samples on ice.
  • The supernatant is collected after centrifugation to separate it from the lung tissue.
  • The histamine concentration in the supernatant is measured using a sensitive method such as:
  • Fluorometric assay: This method involves the reaction of histamine with o-phthaldialdehyde (OPT) to form a fluorescent product.
  • Enzyme-linked immunosorbent assay (ELISA): A competitive immunoassay that uses antibodies specific for histamine.

5. Data Analysis:

  • The percentage of histamine release is calculated relative to a positive control (total histamine release induced by a lytic agent like Triton X-100) and a negative control (spontaneous release without antigen).
  • The percentage of inhibition by the test compound is calculated by comparing the histamine release in the presence and absence of the inhibitor.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of histamine release, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Mast Cell Degranulation Signaling Pathway

The following diagram illustrates a simplified signaling pathway leading to mast cell degranulation upon antigen stimulation. The precise point of intervention for this compound within this pathway has not been fully elucidated. Ketotifen is believed to stabilize the mast cell membrane, thereby preventing the influx of calcium and subsequent degranulation.

MastCellDegranulation Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn Kinase Activation FceRI->Lyn Syk Syk Kinase Activation Lyn->Syk PLCg PLCγ Activation Syk->PLCg IP3 IP3 Generation PLCg->IP3 DAG DAG Generation PLCg->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Ca_influx Ca²⁺ Influx Ca_release->Ca_influx Granule_fusion Granule Fusion with Membrane Ca_influx->Granule_fusion PKC->Granule_fusion Histamine_release Histamine Release Granule_fusion->Histamine_release Ketotifen Ketotifen Ketotifen->Granule_fusion Inhibits CI949 This compound (Proposed) CI949->Granule_fusion Inhibits (Hypothesized)

Caption: Simplified signaling cascade of IgE-mediated mast cell degranulation.

Experimental Workflow for Histamine Release Inhibition Assay

The diagram below outlines the key steps in a typical in vitro experiment designed to assess the inhibitory effect of a compound on histamine release.

ExperimentalWorkflow start Start sensitize Sensitize Tissue/ Cells with IgE start->sensitize wash1 Wash sensitize->wash1 preincubate Pre-incubate with This compound or Ketotifen wash1->preincubate challenge Challenge with Antigen preincubate->challenge stop_reaction Stop Reaction (e.g., Ice Bath) challenge->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_histamine Measure Histamine (e.g., Fluorometry, ELISA) collect_supernatant->measure_histamine analyze Data Analysis (% Inhibition, IC50) measure_histamine->analyze end End analyze->end

Caption: General experimental workflow for an in vitro histamine release assay.

Conclusion

The available data suggest that this compound is an effective inhibitor of antigen-induced histamine release in guinea pig lung tissue. The inhibitory activity of ketotifen appears to be more variable and dependent on the experimental model. While some studies demonstrate potent inhibition by ketotifen in human-derived cells, direct comparative studies with this compound under identical conditions are necessary to definitively establish their relative potencies. Further research is also required to elucidate the precise mechanism of action and the specific signaling pathways modulated by this compound. This guide provides a foundation for researchers to design and interpret future studies aimed at further characterizing these compounds.

References

A Comparative Analysis of CI-949 and Nedocromil: Two Anti-Allergic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-allergic and anti-inflammatory drug discovery, a thorough understanding of the comparative pharmacology of different agents is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of CI-949, a potential anti-allergy compound, and nedocromil, a well-established mast cell stabilizer. This comparison focuses on their mechanisms of action, inhibitory profiles against inflammatory mediators, and the experimental methodologies used to characterize them.

Mechanism of Action and Pharmacological Profile

This compound is an inhibitor of the release of allergic mediators. Preclinical studies have demonstrated its ability to effectively inhibit the release of histamine, sulfidopeptide leukotrienes (LTC4, LTD4), and thromboxane B2 from immunologically challenged tissues and cells.[1][2] This broad-spectrum inhibition suggests its potential in allergic conditions where multiple mediators contribute to the pathophysiology.

Nedocromil is classified as a mast cell stabilizer. Its primary mechanism of action is the inhibition of degranulation of mast cells, which prevents the release of histamine and other pre-formed mediators.[3][4][5] Beyond mast cells, nedocromil has been shown to inhibit the activation and mediator release from a variety of other inflammatory cells, including eosinophils, neutrophils, macrophages, monocytes, and platelets.[6] Its therapeutic effects are also attributed to its ability to inhibit axon reflexes and the release of sensory neuropeptides, as well as modulating chloride ion flux in inflammatory cells.[7] A key aspect of nedocromil's action involves the Annexin-A1/FPR2 signaling pathway, which plays a crucial role in its mast cell-stabilizing effect.[1][2][3]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and nedocromil from various in vitro studies. It is important to note that these values were obtained from different experimental systems and should be compared with this consideration in mind.

Table 1: Inhibitory Potency (IC50) of this compound on Mediator Release

MediatorCell/Tissue TypeStimulusIC50 (µM)Reference
HistamineHuman Leukocytesanti-IgE11.4[1]
Leukotriene C4/D4Human Leukocytesanti-IgE0.5[1]
Thromboxane B2Human Leukocytesanti-IgE0.1[1]
HistamineGuinea Pig Lung FragmentsAntigen26.7 ± 2.8[2]
Leukotriene C4/D4Guinea Pig Lung FragmentsAntigen2.7 ± 2.4[2]
Thromboxane B2Guinea Pig Lung FragmentsAntigen3.0 ± 1.8[2]

Table 2: Inhibitory Potency (IC50) of Nedocromil on Inflammatory Cell Function

EffectCell TypeStimulusIC50Reference
Inhibition of ChemotaxisNeutrophilsPAF~10⁻⁸ M[5]
Inhibition of ChemotaxisNeutrophilsZAS~10⁻⁷ - 10⁻⁶ M[5]
Inhibition of ChemotaxisNeutrophilsfMLP~10⁻⁷ M[5]
Inhibition of ChemotaxisNeutrophilsLTB4~10⁻⁶ M[5]
Inhibition of ChemotaxisEosinophilsPAF~10⁻⁶ M[5]
Inhibition of ChemotaxisEosinophilsLTB4~10⁻⁷ M[5]
Inhibition of Histamine ReleaseHuman Lung Mast CellsIgE-dependentIC30 5 x 10⁻⁶M[8]
Inhibition of Histamine ReleaseRat Peritoneal Mast CellsCompound 48/80Significant at 10⁻⁴ M[9]

Signaling Pathways and Experimental Workflows

Nedocromil's Mechanism via the Annexin-A1/FPR2 Pathway

Nedocromil's mast cell stabilizing effect is, in part, mediated through the upregulation and release of Annexin-A1 (ANX-A1). ANX-A1 then acts in an autocrine or paracrine manner by binding to the formyl peptide receptor 2 (FPR2/ALX), initiating a signaling cascade that leads to the inhibition of mast cell degranulation.

Nedocromil_Signaling_Pathway cluster_cell Mast Cell Nedocromil Nedocromil PKC Protein Kinase C (PKC) Nedocromil->PKC Activates ANXA1_p Phosphorylated Annexin-A1 (ANX-A1) PKC->ANXA1_p Phosphorylates ANXA1_release ANX-A1 Release ANXA1_p->ANXA1_release ANXA1_released Secreted ANX-A1 ANXA1_release->ANXA1_released FPR2 FPR2/ALX Receptor Inhibition Inhibition of Degranulation FPR2->Inhibition Initiates inhibitory signaling ANXA1_released->FPR2 Binds to

Nedocromil's signaling pathway in mast cells.
This compound's Inhibition of Mediator Release

This compound acts downstream of the initial trigger of mast cell activation, inhibiting the synthesis and release of multiple inflammatory mediators. The precise signaling pathway has not been fully elucidated, but its broad efficacy suggests an effect on a common pathway involved in the release of histamine, leukotrienes, and thromboxanes.

CI949_Inhibition_Workflow Antigen Antigen/Stimulus MastCell Mast Cell / Leukocyte Antigen->MastCell MediatorRelease Mediator Release Pathway MastCell->MediatorRelease CI949 This compound CI949->MediatorRelease Inhibits Histamine Histamine MediatorRelease->Histamine Leukotrienes Leukotrienes (LTC4, LTD4) MediatorRelease->Leukotrienes Thromboxane Thromboxane B2 MediatorRelease->Thromboxane

Inhibitory action of this compound on mediator release.

Experimental Protocols

In Vitro Inhibition of Mediator Release from Guinea Pig Lung Fragments (for this compound)

This assay is used to evaluate the ability of a compound to inhibit the antigen-induced release of multiple inflammatory mediators from sensitized lung tissue.

  • Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin.

  • Tissue Preparation: After a sensitization period, the lungs are removed, cleared of blood, and finely chopped into small fragments.

  • Incubation: The lung fragments are washed and then pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control in a buffered salt solution at 37°C.

  • Antigen Challenge: The tissues are then challenged with an optimal concentration of the antigen (ovalbumin) to induce mediator release.

  • Mediator Quantification: After a defined incubation period, the supernatants are collected. The concentrations of histamine, leukotrienes (LTC4/D4), and thromboxane B2 are quantified using specific and sensitive methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of mediator release at each drug concentration is calculated relative to the control (antigen challenge without the drug). The IC50 value is then determined from the concentration-response curve.

In Vitro Mast Cell Stabilization Assay (for Nedocromil)

This assay assesses the direct effect of a compound on mast cell degranulation.

  • Cell Source: Primary mast cells isolated from rat peritoneum or human tissues (e.g., lung, skin), or cultured mast cell lines (e.g., RBL-2H3) can be used.

  • Sensitization (for IgE-mediated degranulation): If using an IgE-dependent stimulus, the mast cells are sensitized by overnight incubation with anti-dinitrophenyl (DNP) IgE.

  • Treatment and Stimulation: The cells are washed to remove unbound IgE and then pre-incubated with various concentrations of the test compound (e.g., nedocromil) or vehicle for a short period (e.g., 15-30 minutes). Degranulation is then stimulated by adding a secretagogue, such as DNP-human serum albumin (for IgE-sensitized cells) or a non-immunological stimulus like compound 48/80 or a calcium ionophore.

  • Measurement of Degranulation: The extent of degranulation is typically quantified by measuring the activity of β-hexosaminidase, an enzyme co-released with histamine, in the cell supernatant and cell lysate. A colorimetric substrate is used, and the absorbance is measured. Alternatively, histamine levels can be directly measured by ELISA.

  • Data Analysis: The percentage of mediator release is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Conclusion

This compound and nedocromil both demonstrate significant anti-allergic properties through the inhibition of inflammatory mediator release. This compound exhibits a broad-spectrum inhibitory effect on histamine, leukotrienes, and thromboxanes, suggesting its potential in complex allergic responses. Nedocromil, a well-established therapeutic, primarily acts as a mast cell stabilizer with additional inhibitory effects on a range of inflammatory cells, partly through the Annexin-A1/FPR2 pathway.

The quantitative data presented, while not from direct comparative studies, highlight the different potencies and cellular targets of these two compounds. The detailed experimental protocols provide a framework for the preclinical evaluation of such anti-allergic agents. Further research, including head-to-head comparative studies and elucidation of the precise signaling pathway of this compound, would provide a more complete understanding of their relative therapeutic potential.

References

A Comparative Analysis of the Immunotoxic Profiles of CI-949 and CI-959

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunotoxic properties of two experimental antiallergic compounds, CI-949 and CI-959. The information is compiled from preclinical studies to assist researchers in understanding the potential immunomodulatory effects of these agents.

Executive Summary

This compound and CI-959, both developed as antiallergic drugs, exhibit distinct immunotoxic profiles. In direct comparative studies, CI-959 demonstrates more pronounced immunosuppressive effects than this compound at similar dose levels. CI-959 has been shown to significantly suppress antibody production and induce histopathological changes in lymphoid organs at high doses.[1] In contrast, this compound shows minimal to no adverse effects on the immune system, with some studies even suggesting a slight immunostimulatory effect at high concentrations.[1][2][3] The primary mechanism of CI-959's immunosuppressive action appears to be the inhibition of T-cell activation through the suppression of interleukin-2 (IL-2) production.[4] The precise signaling pathway for this compound's immunomodulatory effects is not as well-defined in the available literature.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies on this compound and CI-959.

Table 1: Effects on Humoral and Cell-Mediated Immunity in Wistar Rats

ParameterCompoundDose (mg/kg/day)EffectSignificance
Antibody Production (ELISA) This compound100Stimulating effectNot consistently significant
CI-959100SuppressedP < 0.05
Delayed-Type Hypersensitivity (DTH) This compound100No consistent effect-
CI-959100ImpairedNot statistically significant
Natural Killer Cell (NKC) Activity This compound100Stimulating effectNot consistently significant
CI-959100Unaffected-

Data derived from a 21-day study in Wistar rats.[1]

Table 2: Effects on Lymphoid Organs in Wistar Rats

ParameterCompoundDose (mg/kg/day)EffectSignificance
Spleen to Body Weight Ratio This compound100No significant change-
CI-959100Significantly reducedP < 0.05
Thymus to Body Weight Ratio This compound100No significant change-
CI-959100Significantly reducedP < 0.05
Histopathology (Spleen & Thymus) This compound100No significant lesions-
CI-959100Mild to severe lymphoid depletion-

Data derived from a 21-day study in Wistar rats.[1]

Table 3: Effects of CI-959 on Immune Parameters in Fischer 344 Rats

ParameterDose (mg/kg/day)Effect
Natural Killer Cell Activity 50 and 75Significantly reduced
Anti-sRBC Antibody Response 75Reduced
T- and B-Lymphocyte Numbers Up to 75Not affected
Mitogen-Induced Lymphocyte Proliferation Up to 75Not affected

Data derived from a 14-day study in Fischer 344 rats.[5]

Experimental Protocols

Immunotoxicity Assessment in Wistar Rats
  • Animals: Male Wistar rats.

  • Drug Administration: this compound was administered once daily, and CI-959 was administered twice daily by gavage for 21 days.

  • Humoral Immunity: Assessed using an enzyme-linked immunosorbent assay (ELISA) to measure antibody production.

  • Cell-Mediated Immunity: Evaluated using a delayed-type hypersensitivity (DTH) response.

  • Natural Killer Cell (NKC) Activity: Measured to assess spontaneous cytotoxicity.

  • Organ Weight Analysis: Ratios of spleen, thymus, liver, and kidney weights to body weight were determined.

  • Histopathology: Lymphoid tissues and other organs were examined for pathological changes.[1]

Immunotoxicologic Studies with CI-959 in Fischer 344 Rats
  • Animals: Male Fischer 344 rats.

  • Drug Administration: CI-959 was administered at doses of 25, 50, and 75 mg/kg/day for 14 days.

  • Immune Parameters Assessed:

    • Splenic T- and B-lymphocyte populations.

    • Antibody-forming cell response to sheep red blood cells (sRBC).

    • Concanavalin A and pokeweed mitogen-induced lymphocyte proliferation.

    • Natural Killer cell activity.

    • Reticuloendothelial system clearance of sRBC.[5]

Host Resistance Studies in B6C3F1 Mice
  • Animals: Female B6C3F1 mice.

  • Drug Administration: this compound or CI-959 was administered for 14 days.

  • Challenge Models:

    • Listeria monocytogenes

    • Streptococcus pneumoniae

    • B16F10 melanoma cells.[2][5]

Signaling Pathways and Mechanisms of Action

CI-959: Inhibition of T-Cell Activation via IL-2 Suppression

CI-959 has been shown to selectively inhibit lymphocyte functions.[4] A key mechanism is the blockage of Interleukin-2 (IL-2) release from stimulated T-cells. This inhibition of IL-2 production subsequently suppresses T-cell proliferation.[4] The inhibitory effect on T-cell proliferation could not be overcome by the addition of exogenous IL-2, suggesting that CI-959 may also interfere with downstream signaling pathways activated by the IL-2 receptor.[4]

CI_959_Mechanism cluster_TCell T-Cell TCR T-Cell Receptor (TCR) Signal_Transduction Signal Transduction Cascade TCR->Signal_Transduction Antigen Antigen Antigen->TCR IL2_Gene IL-2 Gene Transcription Signal_Transduction->IL2_Gene IL2_Production IL-2 Production & Release IL2_Gene->IL2_Production IL2R IL-2 Receptor (IL-2R) IL2_Production->IL2R Autocrine/ Paracrine Proliferation_Pathway Proliferation Signaling IL2R->Proliferation_Pathway TCell_Proliferation T-Cell Proliferation Proliferation_Pathway->TCell_Proliferation CI959 CI-959 CI959->IL2_Production Inhibits

Caption: Proposed mechanism of CI-959's immunosuppressive action.

This compound: Limited Immunomodulatory Effects

The precise molecular mechanism for the limited immunomodulatory effects of this compound is not well-elucidated in the reviewed literature. Studies indicate that it does not significantly alter major immune cell populations or their functions at overtly toxic doses.[3] Some evidence suggests a potential for mild immunostimulation at high doses, as seen in increased antibody production and NK cell activity, though these effects were not consistently observed.[1] Further research is required to determine the specific signaling pathways, if any, that are modulated by this compound.

CI_949_Workflow CI949_Admin This compound Administration (up to 100 mg/kg/day) Immune_System Immune System Parameters CI949_Admin->Immune_System Lymphocyte_Pop T/B Lymphocyte Populations Immune_System->Lymphocyte_Pop Antibody_Prod Antibody Production Immune_System->Antibody_Prod NK_Activity NK Cell Activity Immune_System->NK_Activity DTH_Response DTH Response Immune_System->DTH_Response Host_Resistance Host Resistance Immune_System->Host_Resistance Outcome Overall Outcome: No consistent immunotoxicity Lymphocyte_Pop->Outcome No significant change Antibody_Prod->Outcome Slight stimulation (inconsistent) NK_Activity->Outcome Slight stimulation (inconsistent) DTH_Response->Outcome No consistent effect Host_Resistance->Outcome Not adversely affected

Caption: Experimental workflow for assessing this compound immunotoxicity.

References

Comparative Efficacy of CI-949 in Preclinical Allergy Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational anti-allergy compound CI-949 against current therapeutic alternatives. The following sections detail its mechanism of action, comparative efficacy in established preclinical allergy models, and the experimental protocols used to generate the supporting data.

Mechanism of Action: Inhibition of Allergic Mediator Release

This compound is an orally active compound that functions as a potent inhibitor of allergic mediator release.[1] Its primary mechanism of action is the inhibition of the lipoxygenase enzyme, a key component of the arachidonic acid cascade. By blocking this pathway, this compound effectively curtails the synthesis and release of crucial mediators of allergic inflammation, including leukotrienes and thromboxanes. Furthermore, it has been shown to inhibit the release of pre-formed histamine from mast cells.[1]

The binding of an allergen to IgE antibodies on the surface of mast cells initiates a signaling cascade that leads to the release of various inflammatory mediators. This process, known as degranulation, is central to the allergic response. This compound intervenes in this pathway by inhibiting the enzymatic activity of 5-lipoxygenase, thereby preventing the conversion of arachidonic acid into leukotrienes. Leukotrienes are potent bronchoconstrictors and chemoattractants for immune cells, playing a significant role in the pathophysiology of asthma and other allergic diseases. The inhibition of histamine release further contributes to the anti-allergic effects of this compound.

CI-949_Mechanism_of_Action cluster_mast_cell Mast Cell cluster_effects Pathophysiological Effects Allergen_IgE Allergen-IgE Complex FcεRI FcεRI Receptor Allergen_IgE->FcεRI binds PLC Phospholipase C FcεRI->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Arachidonic_Acid Arachidonic Acid Ca_Influx->Arachidonic_Acid releases Degranulation Degranulation Ca_Influx->Degranulation triggers 5-LOX 5-Lipoxygenase Arachidonic_Acid->5-LOX substrate for Leukotrienes Leukotrienes (LTC₄, LTD₄, etc.) 5-LOX->Leukotrienes produces Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Inflammation Inflammation Leukotrienes->Inflammation Histamine_Granules Histamine Granules Histamine_Granules->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release Histamine_Release->Bronchoconstriction Vascular_Permeability Increased Vascular Permeability Histamine_Release->Vascular_Permeability CI949 This compound CI949->5-LOX inhibits

Figure 1. Signaling pathway of this compound's inhibitory action.

Comparative Efficacy in Preclinical Models

The efficacy of this compound has been evaluated in several well-established preclinical models of allergy. This section compares its performance with current standard-of-care treatments, including a leukotriene receptor antagonist (Montelukast) and biologic therapies (Omalizumab and Dupilumab).

In Vitro Inhibition of Mediator Release

The following table summarizes the in vitro potency of this compound in inhibiting the release of key allergic mediators from sensitized guinea pig lung fragments and human basophils. For comparison, data on Montelukast's effect on leukotriene release is also included. It is important to note that direct comparative studies are limited, and the data presented is compiled from separate investigations.

CompoundMediator InhibitedIC50 (µM)Cell/Tissue Type
This compound Histamine26.7 ± 2.8Guinea Pig Lung Fragments[1]
Leukotrienes (C4/D4)2.7 ± 2.4Guinea Pig Lung Fragments[1]
Thromboxane B23.0 ± 1.8Guinea Pig Lung Fragments[1]
Montelukast Cysteinyl LeukotrienesNot directly measured as IC50; significant inhibition at 5-10 µMRat Mast Cells (RBL-2H3)
Ovalbumin-Induced Asthma Model

The Ovalbumin (OVA)-induced asthma model in rodents is a widely used model to study allergic airway inflammation. The table below provides a qualitative comparison of the effects of this compound and alternative therapies in this model.

TreatmentKey Findings in OVA-Induced Asthma Model
This compound A dose of 50 mg/kg (i.p.) protected conscious, aerosol-allergen challenged guinea pigs for at least 1 hour, and 100 mg/kg (i.p. or per os) protected for at least 2 hours.[1]
Montelukast Reduced airway inflammation, pulmonary fibrosis, Th2 cytokine release, and expression of profibrotic mediators.[2] Inhaled montelukast potently suppressed cysteinyl-leukotriene-induced bronchoconstriction.[3]
Dupilumab As a blocker of IL-4 and IL-13 signaling, preclinical studies support its role in reducing key features of type 2 inflammation characteristic of this model. Clinical trials have shown significant reductions in exacerbations and improved lung function in asthma patients with type 2 inflammation.[4][5]
Lipoxygenase Inhibitors (General) Mice lacking a functioning 5-lipoxygenase enzyme show minimal alterations in methacholine responsiveness after OVA challenge, indicating the importance of this pathway in airway hyperreactivity.[6] Lipoxin A4, a product of the lipoxygenase pathway, has been shown to suppress inflammatory cell infiltration and Th2 cytokine secretion.[7]
Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is a classic in vivo assay to evaluate immediate hypersensitivity reactions. The following table compares the effects of this compound and Omalizumab in this model.

TreatmentKey Findings in PCA Model
This compound Data not available in the reviewed literature. However, its potent inhibition of histamine and leukotriene release suggests it would be effective in this model.
Omalizumab Preclinical studies in humanized mouse models have shown that Omalizumab can induce skin inflammation and anaphylaxis through the formation of immune complexes with IgE that engage Fcγ receptors.[8] This highlights a potential for adverse effects despite its therapeutic mechanism of reducing free IgE.
Leukotriene Receptor Antagonists Studies with leukotriene C4 synthase knockout mice show attenuated IgE-dependent passive cutaneous anaphylaxis, indicating that leukotrienes are key mediators in this response.[9]

Experimental Protocols

Detailed methodologies for the key preclinical models cited in this guide are provided below for researchers seeking to replicate or build upon these findings.

Ovalbumin-Induced Asthma Model Protocol

This model is used to induce an allergic airway inflammatory response in rodents, mimicking key features of human asthma.

OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Administration cluster_analysis Outcome Analysis Day0 Day 0: Intraperitoneal (i.p.) injection of Ovalbumin (OVA) emulsified in Alum. Day14 Day 14: Booster i.p. injection of OVA in Alum. Day0->Day14 Day21_23 Days 21-23: Inhalation challenge with aerosolized OVA. Treatment Administer this compound or comparator drug at specified time points relative to challenge. BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) analysis for inflammatory cell infiltrate. Lung_Histology Lung histology for airway inflammation and remodeling. Airway_Hyperresponsiveness Measurement of airway hyperresponsiveness to methacholine. Cytokine_Analysis Cytokine levels (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates. cluster_sensitization cluster_sensitization cluster_challenge cluster_challenge cluster_treatment cluster_treatment cluster_analysis cluster_analysis

Figure 2. Workflow for the Ovalbumin-induced asthma model.

Sensitization:

  • On day 0, mice or guinea pigs are sensitized by an intraperitoneal injection of ovalbumin (e.g., 20 µg) emulsified in aluminum hydroxide (alum).

  • A booster injection is typically given on day 14.

Challenge:

  • Beginning on day 21, animals are challenged with aerosolized ovalbumin (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days (e.g., 3 days).

Treatment:

  • This compound or comparator drugs are administered at various time points before or after the challenge, depending on the study design (e.g., orally or intraperitoneally).

Endpoint Measurement:

  • 24-48 hours after the final challenge, various parameters are assessed, including:

    • Bronchoalveolar lavage fluid (BALF) is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils).

    • Lung tissue is harvested for histological analysis of inflammation and airway remodeling.

    • Airway hyperresponsiveness is measured in response to a bronchoconstrictor agent like methacholine.

    • Levels of Th2 cytokines (IL-4, IL-5, IL-13) and IgE in serum or BALF are quantified.

Passive Cutaneous Anaphylaxis (PCA) Model Protocol

This model is a rapid and reproducible method for evaluating IgE-mediated immediate hypersensitivity reactions in the skin.

PCA_Model_Workflow cluster_sensitization Sensitization cluster_challenge Challenge cluster_treatment Treatment cluster_analysis Analysis Sensitization_Step Intradermal injection of anti-DNP IgE into the ear pinna of a mouse. Challenge_Step 24 hours later, intravenous injection of DNP-HSA antigen mixed with Evans blue dye. Treatment_Step Administer this compound or comparator drug prior to antigen challenge. Measurement_Step Measure the area and intensity of the blue dye extravasation in the ear. Quantification_Step Excise the ear tissue and extract the Evans blue dye for spectrophotometric quantification. cluster_sensitization cluster_sensitization cluster_challenge cluster_challenge cluster_treatment cluster_treatment cluster_analysis cluster_analysis

Figure 3. Workflow for the Passive Cutaneous Anaphylaxis model.

Sensitization:

  • Mice are passively sensitized by an intradermal injection of a specific IgE antibody (e.g., anti-dinitrophenyl IgE) into the ear pinna.

Challenge:

  • After a period of 24 to 48 hours to allow the IgE to bind to mast cells, the animals are challenged via intravenous injection with the corresponding antigen (e.g., dinitrophenyl-human serum albumin) mixed with a vascular permeability tracer, such as Evans blue dye.

Treatment:

  • Test compounds like this compound are typically administered prior to the antigen challenge.

Endpoint Measurement:

  • The degree of the allergic reaction is quantified by measuring the area and intensity of the blue dye that has extravasated into the ear tissue. The dye can be extracted from the tissue and quantified spectrophotometrically.

Conclusion

This compound demonstrates significant promise as an anti-allergy agent through its potent inhibition of the release of key inflammatory mediators. Its efficacy in preclinical models, particularly its ability to prevent allergen-induced responses, underscores its therapeutic potential. While direct comparative data with modern biologics is limited, its distinct mechanism of action as a lipoxygenase inhibitor and mast cell stabilizer suggests it could offer a valuable alternative or complementary approach to existing allergy treatments. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic standing of this compound in the management of allergic diseases.

References

A Comparative Analysis of CI-949 and Second-Generation Antihistamines in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug CI-949 and the widely used class of second-generation antihistamines. While direct comparative clinical trial data is unavailable due to the discontinuation of this compound's development, this document aims to offer an objective analysis based on their distinct mechanisms of action and available preclinical and clinical data.

Executive Summary

This compound and second-generation antihistamines represent two different strategies for mitigating allergic responses. This compound acts as an allergic mediator release inhibitor , preventing the degranulation of mast cells and basophils, thereby blocking the release of histamine and other inflammatory molecules. In contrast, second-generation antihistamines are histamine H1 receptor inverse agonists , which do not prevent histamine release but block its effects at the receptor level. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications.

Mechanism of Action

This compound: Inhibition of Mediator Release

This compound is a mast cell stabilizer. Its primary mechanism involves the inhibition of the release of pre-formed and newly synthesized mediators from activated mast cells and basophils. This includes histamine, leukotrienes (LTC4/D4), and thromboxane B2 (TXB2). By preventing the release of these potent inflammatory agents, this compound aimed to attenuate the initiation and progression of the allergic cascade.

Second-Generation Antihistamines: H1 Receptor Blockade

Second-generation antihistamines, such as cetirizine, loratadine, and fexofenadine, are highly selective for the peripheral histamine H1 receptor. They act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and thereby reducing its constitutive activity and blocking the action of histamine. Their selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier result in a significantly lower incidence of sedative effects compared to first-generation antihistamines.

Data Presentation

The following tables summarize the available quantitative data for this compound and representative second-generation antihistamines.

Table 1: In Vitro Efficacy of this compound - Inhibition of Mediator Release

MediatorCell TypeStimulusIC50 (µM)
HistamineGuinea Pig LungAntigen26.7
Leukotrienes (LTC4/D4)Guinea Pig LungAntigen2.7
Thromboxane B2 (TXB2)Guinea Pig LungAntigen3.0

Table 2: Clinical Efficacy of Second-Generation Antihistamines - Inhibition of Histamine-Induced Wheal and Flare Response

DrugDoseInhibition of Wheal Area (%)Inhibition of Flare Area (%)
Cetirizine10 mg~70-90%~80-95%
Loratadine10 mg~50-70%~60-80%
Fexofenadine180 mg~60-80%~70-90%

Note: The percentages represent the approximate range of maximal inhibition observed in various clinical studies. The exact values can vary depending on the study design and patient population.

Experimental Protocols

Antigen-Induced Mediator Release from Guinea Pig Lung Fragments (for this compound data)
  • Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin.

  • Tissue Preparation: Fourteen to 21 days after sensitization, the animals are euthanized, and the lungs are removed and finely chopped.

  • Incubation: The lung fragments are pre-incubated with various concentrations of this compound or vehicle control in a suitable buffer (e.g., Tyrode's solution) at 37°C.

  • Antigen Challenge: The lung fragments are then challenged with ovalbumin to induce mast cell degranulation.

  • Mediator Quantification: After a defined incubation period, the supernatant is collected. Histamine content is measured by a sensitive bioassay or fluorometric assay. Leukotrienes and thromboxane B2 are quantified using specific enzyme immunoassays (EIAs).

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of mediator release (IC50) is calculated from the concentration-response curves.

Histamine-Induced Wheal and Flare Test in Humans (for second-generation antihistamine data)
  • Subject Selection: Healthy, non-atopic adult volunteers are recruited. Subjects must abstain from any medication that could interfere with the test for a specified period.

  • Baseline Measurement: The volar surface of the forearm is marked with test sites. A baseline skin prick test with a standardized histamine solution (e.g., 1 mg/mL) is performed, and the resulting wheal and flare areas are measured after 15 minutes.

  • Drug Administration: Subjects are administered a single oral dose of the second-generation antihistamine or placebo in a double-blind, crossover fashion.

  • Post-Dose Measurements: Histamine skin prick tests are repeated at multiple time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours). The wheal and flare areas are traced and quantified using digital planimetry.

  • Data Analysis: The percentage inhibition of the wheal and flare response at each time point is calculated relative to the baseline values.

Mandatory Visualization

G cluster_0 This compound: Mast Cell Stabilization Antigen Antigen IgE IgE Antigen->IgE Binds to Mast Cell Mast Cell IgE->Mast Cell Activates Mediator Release (Histamine, Leukotrienes) Mediator Release (Histamine, Leukotrienes) Mast Cell->Mediator Release (Histamine, Leukotrienes) Initiates This compound This compound This compound->Mast Cell Inhibits

Caption: Mechanism of Action of this compound.

G cluster_1 Second-Generation Antihistamines: H1 Receptor Blockade Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Allergic Symptoms Allergic Symptoms H1 Receptor->Allergic Symptoms Causes Second-Gen Antihistamine Second-Gen Antihistamine Second-Gen Antihistamine->H1 Receptor Blocks

Caption: Mechanism of Action of Second-Generation Antihistamines.

G cluster_2 Experimental Workflow: Antigen-Induced Mediator Release Assay A Sensitize Guinea Pig (Ovalbumin) B Isolate and Prepare Lung Tissue Fragments A->B C Pre-incubate with this compound or Vehicle B->C D Challenge with Ovalbumin C->D E Collect Supernatant D->E F Quantify Mediators (Histamine, LT, TXB2) E->F G Calculate IC50 F->G

Caption: Workflow for Mediator Release Assay.

G cluster_3 Experimental Workflow: Histamine-Induced Wheal and Flare Test H Recruit Healthy Volunteers I Baseline Histamine Skin Prick Test H->I J Administer Antihistamine or Placebo I->J K Repeat Skin Prick Tests (Multiple Time Points) J->K L Measure Wheal and Flare Areas K->L M Calculate % Inhibition L->M

Caption: Workflow for Wheal and Flare Test.

Discussion and Conclusion

The comparison between this compound and second-generation antihistamines highlights a trade-off between broad-spectrum mediator inhibition and targeted receptor blockade.

  • This compound's Potential Advantages: By inhibiting the release of multiple inflammatory mediators, this compound could theoretically offer a broader anti-inflammatory effect than H1 receptor antagonists alone. This could be particularly beneficial in allergic conditions where leukotrienes and other mediators play a significant role, such as in the late-phase allergic reaction and in asthma.

  • Second-Generation Antihistamines' Established Profile: These drugs are highly effective in controlling the acute symptoms of allergy that are primarily driven by histamine, such as itching, sneezing, and rhinorrhea. Their well-established safety and efficacy profiles, coupled with their non-sedating nature, make them a cornerstone of allergy treatment.

The discontinuation of this compound's clinical development means that its full therapeutic potential and safety profile in humans were never fully elucidated. Second-generation antihistamines, on the other hand, have a long history of clinical use and a well-understood risk-benefit profile.

For drug development professionals, the story of this compound underscores the challenges of developing mast cell stabilizers for systemic use. While a promising mechanism of action, achieving a therapeutic window that is both effective and safe has proven difficult. In contrast, the success of second-generation antihistamines demonstrates the value of highly specific receptor targeting in managing allergic diseases. Future research may focus on combining the principles of both approaches, for instance, by developing molecules with dual H1 receptor antagonist and mast cell stabilizing properties.

Comparative Analysis of CI-949 and Montelukast: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a head-to-head comparison of the investigational drug CI-949 and the established drug montelukast, focusing on their distinct mechanisms of action and preclinical profiles. The information is intended for researchers, scientists, and professionals in drug development, with an emphasis on experimental data and methodologies.

Introduction

Montelukast is a widely prescribed leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. It selectively targets the cysteinyl leukotriene receptor 1 (CysLT1), blocking the pro-inflammatory effects of leukotrienes. In contrast, this compound, an experimental compound from the 1980s, was investigated for its anti-inflammatory and anti-allergy potential, operating through a different mechanism: the inhibition of the 5-lipoxygenase (5-LO) enzyme, which is critical for the synthesis of leukotrienes. This comparison elucidates their differing pharmacological approaches to mitigating inflammatory pathways.

Mechanism of Action

The primary distinction between this compound and montelukast lies in their targets within the arachidonic acid cascade. Montelukast acts downstream, blocking the receptor for cysteinyl leukotrienes, while this compound acts upstream, preventing their very formation.

Montelukast: As a CysLT1 receptor antagonist, montelukast competitively binds to the CysLT1 receptor, preventing cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) from binding and initiating a signaling cascade. This blockade prevents effects such as bronchoconstriction, vascular permeability, and eosinophil migration.

This compound: This compound functions as an inhibitor of the 5-lipoxygenase (5-LO) enzyme. By inhibiting 5-LO, this compound prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the precursor for all leukotrienes, including both cysteinyl leukotrienes and LTB₄.

cluster_pathway Arachidonic Acid Cascade & Drug Targets AA Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO PLO Phospholipids PLA2 PLA₂ PLO->PLA2 Inhibited by Corticosteroids PLA2->AA LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->LTC4 CysLT1 CysLT1 Receptor LTC4->CysLT1 Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Response CI949 This compound CI949->FiveLO Inhibits Montelukast Montelukast Montelukast->CysLT1 Antagonizes

Caption: Drug targets in the arachidonic acid cascade.

Preclinical Efficacy Data

Quantitative data from preclinical studies highlight the potency and activity of each compound in specific assays.

CompoundAssay TypeSpecies/Cell LineIC₅₀ / KᵢReference
This compound 5-Lipoxygenase Inhibition (Broken Cell)Rat Peritoneal Neutrophils0.23 µM
This compound 5-Lipoxygenase Inhibition (Intact Cell)Rat Peritoneal Neutrophils0.38 µM
This compound A23187-Induced LTB₄ SynthesisHuman Whole Blood1.8 µM
Montelukast LTD₄ Receptor Binding Affinity (Kᵢ)Guinea Pig Lung Membranes2.1 nM
Montelukast LTD₄ Receptor Binding Affinity (Kᵢ)Human Lung Membranes1.9 ± 0.3 nM
Montelukast LTD₄-induced Contraction Inhibition (pA₂)Guinea Pig Trachea9.3

Experimental Protocols

The data presented above were derived from specific in vitro and ex vivo experimental models designed to assess the inhibition of leukotriene synthesis or receptor antagonism.

Protocol 1: 5-Lipoxygenase Inhibition Assay (this compound)

This protocol outlines the methodology used to determine the inhibitory activity of this compound on the 5-LO enzyme.

cluster_workflow Workflow: 5-LO Inhibition Assay step1 1. Cell Isolation Isolate peritoneal neutrophils from glycogen-stimulated rats. step2 2. Cell Preparation Prepare both intact cells and a 27,000g supernatant (broken cell prep). step1->step2 step3 3. Incubation Pre-incubate cells/supernatant with this compound or vehicle control. step2->step3 step4 4. Stimulation Add arachidonic acid and the calcium ionophore A23187 to initiate leukotriene synthesis. step3->step4 step5 5. Termination & Extraction Stop the reaction and extract the lipid products. step4->step5 step6 6. Analysis Quantify LTB₄ and 5-HETE levels using High-Performance Liquid Chromatography (HPLC). step5->step6 step7 7. Calculation Calculate the IC₅₀ value from the dose-response curve. step6->step7

CI-949: A Comparative Analysis of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the experimental data on the antiallergic compound CI-949 reveals promising, though limited, efficacy in animal models and in vitro human tissues. Despite its potential, a notable absence of publicly available human clinical trial data suggests that the compound may not have advanced to later stages of drug development.

Developed by Parke-Davis, this compound (5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-1-phenyl-1H-indole-2-carboxamide) was investigated as a potential orally active antiallergic agent. Its primary mechanism of action appears to be the inhibition of the release of allergic mediators, such as histamine and leukotrienes. This guide provides a comprehensive comparison of its efficacy based on available preclinical data.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from studies conducted in various animal models and in vitro systems.

Table 1: In Vitro Efficacy of this compound on Allergic Mediator Release from Guinea Pig Lung Tissue

Mediator InhibitedIC50 (µM)Experimental System
Histamine26.7 ± 2.8Antigen-challenged actively sensitized guinea pig lung fragments
Sulfidopeptide Leukotrienes (C4/D4)2.7 ± 2.4Antigen-challenged actively sensitized guinea pig lung fragments
Thromboxane B23.0 ± 1.8Antigen-challenged actively sensitized guinea pig lung fragments

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

ModelDoseRoute of AdministrationEffect
Aerosol-Allergen Challenge50 mg/kgIntraperitoneal (i.p.)Protection for at least 1 hour
Aerosol-Allergen Challenge100 mg/kgIntraperitoneal (i.p.)Protection for at least 2 hours
Aerosol-Allergen Challenge100 mg/kgOral (per os)Protection for at least 2 hours

Table 3: Immunomodulatory Effects of this compound in Rodents

Animal ModelDoseDurationKey Findings
Fischer 344 Rats25, 50, 100 mg/kg/day14 daysDose-related increase in IgM secreting cells; no adverse effects on T- and B-lymphocyte populations, lymphocyte proliferation, or NK cell activity.
B6C3F1 Mice100 mg/kg/dayNot SpecifiedIncreased host resistance to Listeria monocytogenes.
B6C3F1 Mice100 mg/kg/dayNot SpecifiedIncreased pulmonary tumor burden in the B16F10 melanoma model.

Experimental Protocols

Detailed experimental methodologies for the key studies are outlined below:

Inhibition of Mediator Release from Guinea Pig Lung Fragments

  • Animal Model: Actively sensitized guinea pigs.

  • Tissue Preparation: Lung fragments were prepared from sensitized guinea pigs.

  • Experimental Procedure: The lung fragments were challenged with an antigen in the presence of varying concentrations of this compound.

  • Data Analysis: The release of histamine, sulfidopeptide leukotrienes (C4/D4), and thromboxane B2 into the supernatant was quantified. IC50 values were calculated as the concentration of this compound that caused a 50% inhibition of mediator release compared to the control.

Aerosol-Allergen Challenge in Guinea Pigs

  • Animal Model: Conscious, actively sensitized guinea pigs.

  • Experimental Procedure: Animals were pre-treated with this compound via intraperitoneal or oral routes. Subsequently, they were exposed to an aerosolized allergen.

  • Efficacy Endpoint: The protective effect of this compound was determined by observing the time until the onset of allergic symptoms, such as respiratory distress.

Immune Function Assessment in Fischer 344 Rats

  • Animal Model: Male Fischer 344 rats.

  • Drug Administration: this compound was administered daily by gavage for 14 consecutive days at doses of 25, 50, and 100 mg/kg/day.

  • Parameters Assessed:

    • Splenic T- and B-lymphocyte populations were quantified.

    • Antibody-forming cell response to sheep red blood cells (sRBC) was measured to assess humoral immunity.

    • Lymphocyte proliferation in response to mitogens (concanavalin A and pokeweed mitogen) was evaluated.

    • Natural Killer (NK) cell activity was assessed.

    • Reticuloendothelial system clearance of sRBC was determined.

Signaling Pathway and Experimental Workflow

The available data suggests that this compound acts by inhibiting the release of allergic mediators. The precise signaling pathway is not fully elucidated in the provided abstracts, but a simplified workflow of the proposed mechanism is depicted below.

G cluster_mast_cell Mast Cell / Basophil Antigen Antigen IgE IgE Antigen->IgE binds to FcεRI FcεRI IgE->FcεRI cross-links Signal_Transduction Signal Transduction Cascade FcεRI->Signal_Transduction activates Mediator_Release Mediator Release (Histamine, Leukotrienes, Thromboxane) Signal_Transduction->Mediator_Release triggers CI_949 This compound CI_949->Signal_Transduction inhibits

Caption: Proposed mechanism of action for this compound.

G cluster_workflow Experimental Workflow: In Vivo Allergen Challenge Sensitization 1. Active Sensitization of Guinea Pigs Drug_Admin 2. Administration of This compound or Vehicle Sensitization->Drug_Admin Allergen_Challenge 3. Aerosol Allergen Challenge Drug_Admin->Allergen_Challenge Observation 4. Observation of Allergic Symptoms Allergen_Challenge->Observation Data_Analysis 5. Determination of Protection Duration Observation->Data_Analysis

Caption: Workflow for in vivo allergen challenge studies.

A Cross-Species Pharmacological Comparison of the Novel Antiallergy Agent CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacology of CI-949, an experimental antiallergy compound. The information is compiled from preclinical studies to assist researchers in understanding its mechanism of action and effects across different species. This document summarizes the available data on its pharmacodynamics and immunomodulatory properties and presents a comparison with other relevant compounds where data is available.

Executive Summary

This compound is a novel compound that has demonstrated potent antiallergic properties by inhibiting the release of key inflammatory mediators. Preclinical studies in guinea pigs, mice, and rats have shown its efficacy in attenuating allergic reactions. It primarily acts by inhibiting the release of histamine, leukotrienes, and thromboxane from mast cells and neutrophils. Comparative studies with another experimental drug, CI-959, have revealed differences in their immunotoxic profiles. While this compound shows minimal adverse effects on the immune system at therapeutic doses, CI-959 has been associated with immunosuppression at higher concentrations. Standard antiallergic drugs such as ketotifen, cromolyn, and nedocromil have been used as comparators in some studies, highlighting the distinct mechanism of this compound.

A significant gap in the publicly available data is the lack of a comprehensive cross-species pharmacokinetic profile for this compound, which is crucial for translating preclinical findings to clinical settings.

Data Presentation

Table 1: In Vitro Inhibition of Allergic Mediator Release by this compound
SpeciesCell/Tissue TypeMediatorIC50 (µM)ComparatorComparator IC50 (µM)
Guinea PigAntigen-challenged lung fragmentsHistamine26.7 ± 2.8Ketotifen>100
Leukotrienes (C4/D4)2.7 ± 2.4Cromolyn~10
Thromboxane B23.0 ± 1.8Nedocromil>100
HumanNeutrophils (stimulated with SOZ)Leukotriene B42.0--
Thromboxane B23.3--
HumanNeutrophils (stimulated with FMLP)Leukotriene B41.7--
Thromboxane B22.0--

SOZ: Serum-opsonized zymosan; FMLP: f-met-leu-phe

Table 2: In Vivo Effects of this compound on Immune Parameters
SpeciesModelDosage (mg/kg/day)RouteDurationKey Findings
MouseHost resistance (Listeria monocytogenes)100Gavage-Increased host resistance.[1]
MouseHost resistance (B16F10 melanoma)100Gavage-Increased pulmonary tumor burden (at maximum tolerated dose).[1]
Rat (Fischer 344)Immune function assessment25, 50, 100Gavage14 daysDose-related increase in IgM secreting cells; no adverse effects on other immune parameters even at high doses.[2]
Rat (Wistar)Immunotoxicity study100Gavage21 daysSome stimulating effect on antibody production and NK cell cytotoxicity; no consistent immunomodulation.[3]
Table 3: Comparative Immunotoxicity of this compound and CI-959 in Wistar Rats
CompoundDosage (mg/kg/day)Effect on Antibody ProductionEffect on Delayed-Type Hypersensitivity (DTH)Effect on Natural Killer (NK) Cell CytotoxicityOther Toxic Effects
This compound 100Stimulating effectNot significantly affectedStimulating effectSignificant increase in liver weight.[3]
CI-959 100Significantly suppressedImpaired (not significant)UnaffectedDecreased body weight, lymphoid depletion in thymus and spleen.[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following are generalized descriptions based on the available information.

In Vitro Mediator Release Assay (Guinea Pig Lung)

Actively sensitized guinea pig lungs are challenged with an antigen in the presence of varying concentrations of this compound or comparator drugs. The supernatant is collected to measure the concentration of histamine, leukotrienes (C4/D4), and thromboxane B2 using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The IC50 values are then calculated.

Immunotoxicity Study in Rats

Wistar rats are administered this compound or CI-959 via oral gavage daily for a specified duration (e.g., 21 days).[3] Immune function is assessed using a battery of tests including:

  • Humoral Immunity: Enzyme-linked immunosorbent assay (ELISA) to measure antibody production in response to an antigen.[3]

  • Cell-Mediated Immunity: Delayed-type hypersensitivity (DTH) response.[3]

  • Spontaneous Cytotoxicity: Natural killer (NK) cell activity assay.[3] Organ weights (spleen, thymus, liver, kidney) and histopathology of lymphoid tissues are also evaluated.[3]

Visualizations

Mast_Cell_Activation_Pathway cluster_antigen Antigen Recognition cluster_signaling Intracellular Signaling Cascade cluster_inhibition Site of this compound Action cluster_mediators Mediator Release Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links PLC Phospholipase C (PLC) Activation FceRI->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Influx Intracellular Ca²⁺ Influx IP3_DAG->Ca_Influx Granule Granule Ca_Influx->Granule triggers degranulation CI949 This compound CI949->Granule Inhibits Release Histamine Histamine Granule->Histamine releases Leukotrienes Leukotrienes Granule->Leukotrienes releases Thromboxanes Thromboxanes Granule->Thromboxanes releases

Caption: Putative mechanism of this compound in mast cell degranulation.

Experimental_Workflow_Immunotoxicity cluster_animal Animal Dosing cluster_assays Immune Function Assessment cluster_pathology Toxicology Assessment Animal Wistar Rats Dosing Daily Oral Gavage (this compound or CI-959) Animal->Dosing Humoral Humoral Immunity (ELISA) Dosing->Humoral CellMediated Cell-Mediated Immunity (DTH) Dosing->CellMediated NK_Activity NK Cell Activity Dosing->NK_Activity Organs Organ Weight Analysis (Spleen, Thymus, Liver, Kidney) Dosing->Organs Histology Histopathology of Lymphoid Tissues Dosing->Histology

Caption: Workflow for comparative immunotoxicity studies.

References

Validating the Anti-Inflammatory Effects of CI-949: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of CI-949 with alternative calmodulin antagonists, W-7 and trifluoperazine. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Mechanism of Action: Inhibition of Calmodulin-Dependent Signaling

This compound exerts its anti-inflammatory effects by acting as a calmodulin antagonist. Calmodulin is a key intracellular calcium sensor that, upon binding with Ca2+, activates a cascade of downstream enzymes involved in inflammatory processes. By inhibiting calmodulin, this compound effectively dampens these signaling pathways, leading to a reduction in the inflammatory response.

The following diagram illustrates the proposed mechanism of action for this compound and other calmodulin antagonists in the context of inflammation.

cluster_stimulus Inflammatory Stimulus (e.g., fMLP) cluster_cell Neutrophil cluster_inhibition Inhibition stimulus Inflammatory Stimulus receptor Receptor stimulus->receptor ca_increase ↑ Intracellular Ca²⁺ receptor->ca_increase calmodulin Calmodulin ca_increase->calmodulin ca_calmodulin Ca²⁺/Calmodulin Complex calmodulin->ca_calmodulin downstream Downstream Effectors (e.g., Calcineurin, CAM Kinases) ca_calmodulin->downstream response Inflammatory Responses (e.g., Degranulation, Oxidative Burst) downstream->response ci949 This compound (Calmodulin Antagonist) ci949->ca_calmodulin Inhibits

Caption: Mechanism of action of this compound as a calmodulin antagonist.

Comparative In Vitro Efficacy

The following tables summarize the in vitro anti-inflammatory effects of this compound and the alternative calmodulin antagonists, W-7 and trifluoperazine. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific inflammatory response by 50%.

Table 1: Inhibitory Effects of this compound on Human Neutrophil Activation

ParameterStimulusIC50 (µM)
Intracellular Calcium MobilizationfMLP8.4[1]
Myeloperoxidase ReleasefMLP34.4
Superoxide Anion GenerationfMLP33.9

Table 2: Inhibitory Effects of W-7

ParameterIC50 (µM)
Calmodulin-Dependent Phosphodiesterase Inhibition28[2]
Myosin Light Chain Kinase Inhibition51[2]
Respiratory Burst Depression (PMA-induced)~8[1]
Respiratory Burst Depression (A23187-induced)~20[1]

Table 3: Anti-proliferative Effects of Trifluoperazine (in cancer cell lines)

Cell LineIC50 (µM)
SW620 (colorectal cancer)13.9
HCT116 (colorectal cancer)16.2

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the anti-inflammatory effects of the compared compounds.

fMLP-Stimulated Superoxide Production in Human Neutrophils

This assay measures the production of superoxide, a key component of the neutrophil oxidative burst, in response to the inflammatory stimulus f-Met-Leu-Phe (fMLP).

Materials:

  • Isolated human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Cytochrome c (from horse heart)

  • f-Met-Leu-Phe (fMLP)

  • Test compounds (this compound, W-7, trifluoperazine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

  • Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.

  • Resuspend the purified neutrophils in HBSS at a concentration of 2 x 10^6 cells/mL.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of HBSS containing the test compound at various concentrations. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of cytochrome c solution (final concentration 80 µM) to each well.

  • Initiate the reaction by adding 50 µL of fMLP solution (final concentration 1 µM).

  • Immediately begin reading the absorbance at 550 nm every minute for 15-30 minutes at 37°C.

  • The rate of superoxide production is calculated from the change in absorbance over time, using the extinction coefficient for the reduction of cytochrome c.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Myeloperoxidase (MPO) Release Assay

This assay quantifies the release of the granular enzyme myeloperoxidase from neutrophils, a marker of degranulation.

Materials:

  • Isolated human neutrophils

  • HBSS with Ca2+ and Mg2+

  • f-Met-Leu-Phe (fMLP)

  • Test compounds

  • Substrate solution (e.g., O-phenylenediamine dihydrochloride or TMB)

  • Hydrogen peroxide (H2O2)

  • Stopping solution (e.g., sulfuric acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare neutrophils as described in the superoxide production assay.

  • In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

  • Add 50 µL of HBSS containing the test compound at various concentrations and a vehicle control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Stimulate the cells by adding 50 µL of fMLP solution (final concentration 1 µM).

  • Incubate the plate at 37°C for 30 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 150 µL of the MPO substrate solution containing H2O2 to each well.

  • Allow the color to develop for 10-15 minutes at room temperature.

  • Stop the reaction by adding 50 µL of the stopping solution.

  • Read the absorbance at the appropriate wavelength (e.g., 492 nm for OPD or 450 nm for TMB).

  • Calculate the percentage of MPO release inhibition and determine the IC50 value.

Logical Workflow for Compound Evaluation

The following diagram outlines a logical workflow for the evaluation and comparison of anti-inflammatory compounds like this compound.

start Identify Lead Compound (e.g., this compound) identify_alternatives Identify Alternative Compounds with Similar Mechanism (e.g., W-7, Trifluoperazine) start->identify_alternatives in_vitro In Vitro Screening (e.g., Neutrophil Activation Assays) identify_alternatives->in_vitro determine_ic50 Determine IC50 Values in_vitro->determine_ic50 compare_potency Compare Potency and Efficacy determine_ic50->compare_potency select_candidate Select Promising Candidate(s) compare_potency->select_candidate select_candidate->identify_alternatives Not Promising in_vivo In Vivo Animal Models of Inflammation select_candidate->in_vivo Promising evaluate_efficacy Evaluate In Vivo Efficacy and Toxicity in_vivo->evaluate_efficacy clinical_trials Advance to Clinical Trials evaluate_efficacy->clinical_trials

Caption: A logical workflow for the preclinical evaluation of anti-inflammatory compounds.

References

CI-949: A Comparative Analysis of its Potency Against Inflammatory Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of CI-949 against various inflammatory mediators. The data presented is compiled from published in vitro studies to assist researchers in evaluating its potential as an anti-inflammatory agent.

Comparative Potency of this compound

This compound has been evaluated for its inhibitory effects on a range of inflammatory mediators and related cellular responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various in vitro assays. The data indicates that this compound is a potent inhibitor of leukotriene and thromboxane release, as well as intracellular calcium mobilization.

Target/ProcessStimulusSystemIC50 (µM)
Leukotriene B4 ReleaseSerum-opsonized zymosan (SOZ)Human Neutrophils2.0[1]
f-met-leu-phe (FMLP)Human Neutrophils1.7[1]
Thromboxane B2 ReleaseSerum-opsonized zymosan (SOZ)Human Neutrophils3.3[1]
f-met-leu-phe (FMLP)Human Neutrophils2.0[1]
Intracellular Calcium Mobilizationf-met-leu-phe (FMLP)Human Neutrophils8.4[2]
Calmodulin-dependent Phosphodiesterase-Enzyme Assay31.0[2]
Myeloperoxidase ReleaseC5aHuman Neutrophils40.3[1]
f-met-leu-phe (FMLP)Human Neutrophils34.4[1]
Serum-opsonized zymosan (SOZ)Human Neutrophils21.4[1]
Concanavalin A (Con A)Human Neutrophils3.9[1]
Calcium Ionophore A23187Human Neutrophils91.2[1]
Lysozyme ReleaseSerum-opsonized zymosan (SOZ)Human Neutrophils99.3[1]
Concanavalin A (Con A)Human Neutrophils56.1[1]
Superoxide Anion Generationf-met-leu-phe (FMLP)Human Neutrophils33.9[1]
Concanavalin A (Con A)Human Neutrophils25.8[1]

Signaling Pathways and this compound Inhibition

The following diagram illustrates the arachidonic acid cascade, a key pathway in the generation of inflammatory mediators, and highlights the putative points of intervention by this compound based on its observed effects on leukotriene and thromboxane release.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX COX-1_COX-2 Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX-1_COX-2 Leukotrienes Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (e.g., TXB2) COX-1_COX-2->Prostaglandins_Thromboxanes Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins_Thromboxanes->Inflammation CI-949_LOX This compound (Inhibits Release) CI-949_LOX->Leukotrienes CI-949_COX This compound (Inhibits Release) CI-949_COX->Prostaglandins_Thromboxanes

Caption: Arachidonic acid cascade and points of this compound intervention.

Experimental Protocols

The following are representative experimental protocols for assessing the inhibitory activity of compounds like this compound on the release of inflammatory mediators from human neutrophils.

Inhibition of Leukotriene B4 (LTB4) Release from Human Neutrophils

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 release from stimulated human neutrophils.

Materials:

  • Ficoll-Paque PLUS

  • Hanks' Balanced Salt Solution (HBSS)

  • f-met-leu-phe (FMLP) or Serum-opsonized zymosan (SOZ)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • LTB4 ELISA Kit

  • Human peripheral blood

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

  • Cell Viability: Assess neutrophil viability using the trypan blue exclusion method.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in HBSS to achieve the desired final concentrations.

  • Incubation: Resuspend the isolated neutrophils in HBSS. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulation: Add the stimulus (e.g., FMLP or SOZ) to the neutrophil suspension and incubate for an additional 15 minutes at 37°C.

  • Termination and Sample Collection: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells. Collect the supernatant.

  • LTB4 Measurement: Quantify the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Inhibition of Thromboxane B2 (TXB2) Release from Human Neutrophils

Objective: To determine the IC50 value of this compound for the inhibition of TXB2 release from stimulated human neutrophils.

Materials:

  • Same as for the LTB4 assay, but with a TXB2 ELISA Kit.

Procedure:

  • Follow the same procedure as outlined for the LTB4 release assay (Steps 1-6).

  • TXB2 Measurement: Quantify the concentration of TXB2 in the collected supernatant using a commercial ELISA kit following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TXB2 release for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and performing a non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the inhibitory effect of a test compound on inflammatory mediator release from isolated cells.

Experimental_Workflow Start Start Isolate_Cells Isolate Human Neutrophils Start->Isolate_Cells Pre_incubation Pre-incubate Cells with this compound Isolate_Cells->Pre_incubation Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Pre_incubation Stimulation Stimulate Cells (FMLP or SOZ) Pre_incubation->Stimulation Stop_Reaction Stop Reaction & Collect Supernatant Stimulation->Stop_Reaction Measure_Mediator Quantify Mediator (ELISA) Stop_Reaction->Measure_Mediator Data_Analysis Calculate % Inhibition & Determine IC50 Measure_Mediator->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro inhibition assay.

References

Safety Operating Guide

Personal protective equipment for handling CI-949

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of CI-949. The information is intended to support laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of research.

Chemical Identification:

  • Name: this compound

  • Synonyms: 3-isopropoxy-5-methoxy-1-phenyl-N-(1H-tetrazol-5-yl)-1H-indole-2-carboxamide

  • CAS Number: 104961-19-5

  • Molecular Formula: C₂₀H₂₀N₆O₃

  • Molecular Weight: 392.41 g/mol

Personal Protective Equipment (PPE)

While one Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is crucial to adhere to standard laboratory safety practices. The following PPE is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecification/Standard
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified, providing splash and impact protection.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.
Respiratory Not generally requiredUse in a well-ventilated area. A respirator may be necessary if aerosols are generated or if working in a poorly ventilated space.

Operational Plans

Adherence to proper operational procedures is fundamental to laboratory safety.

Handling:

  • Avoid contact with eyes and skin.

  • Do not breathe dust or aerosols.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Keep containers tightly sealed when not in use.

Storage:

  • Store in a cool, dry place.

  • Keep away from incompatible materials.

  • Ensure the storage area is well-ventilated.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
Contaminated Materials Items such as gloves, paper towels, and empty containers should be collected in a designated hazardous waste container and disposed of according to institutional protocols.[3]
Solutions of this compound Do not pour down the drain. Collect in a sealed, properly labeled waste container for chemical waste disposal.

Spill Response Protocol

In the event of a this compound spill, follow these step-by-step procedures to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup alert Alert Others in the Area evacuate Evacuate Immediate Area (if necessary) alert->evacuate Assess spill size and potential hazard ppe Don Appropriate PPE evacuate->ppe Prepare for cleanup contain Contain the Spill (Use absorbent material) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Contaminated Material absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

Experimental Protocols Cited

While specific experimental protocols for the handling of this compound are not detailed in publicly available safety documents, a study on its immunotoxic properties provides some insight into its use in a research context. In this study, Wistar rats were administered this compound daily for 21 days via gavage.[4] This indicates that the substance can be formulated for oral administration in animal models. Any such formulation should be prepared in a fume hood with appropriate PPE to avoid inhalation of the powder.

Toxicology Summary

Studies have been conducted to assess the toxicity of this compound. One study investigated the immunotoxic properties in rats and found that at a dose of 100 mg/kg/day, it had some stimulating effect on antibody production and NKC cytotoxicity, but no consistent immunomodulation was observed.[4] A significant increase in liver weight was noted at this dose.[4] It is important to be aware of these potential biological effects when handling the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.